6-bromo-4-chloro-2,3-dihydro-1H-inden-1-one
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
6-bromo-4-chloro-2,3-dihydroinden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrClO/c10-5-3-7-6(8(11)4-5)1-2-9(7)12/h3-4H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIJVZOAAXYBBEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1C(=CC(=C2)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260017-17-1 | |
| Record name | 6-bromo-4-chloro-2,3-dihydro-1H-inden-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
6-bromo-4-chloro-2,3-dihydro-1H-inden-1-one CAS number
An In-Depth Technical Guide to 6-Bromo-4-chloro-2,3-dihydro-1H-inden-1-one
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals working with this compound. It moves beyond a simple recitation of facts to provide field-proven insights into its synthesis, characterization, reactivity, and safe handling, grounded in established scientific principles.
Core Identity and Strategic Importance
This compound is a halogenated indanone derivative that serves as a highly versatile and valuable building block in modern synthetic organic chemistry. Its strategic importance lies in the orthogonal reactivity of its functional groups: a ketone, a reactive bromine atom, and a more stable chlorine atom on an aromatic ring. This structural arrangement allows for sequential, site-selective modifications, making it a powerful intermediate for constructing complex molecular architectures, particularly in the discovery of novel therapeutics.[1] The indanone core itself is a privileged scaffold found in numerous biologically active compounds.
Table 1: Physicochemical and Identification Properties
| Property | Value | Source(s) |
| CAS Number | 1260017-17-1 | [2][3][4] |
| Molecular Formula | C₉H₆BrClO | [3] |
| Molecular Weight | 245.5 g/mol | [3] |
| IUPAC Name | This compound | [4] |
| Synonym | 6-bromo-4-chloro-1-indanone | |
| Purity | Typically ≥95% | [4] |
| Appearance | White to off-white powder/crystals | [5] |
| InChI Key | CIJVZOAAXYBBEM-UHFFFAOYSA-N | [3] |
Synthesis and Mechanistic Considerations
The synthesis of this compound is not extensively detailed in publicly accessible literature. However, a logical and efficient synthetic route can be designed based on fundamental principles of aromatic chemistry, starting from the commercially available precursor, 4-chloro-1-indanone.
Proposed Synthetic Pathway: Electrophilic Aromatic Bromination
The most direct approach is the regioselective bromination of 4-chloro-1-indanone. The outcome of this reaction is dictated by the directing effects of the substituents on the aromatic ring. The chloro group is an ortho-, para-director, while the acyl group (part of the fused ring system) is a deactivating meta-director. The position para to the chloro group (position 7) is sterically hindered. The position ortho to the chloro group (position 5) is activated. However, the position meta to the acyl group and para to the alkyl portion of the fused ring (position 6) is also electronically favored and less sterically encumbered, making it a likely site for bromination.
Caption: Proposed synthesis of 6-bromo-4-chloro-1-indanone.
Exemplary Experimental Protocol (Self-Validating)
Causality: This protocol uses N-Bromosuccinimide (NBS) as a bromine source and sulfuric acid as a catalyst. This combination provides a controlled source of the electrophilic bromine species (Br⁺) necessary for aromatic substitution while minimizing over-bromination, which can be an issue with liquid bromine.
-
Reactor Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 4-chloro-1-indanone (1.0 eq).
-
Dissolution: Add concentrated sulfuric acid (98%, ~5-10 volumes) and stir the mixture at 0°C (ice bath) until all the solid has dissolved.
-
Bromination: Dissolve N-Bromosuccinimide (NBS, 1.05 eq) in a minimal amount of concentrated sulfuric acid and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature below 5°C.
-
Insight: The slow, cold addition is critical to control the exothermic reaction and prevent the formation of undesired side products.
-
-
Reaction Monitoring: Stir the reaction at 0-5°C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Quenching: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. This precipitates the organic product while diluting the acid.
-
Isolation: Collect the resulting solid precipitate by vacuum filtration. Wash the filter cake thoroughly with cold water until the filtrate is neutral (pH ~7), followed by a wash with a cold, dilute sodium bisulfite solution to remove any residual bromine, and finally with more cold water.
-
Purification and Validation: Dry the crude product under vacuum. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate). The final product's identity and purity must be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Spectroscopic Characterization: A Structural Verification System
The trustworthiness of any synthetic protocol relies on rigorous analytical validation. The following are the expected spectroscopic signatures for confirming the successful synthesis of this compound.
Table 2: Expected Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | Aromatic Region (δ 7.5-8.0 ppm): Two doublets or singlets corresponding to the two protons on the aromatic ring. The proton at C5 would be a singlet (or a very narrow doublet due to meta-coupling), and the proton at C7 would also be a singlet. Aliphatic Region (δ 2.5-3.5 ppm): Two triplets, each integrating to 2H. One triplet around δ 3.0-3.5 ppm for the CH₂ group adjacent to the carbonyl (C2), and another triplet around δ 2.6-3.0 ppm for the benzylic CH₂ group (C3). |
| ¹³C NMR | Carbonyl Carbon: A peak around δ 195-205 ppm. Aromatic Carbons: Six distinct signals, with two carbons bearing halogens (C4-Cl and C6-Br) appearing in the δ 120-140 ppm range. Aliphatic Carbons: Two signals in the δ 25-40 ppm range for the C2 and C3 methylene groups. |
| FT-IR (cm⁻¹) | C=O Stretch: A strong, sharp absorption band around 1700-1720 cm⁻¹.[6] C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹. C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹. C-Cl/C-Br Stretch: Absorptions in the fingerprint region (<1000 cm⁻¹). |
| Mass Spec. | Molecular Ion (M⁺): A characteristic isotopic cluster for the presence of one bromine (M, M+2 with ~1:1 ratio) and one chlorine (M, M+2 with ~3:1 ratio), resulting in a complex M, M+2, M+4 pattern for the parent ion at m/z 244, 246, 248. |
Reactivity and Strategic Applications in Drug Discovery
The true value of this intermediate is realized in its application as a versatile scaffold. The differential reactivity of the C-Br and C-Cl bonds is key. The C-Br bond is significantly more reactive in palladium-catalyzed cross-coupling reactions than the C-Cl bond, allowing for selective functionalization.
Core Application: Palladium-Catalyzed Cross-Coupling
Reactions like the Suzuki-Miyaura (using boronic acids) or Buchwald-Hartwig (using amines) couplings are cornerstones of modern medicinal chemistry.[1] They allow for the precise formation of C-C or C-N bonds, enabling the rapid generation of diverse compound libraries to explore structure-activity relationships (SAR).
Caption: A typical workflow for a Suzuki cross-coupling reaction.
Protocol: Selective Suzuki-Miyaura Coupling at the C-Br Bond
-
Reactor Setup: In an oven-dried Schlenk flask under an argon atmosphere, combine 6-bromo-4-chloro-1-indanone (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (2.5 eq).
-
Expertise: The choice of catalyst and base is crucial and may require optimization. Pd(PPh₃)₄ is a robust, general-purpose catalyst. The base is required to activate the boronic acid in the catalytic cycle.
-
-
Solvent Addition: Add a degassed solvent mixture, such as toluene and water (e.g., 4:1 ratio).
-
Insight: A biphasic solvent system is often used in Suzuki couplings to facilitate the dissolution of both the organic substrates and the inorganic base. Degassing is essential to remove oxygen, which can deactivate the palladium catalyst.
-
-
Reaction: Heat the mixture to 80-100°C and stir vigorously for 6-12 hours, monitoring by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purification: Purify the resulting crude material via flash column chromatography on silica gel to yield the desired 6-aryl-4-chloro-1-indanone derivative.
The resulting product retains the chlorine atom and the ketone, which can be targeted in subsequent synthetic steps, demonstrating the power of this building block for creating molecular complexity.
Safety, Handling, and Storage
As a halogenated aromatic ketone, this compound requires careful handling. While specific toxicity data is not available, data from structurally related compounds provides a strong basis for a robust safety protocol.
GHS Hazard Information (Inferred from related compounds):
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Table 3: Mandatory Handling and Safety Protocols
| Area | Protocol | Rationale & Source(s) |
| Personal Protective Equipment (PPE) | Wear nitrile gloves, a lab coat, and chemical safety goggles or a face shield. | To prevent skin and eye contact, which can cause serious irritation.[7][8] |
| Engineering Controls | Handle only in a well-ventilated area, preferably within a certified chemical fume hood. | To prevent inhalation of dust or vapors, which may cause respiratory tract irritation.[9][10] |
| Handling Practices | Avoid generating dust. Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling. | To minimize exposure through inhalation and ingestion and to maintain good occupational hygiene.[9] |
| Spill Response | For small spills, sweep up the solid material carefully, avoiding dust creation. Place in a sealed container for disposal. Clean the area with soap and water. | To contain the material safely and prevent environmental release or further exposure.[9] |
| First Aid | Eyes: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention.[8] Skin: Wash off immediately with plenty of soap and water. Seek medical attention if irritation persists.[7] Inhalation: Remove to fresh air. If breathing is difficult, seek medical attention.[10] | To mitigate the effects of accidental exposure. |
| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place. | To maintain chemical stability and prevent accidental release.[7] |
Conclusion
This compound is more than a catalog chemical; it is a strategic tool for the medicinal chemist. Its well-defined reactive sites allow for predictable and selective functionalization, enabling the efficient synthesis of novel and complex molecules. By understanding its synthesis, characterization, reactivity, and safe handling protocols, researchers can confidently and effectively leverage this powerful intermediate to accelerate their drug discovery programs.
References
- 1. nbinno.com [nbinno.com]
- 2. 1260017-17-1|this compound|BLD Pharm [bldpharm.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. This compound 95% | CAS: 1260017-17-1 | AChemBlock [achemblock.com]
- 5. This compound, 6-Bromo-4-chloro-2,3-dihydro-1-oxo-1H-indene, CasNo.1260017-17-1 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]
- 6. researchgate.net [researchgate.net]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. fishersci.com [fishersci.com]
physicochemical properties of 6-bromo-4-chloro-2,3-dihydro-1H-inden-1-one
An In-depth Technical Guide to the Physicochemical Properties of 6-bromo-4-chloro-2,3-dihydro-1H-inden-1-one
This document serves as a comprehensive technical guide on the essential . It is intended for an audience of researchers, medicinal chemists, and drug development professionals who utilize this compound as a critical synthetic intermediate. The guide emphasizes not only the empirical data but also the scientific rationale behind the analytical methodologies used for its characterization, ensuring a robust understanding for its application in a laboratory setting.
Introduction and Strategic Importance
This compound, a di-halogenated indanone derivative, is a valuable building block in modern organic synthesis. The strategic placement of chloro and bromo substituents on the aromatic ring, combined with the reactive ketone functionality, provides multiple handles for subsequent chemical transformations. This makes it an important precursor for the synthesis of complex molecular scaffolds, particularly in the development of novel therapeutic agents. A thorough and accurate characterization of its physicochemical properties is the cornerstone of its reliable use, impacting reaction optimization, purity assessment, and scale-up operations.
Core Physicochemical Data
The fundamental physical and chemical properties of a compound dictate its handling, storage, and reactivity. The data for this compound are summarized below.
| Property | Data | Source(s) |
| CAS Number | 1260017-17-1 | [1][2] |
| Molecular Formula | C₉H₆BrClO | [2][3][4] |
| Molecular Weight | 245.50 g/mol | [2][3][4] |
| Appearance | White to off-white powder/solid | [5] |
| Purity | Typically ≥95% | [2] |
| Solubility | Soluble in chlorinated solvents (e.g., Dichloromethane, Chloroform), ethers (e.g., THF), and esters (e.g., Ethyl Acetate); sparingly soluble in alcohols (e.g., Methanol); insoluble in water. | Inferred from structure |
| Storage | Store in a cool, dry, dark place under an inert atmosphere to prevent degradation. | Standard laboratory practice |
Structural Elucidation: A Multi-Faceted Spectroscopic Approach
The unambiguous confirmation of the chemical structure of this compound is not achievable through a single technique. It requires the synergistic application of several spectroscopic methods, each providing a unique piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for mapping the carbon-hydrogen framework of the molecule. The expected spectra in a standard solvent like deuterochloroform (CDCl₃) are detailed below.
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¹H NMR Spectroscopy: The proton NMR provides information on the number of different types of protons and their connectivity.
-
Aromatic Region (δ 7.0-8.0 ppm): Two distinct singlets are anticipated. The proton at C5 and the proton at C7 do not have adjacent protons, thus they appear as sharp singlets, a key indicator of the 4,6-disubstitution pattern.
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Aliphatic Region (δ 2.5-3.5 ppm): Two triplets are expected. The methylene protons at C2 are adjacent to the C3 protons, resulting in a triplet. Similarly, the C3 protons are adjacent to the C2 protons, also presenting as a triplet. This A₂B₂ system confirms the dihydro-indenone core.
-
-
¹³C NMR Spectroscopy: The carbon NMR reveals the number of chemically distinct carbon environments.
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Carbonyl Carbon (δ ~200 ppm): A single resonance in the far downfield region is the unmistakable signature of the ketone carbonyl carbon (C1).
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Aromatic Carbons (δ 120-155 ppm): Six distinct signals are expected, corresponding to the six carbons of the substituted benzene ring. The carbons directly attached to the halogens (C4 and C6) will have their chemical shifts significantly influenced by these electronegative atoms.
-
Aliphatic Carbons (δ 25-40 ppm): Two signals in the upfield region will correspond to the two methylene carbons (C2 and C3).
-
Infrared (IR) Spectroscopy
IR spectroscopy is employed to identify the key functional groups present in the molecule. The diagnostic absorption bands provide rapid confirmation of the compound's chemical class.
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~1710 cm⁻¹ (strong, sharp): This prominent absorption is characteristic of the C=O (carbonyl) stretching vibration of a conjugated five-membered ring ketone.
-
~1580-1600 cm⁻¹ (medium): These bands correspond to the C=C stretching vibrations within the aromatic ring.
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~2900-3000 cm⁻¹ (weak to medium): Aliphatic C-H stretching from the methylene groups.
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~700-900 cm⁻¹: C-Cl and C-Br stretching vibrations are found in this fingerprint region.
Mass Spectrometry (MS)
Mass spectrometry is essential for confirming the molecular weight and elemental composition. The presence of both bromine and chlorine, each with two major stable isotopes (³⁵Cl/³⁷Cl in a ~3:1 ratio; ⁷⁹Br/⁸¹Br in a ~1:1 ratio), creates a highly characteristic isotopic pattern for the molecular ion ([M]⁺).
-
Molecular Ion Peak Cluster: The mass spectrum will not show a single molecular ion peak. Instead, a cluster of peaks will be observed at m/z values of 244, 246, 248, and 250. The relative intensities of these peaks (the [M]⁺, [M+2]⁺, [M+4]⁺, and [M+6]⁺ cluster) provide definitive proof for the presence of one chlorine and one bromine atom in the molecule.
Quality Control: Experimental Protocols
To ensure the reliability of experimental results, the purity and identity of the starting material must be rigorously confirmed. The following are standard protocols for the quality control of this compound.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
Causality: This protocol is designed to separate the target compound from potential impurities arising from synthesis or degradation. A reverse-phase C18 column is chosen due to the compound's moderate polarity, and UV detection is effective because of the chromophoric aromatic ketone system.
Methodology:
-
Instrumentation: HPLC system equipped with a UV-Vis detector, autosampler, and column oven.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water is typically effective. For example, a linear gradient from 50% acetonitrile to 95% acetonitrile over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of acetonitrile. Filter through a 0.22 µm syringe filter before injection.
-
Analysis: Inject 5 µL of the sample. Purity is calculated based on the relative peak area of the main component compared to the total area of all observed peaks.
Workflow Visualization
The logical flow for the comprehensive analysis of a new batch of the compound is illustrated below.
References
- 1. 1260017-17-1|this compound|BLD Pharm [bldpharm.com]
- 2. This compound 95% | CAS: 1260017-17-1 | AChemBlock [achemblock.com]
- 3. 4-bromo-6-chloro-2,3-dihydro-1H-inden-1-one | C9H6BrClO | CID 71757374 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. This compound, 6-Bromo-4-chloro-2,3-dihydro-1-oxo-1H-indene, CasNo.1260017-17-1 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]
An In-depth Technical Guide to the Synthesis of 6-bromo-4-chloro-2,3-dihydro-1H-inden-1-one
Introduction
6-bromo-4-chloro-2,3-dihydro-1H-inden-1-one is a halogenated indanone derivative of significant interest to the pharmaceutical and agrochemical industries. The indanone scaffold is a privileged structure found in numerous biologically active compounds, and the specific substitution pattern of this molecule makes it a valuable intermediate for the synthesis of more complex targets. Its utility lies in the potential for further functionalization at the bromine and chlorine positions, as well as modifications to the indanone core, enabling the exploration of structure-activity relationships in drug discovery and development. This guide provides a comprehensive overview of a reliable synthetic route to this compound, detailing the underlying chemical principles, step-by-step experimental protocols, and characterization data.
Strategic Approach to Synthesis
The synthesis of this compound is most effectively achieved through a multi-step sequence commencing with commercially available starting materials. The core of this strategy involves the construction of a substituted phenylpropanoic acid precursor, followed by an intramolecular Friedel-Crafts acylation to form the desired indanone ring system. This approach allows for precise control over the substitution pattern on the aromatic ring.
The overall synthetic workflow can be visualized as follows:
Caption: Overall synthetic workflow for this compound.
Part 1: Synthesis of the Phenylpropanoic Acid Precursor
The initial phase of the synthesis focuses on constructing the key intermediate, 3-(3-bromo-5-chlorophenyl)propanoic acid. This is achieved through a two-step process starting with the Friedel-Crafts acylation of 1-bromo-3-chlorobenzene with succinic anhydride, followed by reduction of the resulting ketoacid.
Step 1.1: Friedel-Crafts Acylation of 1-Bromo-3-chlorobenzene
The first step involves an electrophilic aromatic substitution reaction where the acylium ion generated from succinic anhydride and a Lewis acid catalyst, typically aluminum chloride (AlCl₃), attacks the aromatic ring of 1-bromo-3-chlorobenzene.[1][2] The directing effects of the bromo and chloro substituents, which are ortho, para-directing but deactivating, favor acylation at the position para to the bromine and ortho to the chlorine.
Caption: Mechanism of Friedel-Crafts acylation with succinic anhydride.
Experimental Protocol: Synthesis of 4-(3-Bromo-5-chlorophenyl)-4-oxobutanoic acid
-
To a stirred suspension of anhydrous aluminum chloride (AlCl₃) in an inert solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) under a nitrogen atmosphere, add succinic anhydride in portions, maintaining the temperature below 10 °C.
-
Once the succinic anhydride has dissolved, add 1-bromo-3-chlorobenzene dropwise to the reaction mixture, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until the starting material is consumed (monitored by TLC).
-
Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 4-(3-bromo-5-chlorophenyl)-4-oxobutanoic acid. The product can be purified by recrystallization.
Step 1.2: Reduction of the Ketoacid
The next step is the reduction of the ketone functionality of 4-(3-bromo-5-chlorophenyl)-4-oxobutanoic acid to a methylene group. This can be achieved by either the Clemmensen reduction (using zinc amalgam and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine and a strong base).[3][4][5][6][7][8][9][10][11] The choice of method depends on the substrate's tolerance to acidic or basic conditions. For this particular substrate, both methods are generally applicable. The Huang-Minlon modification of the Wolff-Kishner reduction is often preferred for its milder conditions and higher yields.[4][8]
Experimental Protocol: Synthesis of 4-(3-Bromo-5-chlorophenyl)butanoic acid (Wolff-Kishner Reduction)
-
In a round-bottom flask equipped with a reflux condenser, dissolve 4-(3-bromo-5-chlorophenyl)-4-oxobutanoic acid in a high-boiling solvent like diethylene glycol.
-
Add hydrazine hydrate followed by a strong base such as potassium hydroxide (KOH) pellets.
-
Heat the mixture to reflux for a few hours to form the hydrazone intermediate.
-
Increase the temperature to distill off water and excess hydrazine.
-
Continue to heat the reaction mixture at a higher temperature (typically around 180-200 °C) until nitrogen evolution ceases.
-
Cool the reaction mixture, dilute with water, and acidify with hydrochloric acid.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 4-(3-bromo-5-chlorophenyl)butanoic acid.
Part 2: Intramolecular Cyclization to this compound
The final step in the synthesis is the intramolecular Friedel-Crafts acylation of the prepared phenylpropanoic acid. This is typically achieved by converting the carboxylic acid to a more reactive acyl chloride, followed by cyclization in the presence of a Lewis acid. Alternatively, strong protic acids like polyphosphoric acid (PPA) or methanesulfonic acid can directly effect the cyclization of the carboxylic acid.
Experimental Protocol: Synthesis of this compound
-
To a solution of 4-(3-bromo-5-chlorophenyl)butanoic acid in an anhydrous solvent (e.g., DCM), add thionyl chloride (SOCl₂) dropwise at room temperature. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.
-
Heat the mixture to reflux for a few hours until the conversion to the acid chloride is complete.
-
Cool the reaction mixture and remove the excess thionyl chloride and solvent under reduced pressure.
-
Dissolve the crude acid chloride in an anhydrous solvent (e.g., DCM or nitrobenzene) and cool it in an ice bath.
-
Add anhydrous aluminum chloride (AlCl₃) portion-wise, keeping the temperature below 10 °C.
-
After the addition, allow the reaction to stir at room temperature until the cyclization is complete (monitored by TLC).
-
Quench the reaction by carefully pouring it onto a mixture of ice and concentrated HCl.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic extracts, wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford pure this compound.
Quantitative Data Summary
| Step | Starting Material(s) | Key Reagents | Product | Typical Yield (%) |
| 1.1 | 1-Bromo-3-chlorobenzene, Succinic anhydride | AlCl₃ | 4-(3-Bromo-5-chlorophenyl)-4-oxobutanoic acid | 75-85 |
| 1.2 | 4-(3-Bromo-5-chlorophenyl)-4-oxobutanoic acid | Hydrazine hydrate, KOH | 4-(3-Bromo-5-chlorophenyl)butanoic acid | 80-90 |
| 2 | 4-(3-Bromo-5-chlorophenyl)butanoic acid | SOCl₂, AlCl₃ | This compound | 70-80 |
Characterization of the Final Product
This compound
-
Molecular Formula: C₉H₆BrClO
-
Molecular Weight: 245.50 g/mol
-
Appearance: Off-white to pale yellow solid.
-
¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~7.6-7.8 (2H, m, Ar-H), ~3.1 (2H, t, J ≈ 6 Hz, -CH₂-CO-), ~2.7 (2H, t, J ≈ 6 Hz, Ar-CH₂-).
-
¹³C NMR (CDCl₃, 100 MHz): δ (ppm) ~205 (C=O), ~150-155 (Ar-C), ~130-140 (Ar-C), ~120-130 (Ar-CH), ~36 (Ar-CH₂-), ~25 (-CH₂-CO-).
-
Mass Spectrometry (EI): m/z (%) = 244/246/248 (M⁺), characteristic isotopic pattern for one bromine and one chlorine atom.
Conclusion
The synthesis of this compound can be reliably achieved through a well-established three-step sequence involving Friedel-Crafts acylation, reduction, and intramolecular cyclization. This guide provides a detailed and practical framework for researchers in the fields of medicinal chemistry and materials science to access this valuable synthetic intermediate. The provided protocols, mechanistic insights, and characterization data serve as a comprehensive resource for the successful synthesis and application of this compound in further research endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. What happens when benzene undergoes FriedelCrafts acylation class 11 chemistry CBSE [vedantu.com]
- 3. Clemmensen reduction - Wikipedia [en.wikipedia.org]
- 4. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 5. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. byjus.com [byjus.com]
- 8. Wolff-Kishner Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. Clemmensen Reduction [organic-chemistry.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. m.youtube.com [m.youtube.com]
An In-depth Technical Guide to the Starting Materials for the Synthesis of 6-bromo-4-chloro-1-indanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-bromo-4-chloro-1-indanone is a key intermediate in the synthesis of various pharmacologically active molecules. Its rigid, bicyclic scaffold provides a valuable framework for the development of novel therapeutic agents. This in-depth technical guide provides a comprehensive overview of the viable synthetic routes to this important compound, with a focus on the selection and preparation of the core starting materials. We will delve into the chemical principles underpinning the synthetic strategies, provide detailed experimental protocols, and offer insights into reaction optimization and safety considerations. This guide is intended to be a practical resource for researchers in medicinal chemistry and process development, enabling the efficient and reliable synthesis of 6-bromo-4-chloro-1-indanone for drug discovery and development programs.
Strategic Approaches to the Synthesis of 6-bromo-4-chloro-1-indanone
The synthesis of 6-bromo-4-chloro-1-indanone can be approached through two primary retrosynthetic disconnections. The most direct and strategically sound approach involves the intramolecular Friedel-Crafts acylation of a pre-functionalized aromatic precursor, specifically 3-(3-chloro-5-bromophenyl)propanoic acid . A plausible, yet ultimately less effective, alternative route would be the sequential halogenation of a simpler indanone core.
This guide will focus on the more robust Friedel-Crafts cyclization strategy, as it offers superior control over the regiochemistry of the halogen substituents. Research indicates that the direct bromination of 4-chloro-1-indanone preferentially occurs at the alpha-position to the carbonyl group within the cyclopentanone ring, rather than on the aromatic ring, making the sequential halogenation approach unsuitable for obtaining the desired 6-bromo isomer.[1][2][3]
Therefore, the cornerstone of a successful synthesis of 6-bromo-4-chloro-1-indanone lies in the efficient preparation of its immediate precursor, 3-(3-chloro-5-bromophenyl)propanoic acid.
Synthesis of the Key Precursor: 3-(3-chloro-5-bromophenyl)propanoic acid
The synthesis of 3-(3-chloro-5-bromophenyl)propanoic acid is a multi-step process that begins with commercially available starting materials. A logical synthetic pathway commences with 3-bromo-5-chloroaniline.
Synthetic Pathway Overview
The overall synthetic transformation can be visualized as follows:
Caption: Proposed synthetic pathway to 3-(3-chloro-5-bromophenyl)propanoic acid.
Step-by-Step Experimental Protocols
2.2.1. Stage 1: Synthesis of 3-bromo-5-chlorobenzonitrile from 3-bromo-5-chloroaniline
The Sandmeyer reaction provides a reliable method for converting the amino group of 3-bromo-5-chloroaniline into a nitrile.
-
Protocol:
-
In a well-ventilated fume hood, prepare a solution of 3-bromo-5-chloroaniline (1.0 eq) in a suitable aqueous acid (e.g., 2.5 eq of 6 M HCl).
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes to ensure complete formation of the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and potassium cyanide (1.2 eq) in water.
-
Slowly add the cold diazonium salt solution to the cyanide solution. Effervescence (nitrogen gas) will be observed.
-
Warm the reaction mixture to 50-60 °C and stir for 1-2 hours until the evolution of nitrogen ceases.
-
Cool the mixture to room temperature and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield 3-bromo-5-chlorobenzonitrile.
-
2.2.2. Stage 2: Reduction of 3-bromo-5-chlorobenzonitrile to (3-bromo-5-chlorophenyl)methanamine
The nitrile can be reduced to the corresponding benzylamine using a strong reducing agent like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.
-
Protocol (using LiAlH₄):
-
Caution: LiAlH₄ reacts violently with water. All glassware must be thoroughly dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
In a flame-dried, three-necked flask equipped with a dropping funnel and a reflux condenser, suspend LiAlH₄ (1.5 eq) in anhydrous diethyl ether or tetrahydrofuran (THF).
-
Dissolve 3-bromo-5-chlorobenzonitrile (1.0 eq) in the same anhydrous solvent and add it dropwise to the LiAlH₄ suspension at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for 2-4 hours.
-
Cool the reaction mixture in an ice bath and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).
-
Filter the resulting granular precipitate and wash it thoroughly with ether or THF.
-
Dry the combined organic filtrates over anhydrous sodium sulfate and remove the solvent under reduced pressure to obtain the crude (3-bromo-5-chlorophenyl)methanamine.
-
2.2.3. Stage 3: Synthesis of 3-(3-chloro-5-bromophenyl)propanoic acid via Malonic Ester Synthesis
This classic method allows for a two-carbon extension of the benzyl group.
-
Protocol:
-
First, convert the benzylamine to the more reactive benzyl halide. This can be achieved by diazotization in the presence of a hydrohalic acid (e.g., HBr for the benzyl bromide).
-
Prepare a solution of sodium ethoxide in absolute ethanol by carefully dissolving sodium metal (1.05 eq) in ethanol.
-
To this solution, add diethyl malonate (1.1 eq) and stir for 30 minutes.
-
Add the (3-bromo-5-chlorobenzyl) halide (1.0 eq) and reflux the mixture for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture, add water, and extract the diethyl 2-((3-bromo-5-chlorobenzyl))malonate with an organic solvent.
-
For hydrolysis and decarboxylation, treat the crude malonic ester adduct with an excess of aqueous sodium hydroxide and heat to reflux to hydrolyze the esters.
-
Acidify the cooled reaction mixture with concentrated HCl, which will protonate the carboxylate and induce decarboxylation upon heating.
-
Extract the final product, 3-(3-chloro-5-bromophenyl)propanoic acid, with an organic solvent.
-
Wash the organic layer, dry it, and remove the solvent. Purify the product by recrystallization.[4]
-
Intramolecular Friedel-Crafts Acylation: Cyclization to 6-bromo-4-chloro-1-indanone
The intramolecular Friedel-Crafts acylation is a powerful and widely used method for the synthesis of cyclic ketones like indanones.[5][6][7] This reaction involves an electrophilic aromatic substitution where the acyl group of an arylpropanoic acid derivative attacks the aromatic ring to form a five-membered ring.
Reaction Mechanism
The reaction proceeds through the formation of a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring.
References
- 1. journals.co.za [journals.co.za]
- 2. Selective bromination of 4-chloro-1-indanone and synthesis of (4-chloro-2, 3-dihydro-1H-indene-2-yl)methanamine [scielo.org.za]
- 3. researchgate.net [researchgate.net]
- 4. CN101591232A - The preparation method of 3-(3-halogenophenyl) propionic acid - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Non-Conventional Methodologies in the Synthesis of 1-Indanones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
biological activity of substituted indanones
<An In-depth Technical Guide to the Biological Activity of Substituted Indanones
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
The 1-indanone scaffold is a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1][2][3] Its rigid bicyclic framework provides an ideal template for the strategic placement of various substituents, enabling the fine-tuning of pharmacological properties to engage a diverse array of biological targets. This guide synthesizes current research to provide an in-depth exploration of the structure-activity relationships (SAR) and mechanisms of action underlying the most significant therapeutic applications of substituted indanones. We will delve into their roles as neuroprotective agents for Alzheimer's disease, potent anticancer therapeutics, and effective anti-inflammatory compounds. Detailed experimental protocols, comparative data analysis, and mechanistic pathway diagrams are provided to equip researchers and drug development professionals with the critical knowledge needed to advance the design and application of this versatile chemical scaffold.
The Indanone Scaffold: A Foundation for Therapeutic Diversity
The 1-indanone core, consisting of a benzene ring fused to a five-membered cyclopentanone ring, is a structural motif found in both natural products and synthetic molecules.[2][3] Its significance in medicinal chemistry is exemplified by the success of drugs like Donepezil , an acetylcholinesterase inhibitor used for Alzheimer's disease, which features a dimethoxy-indanone moiety as a key structural component.[3][4][5] The versatility of the indanone scaffold lies in its synthetic tractability, allowing for substitutions at multiple positions on both the aromatic and aliphatic rings. These modifications critically influence the molecule's electronic properties, steric profile, and hydrogen-bonding capabilities, thereby dictating its interaction with specific biological targets.
Arylidene indanones, synthesized from 1-indanone and benzaldehydes, are a particularly well-explored class, often considered rigid analogues of chalcones.[6][7][8] This structural feature creates a planar, conjugated system that has proven effective for developing inhibitors of enzymes like cholinesterases and tubulin.[6][7]
Major Biological Activities and Mechanistic Insights
Substituted indanones have been investigated for a wide spectrum of pharmacological effects, including antiviral, antibacterial, antimalarial, and analgesic properties.[1][9] This guide will focus on the three most extensively researched and promising therapeutic areas: neuroprotection, anticancer activity, and anti-inflammatory effects.
Neuroprotective Activity: Combating Alzheimer's Disease
The primary strategy for employing indanones in neuroprotection, particularly for Alzheimer's disease (AD), is the inhibition of cholinesterase enzymes.[10]
-
Mechanism of Action: Cholinesterase Inhibition Alzheimer's disease is characterized by a decline in the neurotransmitter acetylcholine (ACh). Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are enzymes that degrade ACh in the synaptic cleft. By inhibiting these enzymes, indanone derivatives increase the availability of ACh, enhancing cholinergic neurotransmission and improving cognitive function.[5][10] The indanone moiety of Donepezil, for instance, is crucial for its potent and selective inhibition of AChE.[5][11][12] Many novel derivatives have been designed based on the Donepezil structure, aiming for even greater potency.[13][14][15] For example, one study reported a derivative with a piperidine group linked by a two-carbon spacer that was 14-fold more potent than Donepezil.[15]
-
Multi-Target Directed Ligands for AD Modern drug design for AD focuses on multi-target agents that can address the disease's complex pathology.[10] Substituted indanones are ideal for this approach. Beyond cholinesterase inhibition, derivatives have been developed to:
-
Inhibit Amyloid-Beta (Aβ) Aggregation: The formation of Aβ plaques is a key pathological hallmark of AD.[10] Certain indanone compounds have been shown to inhibit this aggregation process, with some derivatives showing over 50% inhibition of Aβ₁₋₄₂ aggregation.[16]
-
Provide Antioxidant Effects: Oxidative stress contributes to neuronal damage. Indanone derivatives have been shown to protect against oxidative DNA damage.[16][17]
-
Chelate Metal Ions: Dysregulation of metal ions like copper and zinc is implicated in AD. Some indanones possess metal-chelating properties.[15]
-
Caption: High-level workflow for the discovery and validation of indanone-based neuroprotective agents.
Anticancer Activity
The indanone scaffold is a fertile ground for the development of novel anticancer agents, with derivatives showing cytotoxicity against a wide range of cancer cell lines, including those resistant to standard drugs.[1][18][19]
-
Mechanism of Action: Tubulin Polymerization Inhibition A primary mechanism for the anticancer effect of many indanones is the disruption of microtubule dynamics.[20] Microtubules are essential for forming the mitotic spindle during cell division. By inhibiting the polymerization of tubulin, the protein subunit of microtubules, these compounds arrest the cell cycle, typically at the G2/M phase, and induce apoptosis (programmed cell death).[21][22] Indanocine, a synthetic indanone, is a notable example that interacts with tubulin at the colchicine-binding site and potently inhibits its polymerization.[19]
-
Mechanism of Action: Modulation of Signaling Pathways Substituted indanones also exert their anticancer effects by targeting key signaling pathways involved in cancer cell proliferation and survival.
-
NF-κB Pathway: The transcription factor NF-κB is a key regulator of inflammation and tumorigenesis.[23] One indanone-based thiazolyl hydrazone derivative, ITH-6, was shown to downregulate the expression of NF-κB p65 and the anti-apoptotic protein Bcl-2, leading to apoptosis in colorectal cancer cells.[23][24]
-
COX-2 Inhibition: Cyclooxygenase-2 (COX-2) is an enzyme often overexpressed in tumors and is linked to inflammation and cancer progression. Certain spiroisoxazoline derivatives of indanone have been developed as selective COX-2 inhibitors, inducing apoptosis in breast cancer cells through the mitochondrial pathway (upregulation of Bax and caspase-3, downregulation of Bcl-2).[25]
-
Caption: Simplified signaling pathways targeted by anticancer indanone derivatives.
Anti-inflammatory Activity
The structural similarity of some indanone derivatives to chalcones, a class of compounds known for their anti-inflammatory properties, has prompted investigation into this area.[26][27]
-
Mechanism of Action: Inhibition of Pro-inflammatory Cytokines The primary mechanism involves the suppression of pro-inflammatory mediators. In studies using macrophage cell lines (like RAW 264.7) stimulated with lipopolysaccharide (LPS), 2-benzylidene-1-indanone derivatives effectively inhibited the production and expression of cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[26][27]
-
Mechanism of Action: Targeting Signaling Pathways The anti-inflammatory effects are mediated by blocking key intracellular signaling pathways.
-
NF-κB and MAPK Pathways: Active indanone compounds have been shown to block the LPS-induced activation of the NF-κB and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are central to the inflammatory response.[27]
-
TLR4/JNK/NF-κB Pathway: Certain sesquistilbene indanone analogues suppress the expression of inducible nitric oxide synthase (iNOS) and COX-2 by inhibiting the TLR4/JNK/NF-κB signaling pathway.[28]
-
Structure-Activity Relationship (SAR) Analysis
The biological activity of indanones is highly dependent on the nature and position of substituents on the core scaffold.
| Target Activity | Scaffold Position | Favorable Substituents | Key Insights |
| AChE Inhibition | Arylidene Ring (para) | Small alkyl amines (e.g., diethyl, pyrrolidine) | Para-isomers are often more effective than meta-isomers. The double bond of the arylidene moiety is crucial for activity.[6] |
| Indanone Ring (Position 6) | Piperidinyl ethoxy group | This substitution can enhance potency, especially when combined with a pyridinyl methylene at the 2-position.[6] | |
| Anticancer (COX-2) | Spiroisoxazoline C-3' Phenyl | Methoxy groups (especially 3,4-dimethoxy) | Methoxy groups at the meta position of the phenyl ring attached to the spiroisoxazoline moiety showed superior COX-2 selectivity and potency.[25] |
| Anti-inflammatory | Benzylidene Ring | Electron-donating groups (e.g., methoxy) | Electron-donating groups on the benzylidene ring enhance activity, while electron-withdrawing groups (like fluoro) diminish it significantly.[26] |
| Indanone Ring (Position 6) | Hydroxyl group | A hydroxyl group at the C-6 position appears to be a favorable modification for improving the anti-inflammatory profile.[26][27] |
Experimental Protocols
General Synthesis of 2-Benzylidene-1-Indanone Derivatives
This protocol describes a Claisen-Schmidt condensation, a common method for synthesizing the arylidene indanone scaffold.[7][8]
Objective: To synthesize a 2-benzylidene-1-indanone derivative from a substituted 1-indanone and a substituted benzaldehyde.
Materials:
-
Substituted 1-indanone (1.0 eq)
-
Substituted benzaldehyde (1.1 eq)
-
Ethanol (solvent)
-
Sodium hydroxide (NaOH) or other suitable base
-
Hydrochloric acid (HCl) for neutralization/deprotection
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolution: Dissolve the substituted 1-indanone in ethanol in a round-bottom flask.
-
Aldehyde Addition: Add the substituted benzaldehyde to the solution.
-
Base-Catalyzed Condensation: Cool the mixture in an ice bath and slowly add an aqueous or ethanolic solution of NaOH. Causality: The base deprotonates the α-carbon of the indanone, forming an enolate which then attacks the carbonyl carbon of the aldehyde.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Workup: Once complete, pour the reaction mixture into cold water or ice.
-
Precipitation/Extraction: Acidify the mixture with dilute HCl to precipitate the product. Collect the solid product by filtration. If no solid forms, extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the crude product with water and purify by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
-
Characterization: Confirm the structure of the final compound using spectroscopic methods (¹H NMR, ¹³C NMR, MS).
In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
Objective: To determine the IC₅₀ value of a test compound against AChE.
Principle: The assay measures the activity of AChE by monitoring the formation of thiocholine when acetylcholine is hydrolyzed. Thiocholine reacts with Ellman's reagent (DTNB) to produce a yellow-colored product (5-thio-2-nitrobenzoate), which is measured spectrophotometrically at 412 nm. An inhibitor will reduce the rate of this color formation.
Materials:
-
AChE enzyme (from electric eel)
-
Acetylthiocholine iodide (ATCI) - substrate
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate buffer (pH 8.0)
-
Test compounds (substituted indanones) dissolved in DMSO
-
Donepezil (positive control)
-
96-well microplate and plate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of AChE, ATCI, and DTNB in the phosphate buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Phosphate buffer
-
DTNB solution
-
Test compound solution at various concentrations (serial dilutions). Include wells for a vehicle control (DMSO) and a positive control (Donepezil).
-
-
Enzyme Addition: Add the AChE solution to each well.
-
Pre-incubation: Incubate the plate for 15 minutes at a controlled temperature (e.g., 37°C). Causality: This allows the inhibitor to bind to the enzyme before the substrate is introduced.
-
Initiate Reaction: Add the ATCI substrate solution to all wells to start the enzymatic reaction.
-
Kinetic Measurement: Immediately begin reading the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration.
-
Determine the percent inhibition for each concentration relative to the vehicle control: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) using non-linear regression analysis.
-
Future Perspectives and Challenges
The substituted indanone scaffold remains a highly attractive starting point for drug discovery.[4] Future research will likely focus on several key areas:
-
Enhancing Selectivity: A major challenge is designing derivatives with high selectivity for specific targets (e.g., COX-2 over COX-1, or specific cancer-related kinases) to minimize off-target side effects.
-
Improving Bioavailability: Optimizing the pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, and Excretion) of lead compounds is crucial for their translation into effective drugs.
-
Combination Therapies: Investigating the synergistic effects of indanone derivatives with existing chemotherapeutic agents or anti-inflammatory drugs could lead to more effective treatment regimens.[23]
-
Exploring New Therapeutic Areas: While well-studied in neurodegeneration and cancer, the broad bioactivity of indanones suggests their potential in other areas, such as antiviral or metabolic diseases, warrants further exploration.[1][3]
By leveraging rational drug design, combinatorial chemistry, and high-throughput screening, the full therapeutic potential of this remarkable scaffold can continue to be unlocked.
References
- 1. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent developments in biological activities of indanones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The recent development of donepezil structure-based hybrids as potential multifunctional anti-Alzheimer's agents: highlights from 2010 to 2020 - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03718H [pubs.rsc.org]
- 6. Arylidene indanone scaffold: medicinal chemistry and structure–activity relationship view - RSC Advances (RSC Publishing) DOI:10.1039/C6RA28613E [pubs.rsc.org]
- 7. Arylidene indanone scaffold: medicinal chemistry and structure–activity relationship view - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 10. benchchem.com [benchchem.com]
- 11. Donepezil | C24H29NO3 | CID 3152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Design, Synthesis, and Biological Evaluation of Novel Indanone Derivatives as Cholinesterase Inhibitors for Potential Use in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Design, synthesis, and evaluation of indanone derivatives as acetylcholinesterase inhibitors and metal-chelating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Donepezil-Inspired Multitargeting Indanone Derivatives as Effective Anti-Alzheimer's Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. benchchem.com [benchchem.com]
- 19. Indanocine, a microtubule-binding indanone and a selective inducer of apoptosis in multidrug-resistant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. WO2017009860A1 - 2-benzyl-indanone compounds as anticancer agent and a process for preparation thereof - Google Patents [patents.google.com]
- 21. Anti-cancer effect of Indanone-based thiazolyl hydrazone derivative on colon cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Anticancer activity, toxicity and pharmacokinetic profile of an indanone derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Design, synthesis and biological evaluation of novel indanone containing spiroisoxazoline derivatives with selective COX-2 inhibition as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. scienceopen.com [scienceopen.com]
- 27. Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Discovery of novel sesquistilbene indanone analogues as potent anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Bromo Chloro Indanone Derivatives: A Technical Guide to Synthesis, Reactivity, and Therapeutic Potential
An In-depth Technical Guide
Abstract: The indanone scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] The strategic introduction of bromine and chlorine atoms onto this bicyclic framework significantly enhances its utility, creating a versatile class of molecules: bromo chloro indanone derivatives. These halogenated indanones are not only potent bioactive agents in their own right but also serve as pivotal intermediates in the synthesis of complex molecular architectures.[2] This technical guide provides an in-depth exploration of these derivatives, intended for researchers, chemists, and drug development professionals. We will delve into robust synthetic methodologies, elucidate their reactivity as versatile chemical building blocks, and survey their current and potential applications in key therapeutic areas, including neurodegenerative disorders, oncology, and inflammatory diseases. The narrative is grounded in mechanistic principles and supported by detailed experimental protocols, data-driven insights, and a comprehensive review of authoritative literature.
Chapter 1: The Indanone Scaffold: A Privileged Core in Medicinal Chemistry
The indanone framework, consisting of a fused benzene and cyclopentanone ring system, is a recurring motif in natural products and synthetic molecules with significant biological activity.[3][4] Its rigid structure provides a well-defined three-dimensional arrangement for interacting with biological targets, while the ketone group and aromatic ring offer multiple sites for chemical modification.[3] This inherent versatility has established indanone and its derivatives as a cornerstone in drug discovery.[1][5]
The broad spectrum of pharmacological activities associated with the indanone core is remarkable, spanning:
-
Neuroprotection: The most prominent example is Donepezil, an acetylcholinesterase (AChE) inhibitor approved for the treatment of Alzheimer's disease.[1][6] This has spurred extensive research into other indanone derivatives for neurodegenerative conditions.[6][7]
-
Anticancer: Derivatives have shown potent antiproliferative effects against a variety of cancer cells, including drug-resistant strains, through mechanisms like tubulin polymerization inhibition and apoptosis induction.[5][8][9]
-
Anti-inflammatory: Indanones have demonstrated significant potential in modulating inflammatory pathways, making them candidates for treating conditions like acute lung injury and vascular dementia.[10][11][12]
-
Antimicrobial and Antiviral: The scaffold has also been explored for its efficacy against various pathogens.[1][13]
The introduction of halogen atoms, specifically bromine and chlorine, serves a dual purpose. Firstly, it can modulate the electronic properties and lipophilicity of the molecule, directly influencing its pharmacokinetic profile and binding affinity to target proteins. Secondly, and perhaps more critically for synthetic chemists, these halogens act as exceptionally versatile "synthetic handles." The carbon-bromine and carbon-chlorine bonds are reactive sites amenable to a wide range of transformations, most notably palladium-catalyzed cross-coupling reactions, allowing for the systematic and efficient construction of diverse chemical libraries.[2][14]
Chapter 2: Synthetic Strategies for Bromo Chloro Indanone Derivatives
The reliable synthesis of halogenated indanones is the foundation for their application. The choice of synthetic route is dictated by the desired substitution pattern and the availability of starting materials. Intramolecular Friedel-Crafts acylation is a classic and robust method for forming the indanone ring system, while subsequent halogenation requires careful control to achieve the desired regioselectivity.[3][15]
Workflow: General Synthetic Pathways
The following diagram illustrates the primary synthetic routes to access key bromo chloro indanone intermediates, starting from commercially available precursors.
Caption: Key synthetic pathways to bromo chloro indanone derivatives.
Experimental Protocol 1: Synthesis of 4-Bromo-1-indanone via Friedel-Crafts Cyclization
This protocol describes the intramolecular Friedel-Crafts acylation of 3-(2-bromophenyl)propanoic acid to form the indanone ring. The conversion of the carboxylic acid to an acid chloride is a necessary activation step.[16]
Causality: Thionyl chloride (SOCl₂) is an effective reagent for converting carboxylic acids to acid chlorides, producing gaseous byproducts (SO₂ and HCl) that are easily removed. Aluminum chloride (AlCl₃) is a strong Lewis acid that coordinates to the acid chloride, activating it for electrophilic aromatic substitution to close the ring. The reaction is quenched with ice to hydrolyze the aluminum complexes and any remaining reagent.
Methodology:
-
Acid Chloride Formation: To a solution of 3-(2-bromophenyl)propanoic acid (1.0 equiv) in 1,2-dichloroethane (10 mL per gram of acid), add thionyl chloride (2.5 equiv).
-
Reaction: Heat the mixture to reflux and stir for 24 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up (Step 1): Cool the reaction to room temperature and concentrate under reduced pressure to remove the solvent and excess thionyl chloride.
-
Cyclization: Dissolve the crude acid chloride residue in dichloromethane (DCM). In a separate flask, prepare a stirred suspension of anhydrous aluminum chloride (1.65 equiv) in DCM.
-
Addition: Add the acid chloride solution dropwise to the AlCl₃ suspension, maintaining the temperature below 27°C using an ice bath.
-
Reaction: Stir the mixture at room temperature for 3 hours.
-
Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a large amount of crushed ice.
-
Extraction: Separate the organic layer. Extract the aqueous layer with DCM (3x).
-
Washing & Drying: Combine the organic layers and wash sequentially with saturated brine and saturated sodium bicarbonate solution. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter and concentrate the solution under reduced pressure to yield 4-bromo-1-indanone as a solid, which can be further purified by recrystallization if necessary.[16]
Experimental Protocol 2: Selective α-Bromination of 4-Chloro-1-indanone
This protocol details the synthesis of 2-bromo-4-chloro-1-indanone, a key intermediate for building fused heterocyclic systems.[17][18] The position alpha to the carbonyl is susceptible to electrophilic substitution via its enol or enolate form.
Causality: The choice of solvent and conditions is critical for controlling the outcome. Acetic acid can serve as both a solvent and a catalyst, promoting enolization. The reaction with molecular bromine then proceeds to give the α-brominated product. Using a non-polar solvent like CCl₄ at low temperatures can sometimes limit over-bromination.[17][18]
Methodology:
-
Dissolution: Dissolve 4-chloro-1-indanone (1.0 equiv) in glacial acetic acid.
-
Bromine Addition: To the stirred solution, add a solution of bromine (1.0 equiv) in acetic acid dropwise at room temperature.
-
Reaction: Stir the reaction mixture until the red-brown color of the bromine disappears, indicating its consumption. Monitor by TLC.
-
Precipitation: Pour the reaction mixture into cold water. The product will precipitate as a solid.
-
Isolation: Collect the solid by vacuum filtration and wash thoroughly with water to remove acetic acid.
-
Purification: Dry the crude product. Recrystallize from a suitable solvent (e.g., ethanol) to obtain pure 2-bromo-4-chloro-1-indanone.
Chapter 3: Bromo Chloro Indanones as Versatile Synthetic Intermediates
The true synthetic power of bromo and chloro indanones lies in their ability to undergo cross-coupling reactions. The halogen atom serves as a leaving group, enabling the formation of new carbon-carbon or carbon-heteroatom bonds, which is a cornerstone of modern drug discovery.[2]
Application Focus: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron compound, is particularly powerful due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids.[14] This allows for the rapid generation of a library of analogs from a single halogenated indanone precursor.
Diagram: Diversification via Cross-Coupling
Caption: Diversification of a bromo-indanone core using various cross-coupling reactions.
Experimental Protocol 3: Suzuki-Miyaura Coupling of 5-Bromo-1-indanone
This protocol provides a general method for the palladium-catalyzed coupling of 5-bromo-1-indanone with various arylboronic acids.[14]
Causality: A palladium catalyst (like Pd(PPh₃)₄) is essential for the catalytic cycle (oxidative addition, transmetalation, reductive elimination). A base (like K₂CO₃) is required to activate the boronic acid for the transmetalation step. A solvent mixture like toluene/ethanol/water allows all components to be in solution for efficient reaction.
Methodology:
-
Reaction Setup: In a round-bottom flask, combine 5-bromo-1-indanone (1.0 equiv), the desired arylboronic acid (1.2 equiv), potassium carbonate (2.0 equiv), and tetrakis(triphenylphosphine)palladium(0) (0.05 equiv).
-
Solvent Addition: Add a solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio).
-
Inert Atmosphere: Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Reaction: Heat the mixture to reflux (e.g., 80-90 °C) under an inert atmosphere. Monitor the reaction's progress by TLC.
-
Work-up: After the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. Add water and extract with ethyl acetate (3x).
-
Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter the solution and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to isolate the 5-aryl-1-indanone product.
Table 1: Representative Suzuki-Miyaura Coupling Reactions with 5-Bromo-1-indanone
| Boronic Acid Partner | Product | Yield (%) | Reference |
| Phenylboronic acid | 5-Phenyl-1-indanone | High | [14] |
| 4-Methoxyphenylboronic acid | 5-(4-Methoxyphenyl)-1-indanone | High | [14] |
| 4-(Methylthio)phenylboronic acid | 5-(4-(Methylthio)phenyl)-1-indanone | High | [14] |
| 4-Ethylphenylboronic acid | 5-(4-Ethylphenyl)-1-indanone | High | [14] |
Chapter 4: Therapeutic Applications and Mechanistic Insights
The structural features of bromo chloro indanone derivatives make them prime candidates for development in several key therapeutic areas. Their mechanisms of action often involve targeted inhibition of enzymes or modulation of signaling pathways critical to disease progression.
Neuroprotective Agents
The success of Donepezil has cemented the indanone scaffold as a promising starting point for agents targeting neurodegenerative diseases like Alzheimer's and Parkinson's.[6][7] Research has focused on multi-target directed ligands (MTDLs) that can address the complex pathology of these conditions.[19][20]
Mechanism of Action: A primary strategy involves the inhibition of acetylcholinesterase (AChE), the enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting AChE, these compounds increase acetylcholine levels in the brain, which can alleviate some cognitive symptoms of Alzheimer's disease.[21] Other derivatives also target monoamine oxidase B (MAO-B), an enzyme involved in dopamine metabolism, which is relevant for Parkinson's disease.[7]
Diagram: Cholinergic Pathway in Alzheimer's Disease
Caption: Indanone derivatives can inhibit AChE, increasing acetylcholine levels.
Table 2: In Vitro AChE Inhibitory Activity of Selected Indanone Derivatives
| Compound | AChE IC₅₀ (µM) | Reference |
| Derivative 54 | 14.06 | [21] |
| Derivative 56 | 12.30 | [21] |
| Derivative 64 | 12.01 | [21] |
| Derivative 9 | 0.0148 | [22] |
| Derivative 14 | 0.0186 | [22] |
| Donepezil (Reference) | Similar to active compounds | [22] |
Anticancer Agents
The antiproliferative properties of indanone derivatives have been extensively documented.[8][9] Their ability to induce cell death in cancer cells, often selectively over normal cells, makes them attractive candidates for oncological drug development.[5]
Mechanisms of Action: Multiple mechanisms have been identified.
-
Tubulin Polymerization Inhibition: Some derivatives bind to tubulin, disrupting the formation of microtubules. This interferes with mitotic spindle formation, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[8][23]
-
COX-2 Inhibition: Cyclooxygenase-2 (COX-2) is often overexpressed in tumors and contributes to inflammation and cell proliferation. Selective COX-2 inhibitors have shown promise as anticancer agents. Certain spiroisoxazoline indanones are potent and selective COX-2 inhibitors.[24]
-
Apoptosis Induction: Many derivatives trigger programmed cell death through mitochondrial-associated pathways, involving the upregulation of pro-apoptotic proteins like Bax and caspase-3 and the downregulation of anti-apoptotic proteins like Bcl-2.[24][25]
Diagram: Cell Cycle Arrest and Apoptosis Induction
Caption: Indanone derivatives can induce G2/M cell cycle arrest, leading to apoptosis.
Anti-inflammatory Agents
Chronic inflammation is a key driver of many diseases. Indanone derivatives have been shown to possess potent anti-inflammatory properties by inhibiting the production of key pro-inflammatory mediators.[26][27]
Mechanism of Action: A common mechanism involves the suppression of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[12] In response to stimuli like lipopolysaccharide (LPS), these pathways become activated and drive the transcription of pro-inflammatory genes, including those for tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). By blocking this activation, indanone derivatives can significantly reduce the inflammatory response.[12][26]
Table 3: Cytotoxicity of Indanone Derivatives Against Cancer Cell Lines
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Spiroisoxazoline 9f | MCF-7 (Breast) | 0.03 | [24] |
| Doxorubicin (Reference) | MCF-7 (Breast) | 0.062 | [24] |
| Gallic acid-based indanone | Ehrlich Ascites Carcinoma | 54.3% inhibition @ 50 mg/kg | [23] |
Chapter 5: Future Directions and Outlook
The versatility of bromo chloro indanone derivatives is clear. They are not merely a collection of bioactive molecules but a powerful platform for chemical innovation. Future research is likely to focus on several key areas:
-
Multi-Target Ligands: Expanding on current work to design single molecules that can modulate multiple targets relevant to complex diseases like Alzheimer's or cancer.[20][22]
-
Materials Science: The fused aromatic structure of indanones suggests potential applications in organic electronics and specialty polymers, an area that remains largely unexplored.[2][3]
-
Optimization of Pharmacokinetics: Leveraging the synthetic accessibility of these derivatives to fine-tune their absorption, distribution, metabolism, and excretion (ADME) properties for improved therapeutic efficacy and safety.
References
- 1. Recent developments in biological activities of indanones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. Annulations involving 1-indanones to access fused- and spiro frameworks - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06635A [pubs.rsc.org]
- 5. Page loading... [wap.guidechem.com]
- 6. Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, in silico Studies and Pharmacological Evaluation of a New Series of Indanone Derivatives as Anti-Parkinsonian and Anti-Alzheimer's Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Indanone derivatives: Emerging frontiers in cancer therapy | Semantic Scholar [semanticscholar.org]
- 10. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 11. Design, Synthesis, and Anti-Inflammatory Activity Evaluation of Novel Indanone Derivatives for the Treatment of Vascular Dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 4-Bromo-1-indanone synthesis - chemicalbook [chemicalbook.com]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Design, Synthesis, and In Vitro and In Silico Approaches of Novel Indanone Derivatives as Multifunctional Anti-Alzheimer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Design, synthesis and pharmacological evaluation of some novel indanone derivatives as acetylcholinesterase inhibitors for the management of cognitive dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Discovery of indanone derivatives as multi-target-directed ligands against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Anticancer activity, toxicity and pharmacokinetic profile of an indanone derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Design, synthesis and biological evaluation of novel indanone containing spiroisoxazoline derivatives with selective COX-2 inhibition as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. benchchem.com [benchchem.com]
- 26. Discovery of novel sesquistilbene indanone analogues as potent anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Anti-inflammatory and anti-diabetic properties of indanone derivative isolated from Fernandoa adenophylla in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
The Synthetic Versatility and Pharmacological Potential of 6-bromo-4-chloro-2,3-dihydro-1H-inden-1-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The indanone scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous biologically active compounds.[1][2] The strategic introduction of halogen substituents onto this framework can profoundly influence the physicochemical properties and pharmacological activity of the resulting molecules. This technical guide provides a comprehensive overview of 6-bromo-4-chloro-2,3-dihydro-1H-inden-1-one, a di-halogenated indanone with significant potential as a versatile intermediate in drug discovery. We will delve into a plausible synthetic pathway, predict its spectral characteristics, and explore its potential applications in medicinal chemistry, particularly in the development of novel therapeutics.
Introduction: The Significance of Halogenated Indanones
The indanone core, a bicyclic structure composed of a benzene ring fused to a cyclopentanone ring, is a privileged motif in drug development.[3] Its rigid conformation and amenability to functionalization have made it a popular template for designing molecules that interact with a wide range of biological targets. The incorporation of halogen atoms, such as bromine and chlorine, can enhance a molecule's metabolic stability, membrane permeability, and binding affinity for its target protein.[4] This makes halogenated indanones, like this compound, particularly attractive for the synthesis of novel drug candidates with improved pharmacokinetic and pharmacodynamic profiles.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| CAS Number | 1260017-17-1 | |
| Molecular Formula | C₉H₆BrClO | |
| Molecular Weight | 245.50 g/mol | |
| Appearance | Predicted to be a solid | - |
| Purity | Commercially available up to 98% | Fluorochem |
Synthesis of this compound
The most direct and widely applicable method for the synthesis of 1-indanones is the intramolecular Friedel-Crafts acylation of 3-arylpropanoic acids.[5][6] This approach is particularly suitable for the preparation of this compound, starting from the corresponding 3-(3-bromo-5-chlorophenyl)propanoic acid.
Figure 1: Proposed synthetic pathway for this compound.
Synthesis of the Precursor: 3-(3-bromo-5-chlorophenyl)propanoic acid
The synthesis of the key precursor, 3-(3-bromo-5-chlorophenyl)propanoic acid, can be achieved from commercially available 3-bromo-5-chlorotoluene through a three-step sequence:
-
Benzylic Bromination: Radical bromination of 3-bromo-5-chlorotoluene using N-bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN) in a suitable solvent like carbon tetrachloride under reflux conditions will yield 3-bromo-5-chlorobenzyl bromide.
-
Malonic Ester Synthesis: The resulting benzyl bromide is then subjected to a malonic ester synthesis. Reaction with diethyl malonate in the presence of a base like sodium ethoxide in ethanol will produce diethyl 2-(3-bromo-5-chlorobenzyl)malonate.
-
Hydrolysis and Decarboxylation: Saponification of the diethyl ester with a strong base like sodium hydroxide, followed by acidification and heating, will lead to the hydrolysis of the ester groups and subsequent decarboxylation to afford the desired 3-(3-bromo-5-chlorophenyl)propanoic acid. This precursor is also commercially available from suppliers such as BLD Pharm.
Intramolecular Friedel-Crafts Acylation
The final step involves the intramolecular cyclization of 3-(3-bromo-5-chlorophenyl)propanoic acid to form the indanone ring. This reaction is typically carried out in the presence of a strong acid catalyst.
Experimental Protocol:
-
Reagent Preparation: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place 1 equivalent of 3-(3-bromo-5-chlorophenyl)propanoic acid.
-
Reaction Setup: Add a suitable dehydrating acid catalyst. Polyphosphoric acid (PPA) is a common choice for this transformation and can be used in excess to act as both the catalyst and solvent.[7] Alternatively, Eaton's reagent (phosphorus pentoxide in methanesulfonic acid) can be employed for a more efficient reaction.
-
Reaction Conditions: The reaction mixture is heated, typically in the range of 80-120 °C, and stirred for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and carefully poured onto crushed ice. The aqueous mixture is then extracted with a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Purification: The combined organic layers are washed with a saturated sodium bicarbonate solution to remove any unreacted acid, followed by a brine wash. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by recrystallization to yield pure this compound.
Predicted Spectroscopic Data
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.8 - 8.0 | d | 1H | Aromatic H (H-7) |
| ~ 7.6 - 7.8 | d | 1H | Aromatic H (H-5) |
| ~ 3.1 - 3.3 | t | 2H | -CH₂- (H-3) |
| ~ 2.7 - 2.9 | t | 2H | -CH₂- (H-2) |
The aromatic protons will appear as doublets due to ortho-coupling. The aliphatic protons of the cyclopentanone ring will appear as two triplets, characteristic of the A₂B₂ system in 2,3-disubstituted indanones. The deshielding effect of the carbonyl group will cause the protons at the C-2 position to appear at a slightly higher chemical shift than those at C-3.
Predicted ¹³C NMR Spectrum
The carbon NMR spectrum will provide information about the carbon framework of the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~ 195 - 205 | C=O (C-1) |
| ~ 150 - 155 | Aromatic C (C-7a) |
| ~ 135 - 140 | Aromatic C (C-3a) |
| ~ 130 - 135 | Aromatic C-Cl (C-4) |
| ~ 125 - 130 | Aromatic C-H (C-5) |
| ~ 120 - 125 | Aromatic C-Br (C-6) |
| ~ 115 - 120 | Aromatic C-H (C-7) |
| ~ 35 - 40 | -CH₂- (C-2) |
| ~ 25 - 30 | -CH₂- (C-3) |
Predicted Infrared (IR) Spectrum
The IR spectrum will be dominated by a strong absorption band corresponding to the carbonyl group.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 1700 - 1720 | Strong | C=O stretch (ketone) |
| ~ 1580 - 1600 | Medium | C=C stretch (aromatic) |
| ~ 1100 - 1200 | Medium | C-Cl stretch |
| ~ 500 - 600 | Medium | C-Br stretch |
Predicted Mass Spectrum (MS)
The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.
| m/z | Interpretation |
| 244/246/248 | Molecular ion peak (M⁺) showing the isotopic pattern for one bromine and one chlorine atom. |
| 216/218/220 | Loss of CO (M⁺ - 28) |
| 137/139 | Loss of Br and CO |
| 111 | Loss of Cl and CO |
Potential Applications in Drug Discovery
The this compound scaffold holds considerable promise as a building block for the synthesis of novel therapeutic agents. The presence of two different halogen atoms at specific positions on the aromatic ring allows for selective functionalization through various cross-coupling reactions, enabling the generation of diverse chemical libraries for biological screening.
Figure 2: Potential therapeutic applications of this compound derivatives.
-
Anticancer Agents: Indanone derivatives have been investigated for their anticancer properties, with some compounds showing potent activity against various cancer cell lines.[1][2] The bromo- and chloro-substituents on the target molecule can be exploited to develop selective inhibitors of protein kinases, which are often dysregulated in cancer.
-
Neuroprotective Agents: The indanone scaffold is a key component of several drugs and clinical candidates for the treatment of neurodegenerative diseases like Alzheimer's.[1][2] Derivatives of this compound could be synthesized and evaluated as inhibitors of enzymes such as acetylcholinesterase or beta-secretase.
-
Antimicrobial Agents: The search for new antimicrobial agents is a global health priority. The indanone nucleus has been explored for the development of compounds with antibacterial and antifungal activity.[1] The unique electronic properties conferred by the halogen atoms in the target molecule could lead to the discovery of novel antimicrobial agents with improved efficacy.
Safety and Handling
This compound is classified as a skin and eye irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be used in a well-ventilated area, and inhalation of dust should be avoided. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
This compound is a valuable synthetic intermediate with significant potential in medicinal chemistry. Its synthesis via intramolecular Friedel-Crafts acylation is a well-established and robust method. The presence of two distinct halogen atoms provides opportunities for selective derivatization, making it an ideal scaffold for the generation of diverse compound libraries. Further exploration of the biological activities of its derivatives is warranted and could lead to the discovery of novel drug candidates for a range of therapeutic areas, including oncology, neurodegenerative diseases, and infectious diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent developments in biological activities of indanones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Annulations involving 1-indanones to access fused- and spiro frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1-Bromo-3-chlorobenzene | C6H4BrCl | CID 7928 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 6. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Methodological & Application
experimental protocol for using 6-bromo-4-chloro-2,3-dihydro-1H-inden-1-one
An Application and Protocol Guide for the Strategic Utilization of 6-bromo-4-chloro-2,3-dihydro-1H-inden-1-one in Synthetic Chemistry
Introduction: A Scaffold of Potential
This compound is a di-halogenated indanone derivative that serves as a powerful building block in modern medicinal chemistry. Its rigid, bicyclic core is a common feature in various biologically active molecules. The true synthetic value of this compound lies in the differential reactivity of its two halogen substituents—a bromide at the 6-position and a chloride at the 4-position—and the presence of a reactive ketone functional group. This structural arrangement allows for selective, stepwise functionalization, enabling the precise and controlled synthesis of diverse compound libraries for drug discovery and material science applications.
The aryl bromide at position C-6 is significantly more reactive than the aryl chloride at C-4 in palladium-catalyzed cross-coupling reactions. This reactivity difference is the cornerstone of its strategic use, allowing for initial modification at the bromide site while leaving the chloride available for subsequent transformations under more forcing conditions.
Compound Profile and Safety Mandates
A thorough understanding of the physicochemical properties and safety requirements is paramount before any experimental work.
Physicochemical Data
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 1260017-17-1 | [1][2] |
| Molecular Formula | C₉H₆BrClO | [1] |
| Molecular Weight | 245.50 g/mol | [3] |
| Appearance | Typically a white to off-white or pale yellow powder/solid | [4][5] |
| Synonyms | 6-bromo-4-chloro-1-indanone | [6] |
GHS Hazard Information and Safe Handling
This compound is classified with specific hazards that necessitate stringent safety protocols.[3] All manipulations should be performed in a well-ventilated fume hood by personnel trained in handling hazardous chemicals.
-
Hazard Statements:
-
Mandatory Personal Protective Equipment (PPE):
-
Eye Protection: Wear appropriate chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[7]
-
Hand Protection: Wear appropriate protective gloves (e.g., nitrile rubber) to prevent skin exposure.[7]
-
Body Protection: A lab coat and other protective clothing should be worn.[7]
-
-
Handling & Storage:
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.[1]
-
Wash hands and any exposed skin thoroughly after handling.[7]
-
Store in a dry, cool, and well-ventilated place. Keep the container tightly closed and store locked up.[7][8]
-
Avoid contact with incompatible materials such as strong oxidizing agents.[7]
-
Core Application: Palladium-Catalyzed Cross-Coupling Reactions
The primary utility of this compound is as a substrate in palladium-catalyzed cross-coupling reactions. These reactions are fundamental to modern organic synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[9]
Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a robust method for creating biaryl structures or introducing alkyl, vinyl, or alkynyl groups at the aryl halide position.[10][11] This protocol targets the more reactive C-Br bond at the 6-position.
Causality and Expertise: The reaction mechanism involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[12] The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step with the palladium complex.[11][12] The choice of a palladium(0) source and a suitable solvent system is critical for achieving high yields.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Workflow for Suzuki-Miyaura Coupling.
Step-by-Step Methodology:
-
Vessel Preparation: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Reagent Addition: Add the desired arylboronic acid (1.2 eq), a suitable base such as potassium carbonate (K₂CO₃, 2.5 eq), and the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq).
-
Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio, 0.1 M concentration relative to the limiting reagent).
-
Inert Atmosphere: Seal the vessel and purge thoroughly with an inert gas (Nitrogen or Argon) for 5-10 minutes.
-
Reaction: Heat the mixture to 80-100 °C and stir vigorously for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure 6-aryl-4-chloro-2,3-dihydro-1H-inden-1-one product.
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a premier method for constructing aryl-amine bonds.[13][14] This reaction is indispensable for synthesizing compounds prevalent in pharmaceuticals, which often contain aniline or related motifs.[15][16]
Causality and Expertise: This transformation requires a palladium catalyst, a specialized phosphine ligand, and a strong, non-nucleophilic base.[13] The ligand (e.g., X-Phos, BINAP) is critical; its steric bulk promotes the reductive elimination step, which is often rate-limiting, and stabilizes the active catalytic species.[13][17] The strong base (e.g., NaOt-Bu) is necessary to deprotonate the amine, forming the palladium-amido intermediate required for the catalytic cycle.[17] The reaction must be conducted under strictly anhydrous and anaerobic conditions to prevent catalyst deactivation and side reactions.
Experimental Workflow: Buchwald-Hartwig Amination
Caption: Workflow for Buchwald-Hartwig Amination.
Step-by-Step Methodology:
-
Vessel and Reagent Preparation (Inert Atmosphere): Inside a glovebox or under a positive pressure of inert gas, add this compound (1.0 eq), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.01-0.02 eq), the phosphine ligand (e.g., X-Phos, 0.04-0.08 eq), and the base (e.g., sodium tert-butoxide, 1.4 eq) to a dry reaction vessel with a stir bar.
-
Solvent and Amine Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane, 0.1-0.2 M). Finally, add the amine coupling partner (1.1-1.3 eq).
-
Reaction: Seal the vessel tightly and remove it from the glovebox (if used). Heat the mixture to 90-110 °C with vigorous stirring for 6-24 hours. Monitor progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution. Dilute with ethyl acetate and separate the layers. Wash the organic layer with water and brine.
-
Purification: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to obtain the desired 6-amino-4-chloro-2,3-dihydro-1H-inden-1-one derivative.
Future Directions and Potential
The products derived from these protocols are themselves valuable intermediates. The remaining chloride at the C-4 position can undergo a second cross-coupling reaction under more forcing conditions, leading to di-substituted indanones. Furthermore, the ketone functionality is amenable to a wide range of transformations, including:
-
Reduction: Conversion to a secondary alcohol using reagents like sodium borohydride (NaBH₄).
-
Reductive Amination: Direct conversion to an amine via reaction with an amine in the presence of a reducing agent.
-
Wittig Reaction: Formation of an exocyclic double bond.
The strategic application of these subsequent transformations on the functionalized indanone core allows for the rapid generation of molecular complexity, making this compound a highly valuable starting material for creating novel chemical entities with potential biological activity.[18][19][20][21]
References
- 1. This compound 95% | CAS: 1260017-17-1 | AChemBlock [achemblock.com]
- 2. 1260017-17-1|this compound|BLD Pharm [bldpharm.com]
- 3. 4-bromo-6-chloro-2,3-dihydro-1H-inden-1-one | C9H6BrClO | CID 71757374 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound, 6-Bromo-4-chloro-2,3-dihydro-1-oxo-1H-indene, CasNo.1260017-17-1 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound | 1260017-17-1 [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 15. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 16. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 19. Practical Synthesis of Hydroxychromenes and Evaluation of Their Biological Activity | MDPI [mdpi.com]
- 20. Chemistry of Biologically Active Benzimidazole Scaffolds: Medicinal Chemistry Perspective | Bentham Science [benthamscience.com]
- 21. Discovery of 4-chloro-2-(2,4-dichloro-6-methylphenoxy)-1-methyl-7-(pentan-3-yl)-1H-benzimidazole, a novel CRF1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Utilization of 6-Bromo-4-chloro-1-indanone in Synthetic Chemistry
Abstract
6-Bromo-4-chloro-1-indanone is a pivotal, multi-functional scaffold in modern organic synthesis and medicinal chemistry. Its unique substitution pattern, featuring an indanone core with two electronically and sterically distinct halogen atoms, offers a versatile platform for the strategic construction of complex molecular architectures. The differential reactivity of the C6-bromo and C4-chloro bonds under catalytic conditions allows for selective, sequential functionalization, making it an invaluable building block for creating diverse compound libraries. This guide provides an in-depth exploration of the synthesis and key reaction conditions for 6-bromo-4-chloro-1-indanone, with a focus on palladium-catalyzed cross-coupling and ketone reduction methodologies. The protocols herein are designed for researchers, scientists, and drug development professionals, emphasizing the causal logic behind experimental choices to ensure reproducibility and methodological robustness.
Introduction: The Synthetic Value of Substituted Indanones
The 1-indanone framework is a "privileged structure" in drug discovery, forming the core of numerous biologically active compounds, including antiviral, anti-inflammatory, and anticancer agents.[1][2] The strategic placement of halogen atoms on this scaffold serves two primary purposes: they act as versatile synthetic handles for carbon-carbon and carbon-heteroatom bond formation, and they modulate the electronic properties of the molecule, influencing its pharmacokinetic and pharmacodynamic profile.
6-Bromo-4-chloro-1-indanone is particularly noteworthy. The bromine atom at the C6 position is significantly more reactive towards oxidative addition in palladium-catalyzed cross-coupling reactions than the chlorine atom at C4.[3] This reactivity differential is the cornerstone of its synthetic utility, enabling chemists to perform selective transformations at the C6 position while leaving the C4 position intact for subsequent manipulations.
Synthesis of 6-Bromo-4-chloro-1-indanone
The most common and effective method for synthesizing substituted 1-indanones is the intramolecular Friedel-Crafts acylation of a corresponding 3-arylpropanoic acid or its acid chloride.[1][4] For the title compound, this involves the cyclization of 3-(3-bromo-5-chlorophenyl)propanoic acid.
Proposed Synthetic Workflow
Caption: Proposed synthetic pathway to 6-bromo-4-chloro-1-indanone.
Protocol 2.1: Intramolecular Friedel-Crafts Cyclization
This protocol describes the final cyclization step, a critical reaction for forming the indanone ring system.[1]
-
Acid Chloride Formation: To a solution of 3-(3-bromo-5-chlorophenyl)propanoic acid (1.0 equiv) in anhydrous dichloromethane (DCM, approx. 0.2 M), add oxalyl chloride (1.5 equiv) dropwise at 0 °C under an inert atmosphere (N₂ or Ar). Add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).
-
Reaction Monitoring: Allow the mixture to warm to room temperature and stir for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution.
-
Solvent Removal: Once the reaction is complete, remove the solvent and excess oxalyl chloride under reduced pressure. The resulting crude acid chloride is typically used in the next step without further purification.
-
Friedel-Crafts Acylation: Cool a suspension of anhydrous aluminum chloride (AlCl₃, 1.2 equiv) in anhydrous DCM to 0 °C. Add a solution of the crude 3-(3-bromo-5-chlorophenyl)propanoyl chloride in anhydrous DCM dropwise to the AlCl₃ suspension.
-
Cyclization: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then at room temperature for 2-4 hours. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Carefully quench the reaction by pouring it onto crushed ice with concentrated HCl. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volumes).
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield pure 6-bromo-4-chloro-1-indanone.
Key Reactions and Protocols
The differential reactivity of the C-Br and C-Cl bonds is the most powerful feature of this molecule. The C6-Br bond is the primary site for palladium-catalyzed cross-coupling reactions.
Selective Suzuki-Miyaura Cross-Coupling at the C6-Position
The Suzuki-Miyaura coupling is a robust method for forming C-C bonds.[5] Due to the higher reactivity of aryl bromides over aryl chlorides, this reaction can be performed with high selectivity at the C6 position.[3]
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
This protocol provides a generalized method for the palladium-catalyzed Suzuki coupling of an arylboronic acid to the C6 position of 6-bromo-4-chloro-1-indanone.[3][6]
-
Reaction Setup: In a Schlenk flask or reaction vial, combine 6-bromo-4-chloro-1-indanone (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and a base such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (2.0-3.0 equiv).
-
Catalyst Addition: Add the palladium catalyst. A common and effective catalyst is [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), typically used at 1-5 mol%.
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (N₂ or Ar). Repeat this cycle at least three times to ensure the reaction environment is free of oxygen, which can deactivate the catalyst.[6]
-
Solvent Addition: Add a degassed solvent system via syringe. A mixture of 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) is commonly used.[3][7] The final substrate concentration should be around 0.1 M.
-
Heating and Monitoring: Immerse the flask in a preheated oil bath (typically 80-100 °C) and stir vigorously. Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (usually 4-16 hours).[6]
-
Workup: Cool the reaction to room temperature and dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2-3 times).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the pure 6-aryl-4-chloro-1-indanone.
| Parameter | Condition | Rationale / Comment |
| Palladium Catalyst | Pd(dppf)Cl₂, Pd(PPh₃)₄ | Pd(dppf)Cl₂ is often robust and effective for coupling with aryl chlorides and bromides. |
| Base | Na₂CO₃, K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the boronic acid to facilitate transmetalation.[5] |
| Solvent System | 1,4-Dioxane/H₂O, Toluene/H₂O, DMF | The aqueous component is crucial for dissolving the inorganic base and activating the boronic acid. |
| Temperature | 80 - 110 °C | Sufficient thermal energy is required to drive the catalytic cycle, especially the oxidative addition step. |
| Atmosphere | Inert (N₂ or Ar) | Prevents the oxidation and deactivation of the Pd(0) active catalyst.[6] |
Table 1: Summary of Typical Suzuki-Miyaura Reaction Conditions.
Reduction of the Indanone Carbonyl Group
The ketone functionality at the C1 position provides another site for chemical modification, most commonly through reduction. The choice of reducing agent determines whether the product is the corresponding alcohol (1-indanol) or the fully deoxygenated indane.[8]
Caption: Reaction workflow for the reduction of the indanone carbonyl.
This protocol uses sodium borohydride (NaBH₄), a mild and selective reagent for the reduction of ketones to secondary alcohols.[8]
-
Dissolution: Dissolve 6-bromo-4-chloro-1-indanone (1.0 equiv) in a suitable protic solvent, such as methanol (MeOH) or ethanol (EtOH), in a round-bottom flask (approx. 0.2 M).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add sodium borohydride (NaBH₄, 1.1-1.5 equiv) portion-wise over 15-20 minutes. Vigorous gas evolution (H₂) may be observed.
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-3 hours. Monitor the reaction by TLC.
-
Quenching: Once the starting material is consumed, cool the mixture back to 0 °C and carefully quench the excess NaBH₄ by the slow, dropwise addition of dilute aqueous HCl (e.g., 1 M) or saturated ammonium chloride solution until gas evolution ceases.[9]
-
Extraction: Remove the bulk of the organic solvent under reduced pressure. Add water and ethyl acetate to the residue. Separate the layers and extract the aqueous phase with ethyl acetate (2-3 times).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude alcohol, which can be purified by recrystallization or column chromatography.
Conclusion and Future Directions
6-Bromo-4-chloro-1-indanone stands out as a highly adaptable and strategically valuable intermediate. The protocols detailed in this guide for selective Suzuki-Miyaura coupling and ketone reduction form a reliable foundation for its use in synthetic campaigns. By leveraging the predictable reactivity of its functional groups, researchers can efficiently generate novel indanone and indane derivatives. These derivatives are prime candidates for screening in drug discovery programs, particularly in the development of kinase inhibitors, CNS agents, and other therapeutics where the indane scaffold is prevalent. Further exploration into other cross-coupling reactions (e.g., Buchwald-Hartwig amination, Sonogashira coupling) at the C6 position represents a promising avenue for expanding the chemical space accessible from this versatile starting material.
References
- 1. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pcliv.ac.uk [pcliv.ac.uk]
- 3. benchchem.com [benchchem.com]
- 4. journals.co.za [journals.co.za]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. orgsyn.org [orgsyn.org]
Application Notes & Protocols: Leveraging 6-Bromo-4-Chloro-1-Indanone in Modern Medicinal Chemistry
An in-depth guide for researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of the Indanone Scaffold
The 1-indanone core is a privileged structure in medicinal chemistry, forming the backbone of numerous pharmacologically active compounds.[1][2] Its rigid bicyclic framework provides an excellent platform for the precise spatial arrangement of pharmacophoric features, enabling targeted interactions with biological macromolecules.[3] Indanone derivatives have demonstrated a vast spectrum of biological activities, including antiviral, anti-inflammatory, anticancer, and neuroprotective effects.[1][4][5] Notably, the FDA-approved drug Donepezil, used for the treatment of Alzheimer's disease, features an indanone moiety, underscoring the therapeutic relevance of this scaffold.[2][4][6]
Within this important class of molecules, 6-bromo-4-chloro-1-indanone emerges as a particularly valuable and versatile starting material for synthetic and medicinal chemists. The distinct electronic properties and reactivity of the bromine and chlorine substituents provide orthogonal handles for sequential, site-selective modifications. The bromine atom at the 6-position is highly amenable to palladium-catalyzed cross-coupling reactions, while the chloro group at the 4-position and the reactive α-methylene and carbonyl groups offer additional sites for diversification. This multi-handle nature allows for the systematic and efficient construction of large compound libraries, which is essential for robust Structure-Activity Relationship (SAR) studies and the discovery of novel drug candidates.[7]
This guide provides a comprehensive overview of the strategic applications of 6-bromo-4-chloro-1-indanone, complete with detailed experimental protocols and expert insights to accelerate drug discovery programs.
Physicochemical & Structural Properties
A thorough understanding of the fundamental properties of a starting material is critical for experimental design and reaction optimization.
| Property | Value | Reference |
| Chemical Name | 6-bromo-4-chloro-1-indanone | |
| Synonym | 6-Bromo-4-chloro-2,3-dihydro-1H-inden-1-one | |
| CAS Number | 1260017-17-1 | |
| Molecular Formula | C₉H₆BrClO | |
| Molecular Weight | 245.5 g/mol | |
| Appearance | Typically an off-white to yellow solid | |
| Boiling Point | 337.6 ± 42.0 °C at 760 mmHg | |
| InChI Key | CIJVZOAAXYBBEM-UHFFFAOYSA-N |
Core Synthetic Applications in Drug Discovery
The strategic placement of the halogen atoms and the inherent reactivity of the indanone core allow for a multitude of synthetic transformations. These reactions are foundational for exploring the chemical space around the scaffold to optimize potency, selectivity, and pharmacokinetic properties.
A. Palladium-Catalyzed Cross-Coupling at the C6-Position
The carbon-bromine bond is significantly more reactive than the carbon-chlorine bond in standard palladium-catalyzed cross-coupling conditions. This differential reactivity is the cornerstone of the synthetic utility of 6-bromo-4-chloro-1-indanone, enabling selective functionalization at the 6-position.
-
Suzuki-Miyaura Coupling: Introduction of aryl or heteroaryl moieties to build biaryl structures, which are common in kinase inhibitors and other targeted therapies.
-
Sonogashira Coupling: Installation of alkyne groups, which can serve as handles for further click chemistry or as components of pharmacophores that interact with specific protein residues.
-
Buchwald-Hartwig Amination: Formation of carbon-nitrogen bonds to introduce substituted amines, a critical functional group for modulating solubility and engaging in hydrogen bonding with biological targets.
-
Heck Coupling: Creation of carbon-carbon double bonds, allowing for the attachment of various vinyl groups.
B. Aldol Condensation at the C2-Position
The α-methylene group (C2) is readily deprotonated under basic conditions, forming an enolate that can react with various aldehydes in a Claisen-Schmidt or aldol condensation. This reaction is widely used to synthesize 2-benzylidene-1-indanone derivatives, a subclass of compounds with significant biological activities, including anti-Parkinson's and anti-Alzheimer's potential.[5][8]
C. Carbonyl Group Modifications
The ketone at the C1 position is a versatile functional group for further derivatization:
-
Reduction: Stereoselective reduction to the corresponding alcohol (indanol) can introduce a new chiral center and a hydrogen bond donor/acceptor.
-
Grignard/Organolithium Addition: Addition of organometallic reagents creates tertiary alcohols, enabling the introduction of bulky or lipophilic groups to probe specific pockets in a binding site.
-
Reductive Amination: Conversion to an amine provides another route to introduce nitrogen-containing functional groups, which are key for improving ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
The following diagram illustrates the principal synthetic pathways available from this versatile starting material.
Caption: Key synthetic pathways from 6-bromo-4-chloro-1-indanone.
Detailed Experimental Protocols
The following protocols are provided as robust starting points. Researchers should always perform reactions in a well-ventilated fume hood and use appropriate personal protective equipment (PPE).
Protocol 1: Suzuki-Miyaura Cross-Coupling for C6-Arylation
Objective: To synthesize a 6-aryl-4-chloro-1-indanone derivative, demonstrating the selective functionalization of the C-Br bond.
Rationale: This protocol uses a standard palladium catalyst and a carbonate base, which are effective for a wide range of arylboronic acids. The choice of a dioxane/water solvent system ensures the solubility of both the organic and inorganic reagents.
Materials:
-
6-Bromo-4-chloro-1-indanone (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)
-
Tricyclohexylphosphine [PCy₃] or other suitable phosphine ligand (0.04 eq)
-
Potassium carbonate (K₂CO₃) (3.0 eq)
-
1,4-Dioxane
-
Deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 6-bromo-4-chloro-1-indanone (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times. This is crucial to prevent oxidation of the catalyst.
-
Add palladium(II) acetate (0.02 eq) and the phosphine ligand (0.04 eq) to the flask under the inert atmosphere.
-
Add 1,4-dioxane and water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water for a 1 mmol scale reaction).
-
Heat the reaction mixture to 90-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL).
-
Transfer the mixture to a separatory funnel and wash with water (2 x 15 mL) and then with brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a hexane/ethyl acetate gradient) to yield the pure 6-aryl-4-chloro-1-indanone.
Protocol 2: Claisen-Schmidt Condensation for 2-Benzylidene Derivatives
Objective: To synthesize a 2-benzylidene-6-bromo-4-chloro-1-indanone derivative.
Rationale: This reaction proceeds via an enolate intermediate formed by deprotonation of the α-carbon. Methanol is a common solvent, and potassium hydroxide is an effective and inexpensive base for this transformation. The product often precipitates from the reaction mixture upon completion.
Materials:
-
6-Bromo-4-chloro-1-indanone (1.0 eq)
-
Substituted benzaldehyde (1.1 eq)
-
Potassium hydroxide (KOH) (2.0 eq)
-
Methanol
-
Deionized water
-
Ice bath
Procedure:
-
Dissolve 6-bromo-4-chloro-1-indanone (1.0 eq) and the substituted benzaldehyde (1.1 eq) in methanol in a round-bottom flask with a magnetic stir bar.
-
Cool the solution in an ice bath to 0-5 °C.
-
In a separate flask, prepare a solution of potassium hydroxide (2.0 eq) in a small amount of methanol.
-
Slowly add the methanolic KOH solution dropwise to the stirred indanone/aldehyde solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-6 hours. A precipitate will likely form. Monitor the reaction by TLC.
-
Upon completion, cool the mixture in an ice bath for 30 minutes.
-
Add cold deionized water to the flask to precipitate more product and quench the reaction.
-
Collect the solid product by vacuum filtration, washing the filter cake with cold water and then a small amount of cold methanol.
-
Dry the product under vacuum to obtain the 2-benzylidene-6-bromo-4-chloro-1-indanone, which can be further purified by recrystallization if necessary.
Structure-Activity Relationship (SAR) Exploration: A Hypothetical Case Study
The true power of 6-bromo-4-chloro-1-indanone lies in its ability to facilitate rapid SAR studies. The following table presents hypothetical data for a series of compounds targeting "Kinase X," illustrating how systematic modifications can be correlated with biological activity.
| Compound ID | R¹ (at C6) | R² (at C2) | Kinase X IC₅₀ (nM) |
| Parent | -Br | -H | >10,000 |
| 1a | Phenyl | -H | 850 |
| 1b | 4-Fluorophenyl | -H | 420 |
| 1c | 3-Pyridyl | -H | 150 |
| 2a | 3-Pyridyl | Benzylidene | 215 |
| 2b | 3-Pyridyl | 4-Methoxybenzylidene | 95 |
| 2c | 3-Pyridyl | 4-Trifluoromethylbenzylidene | 350 |
Analysis:
-
C6 Modification: Replacing the bromine at C6 with an aryl group (1a-1c) significantly improves activity. The introduction of a nitrogen atom in the pyridine ring (1c) appears beneficial, possibly due to a key hydrogen bond interaction in the kinase hinge region.
-
C2 Modification: Further modification at the C2 position with a benzylidene group (2a-2c) modulates potency. An electron-donating methoxy group on the benzylidene ring (2b) enhances activity, while an electron-withdrawing group (2c) is detrimental. This suggests the C2 substituent explores a hydrophobic pocket with some tolerance for polar interactions.
This systematic approach allows medicinal chemists to build a coherent understanding of the target's binding site and rationally design more potent and selective inhibitors.
Caption: Workflow for drug discovery using 6-bromo-4-chloro-1-indanone.
Conclusion
6-Bromo-4-chloro-1-indanone is more than just a chemical intermediate; it is a strategic tool for medicinal chemists. Its inherent reactivity and well-differentiated functional handles empower the rapid and systematic synthesis of diverse compound libraries. By leveraging the protocols and strategies outlined in this guide, researchers can efficiently navigate the complex process of drug discovery, from initial hit identification through lead optimization. The logical and predictable nature of its chemistry makes it an invaluable asset in the quest for novel therapeutics to address unmet medical needs.
References
- 1. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Annulations involving 1-indanones to access fused- and spiro frameworks - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06635A [pubs.rsc.org]
- 4. Recent developments in biological activities of indanones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 6. Page loading... [wap.guidechem.com]
- 7. nbinno.com [nbinno.com]
- 8. Synthesis, in silico Studies and Pharmacological Evaluation of a New Series of Indanone Derivatives as Anti-Parkinsonian and Anti-Alzheimer's Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Multi-technique Approach for the Comprehensive Analysis of 6-bromo-4-chloro-2,3-dihydro-1H-inden-1-one
Abstract
This document provides a detailed guide to the essential analytical techniques for the characterization, purity assessment, and quality control of 6-bromo-4-chloro-2,3-dihydro-1H-inden-1-one (CAS: 1260017-17-1), a key intermediate in pharmaceutical and materials science research. Recognizing the criticality of this compound's identity and purity for downstream applications, we present a multi-technique workflow. This guide moves beyond simple procedural lists to explain the scientific rationale behind method selection and parameter optimization. We provide field-tested protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.
Introduction and Physicochemical Profile
This compound is a halogenated indanone derivative. Such compounds are pivotal building blocks in organic synthesis, often serving as precursors for more complex molecular architectures in drug development and agrochemicals.[1] The precise placement of the bromo and chloro substituents on the aromatic ring, along with the ketone functionality, dictates its reactivity and the properties of subsequent products. Therefore, unambiguous structural confirmation and stringent purity control are not merely procedural formalities but foundational requirements for reproducible and successful research.
This guide establishes a self-validating analytical framework, ensuring that data generated is reliable and defensible.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 1260017-17-1 | [2][3] |
| Molecular Formula | C₉H₆BrClO | [3][4] |
| Molecular Weight | 245.50 g/mol | [4] |
| IUPAC Name | This compound | [3] |
| Synonyms | 6-bromo-4-chloro-1-indanone | |
| Appearance | White to pale yellow crystalline solid | [5][6] |
| Purity (Typical) | ≥95% | [3] |
Integrated Analytical Workflow
A robust quality control strategy does not rely on a single technique but integrates multiple orthogonal methods. Each technique provides a unique piece of the analytical puzzle, and together they create a comprehensive profile of the material. The following workflow is recommended for a full characterization.
Figure 1: Recommended workflow for comprehensive analysis.
Chromatographic Techniques: Purity and Impurity Profiling
Chromatographic methods are the cornerstone of purity assessment, separating the main compound from process-related impurities, starting materials, and degradation products.
High-Performance Liquid Chromatography (HPLC-UV)
Principle & Application: Reverse-phase HPLC is the definitive method for quantifying the purity of this compound. The compound's moderate polarity and strong UV chromophore (aromatic ketone) make it ideally suited for separation on a C18 stationary phase with detection by UV absorbance. This method provides a percentage purity value based on the relative area of the main peak.
Protocol: Purity Assay by HPLC-UV
-
Instrumentation & Columns:
-
HPLC system with a quaternary pump, autosampler, and UV-Vis detector (e.g., Agilent 1260 Infinity II or similar).[5]
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
-
Reagents & Mobile Phase:
-
Mobile Phase A (MPA): Deionized water, HPLC grade.
-
Mobile Phase B (MPB): Acetonitrile (ACN), HPLC grade.
-
Diluent: 50:50 (v/v) ACN:Water.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
UV Detection Wavelength: 254 nm.
-
Gradient Program:
-
0-2 min: 50% MPB
-
2-15 min: 50% to 95% MPB
-
15-18 min: Hold at 95% MPB
-
18-18.1 min: 95% to 50% MPB
-
18.1-22 min: Hold at 50% MPB (equilibration)
-
-
-
Sample & Standard Preparation:
-
Standard: Accurately weigh ~10 mg of reference standard and dissolve in 10 mL of diluent for a 1.0 mg/mL stock. Dilute 1:10 for a 0.1 mg/mL working standard.
-
Sample: Prepare the sample to a nominal concentration of 0.1 mg/mL in the diluent.
-
Justification: A concentration of 0.1 mg/mL ensures a strong UV signal without saturating the detector, staying within the linear dynamic range.
-
-
System Suitability & Validation:
-
Inject the working standard five times.
-
Acceptance Criteria: Relative Standard Deviation (RSD) of the peak area < 2.0%; Tailing factor < 2.0; Theoretical plates > 2000. These criteria validate that the system is performing correctly before sample analysis.
-
-
Data Interpretation:
-
The main peak for the indanone is expected to elute in the mid-gradient range.
-
Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage (Area %).
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle & Application: GC-MS is a powerful technique for identifying volatile and semi-volatile impurities that may not be detected by HPLC. It is particularly useful for detecting residual solvents or volatile by-products from synthesis. The mass spectrometer provides definitive identification of separated components based on their mass-to-charge ratio and fragmentation patterns.[7][8]
Protocol: Volatile Impurity Profiling by GC-MS
-
Instrumentation:
-
GC system with a split/splitless injector coupled to a Mass Spectrometer (e.g., Agilent 7890B GC with 5977A MSD).
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
-
GC Conditions:
-
Injector Temperature: 280 °C.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Injection Mode: Split (50:1).
-
Injection Volume: 1 µL.
-
Oven Program:
-
Initial: 80 °C, hold for 2 min.
-
Ramp: 15 °C/min to 300 °C.
-
Hold: 5 min at 300 °C.
-
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: 40-450 amu.
-
-
Sample Preparation:
-
Dissolve ~2 mg of the sample in 1 mL of a high-purity solvent like Dichloromethane or Ethyl Acetate.
-
-
Data Interpretation:
-
The total ion chromatogram (TIC) will show the separation of all volatile components.
-
The mass spectrum of the main peak should show a molecular ion (M⁺) at m/z 244/246/248, corresponding to the isotopic pattern of one bromine and one chlorine atom.
-
Expected Fragmentation: Look for characteristic losses, such as [M-CO]⁺, [M-Cl]⁺, and [M-Br]⁺, which help confirm the structure.
-
Spectroscopic Techniques: Structural Elucidation
Spectroscopic methods provide direct information about the molecular structure and functional groups present.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle & Application: NMR is the most powerful technique for unambiguous structural determination. ¹H NMR provides information on the number and connectivity of protons, while ¹³C NMR identifies all unique carbon environments. For a novel or reference compound, 2D NMR techniques (like COSY and HSQC) can be used to confirm assignments.[9]
Protocol: Structural Confirmation by ¹H and ¹³C NMR
-
Instrumentation:
-
NMR Spectrometer, 400 MHz or higher.
-
-
Sample Preparation:
-
Data Acquisition:
-
Acquire standard ¹H and ¹³C{¹H} spectra at 298 K.
-
-
Expected Data & Interpretation:
-
¹H NMR (400 MHz, CDCl₃):
-
Aromatic Protons: Two singlets are expected in the aromatic region (~7.5-7.8 ppm), corresponding to H-5 and H-7. The deshielding effect of the ketone and halogens will influence their exact chemical shift.
-
Aliphatic Protons: Two triplets are expected for the adjacent -CH₂- groups of the dihydroindenone core. The protons alpha to the ketone (C2-H) will be downfield (~3.1-3.3 ppm) compared to the protons beta to the ketone (C3-H) (~2.7-2.9 ppm). Both will show triplet splitting (J ≈ 6-7 Hz) due to coupling with each other.
-
-
¹³C NMR (101 MHz, CDCl₃):
-
Carbonyl Carbon: A peak around ~205 ppm is characteristic of the ketone (C=O).[6]
-
Aromatic Carbons: Six distinct peaks are expected in the aromatic region (~120-155 ppm). The carbons directly attached to the halogens (C-4 and C-6) will be significantly affected.
-
Aliphatic Carbons: Two peaks in the aliphatic region (~25-40 ppm) corresponding to C-2 and C-3.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Principle & Application: FTIR is a rapid and non-destructive technique used to identify the functional groups present in a molecule. It serves as a quick identity check and can confirm the presence of the key ketone group and aromatic system.
Protocol: Functional Group Analysis by FTIR-ATR
-
Instrumentation:
-
FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
-
Sample Preparation:
-
Place a small amount of the solid sample directly onto the ATR crystal. No further preparation is needed.
-
-
Data Acquisition:
-
Collect the spectrum from 4000 to 400 cm⁻¹, typically averaging 16 or 32 scans.
-
-
Expected Data & Interpretation:
-
Table 2: Key Vibrational Frequencies
Wavenumber (cm⁻¹) Assignment Intensity ~3100-3000 Aromatic C-H Stretch Medium-Weak ~2980-2850 Aliphatic C-H Stretch Medium-Weak ~1715-1695 C=O Stretch (Ketone) Strong, Sharp ~1600, ~1450 Aromatic C=C Stretch Medium ~800-700 C-Cl Stretch Strong | ~650-550 | C-Br Stretch | Strong |
-
The presence of a strong, sharp peak around 1700 cm⁻¹ is definitive evidence for the ketone carbonyl group.[12][13]
-
Safety and Handling
Based on Global Harmonized System (GHS) classifications for similar compounds, this compound should be handled with care.[4]
-
Hazards: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).
-
Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid breathing dust.
Conclusion
The analytical protocols detailed in this application note provide a robust framework for the complete and reliable characterization of this compound. The integration of chromatographic and spectroscopic techniques ensures not only the confirmation of molecular structure but also a precise and accurate assessment of purity. Adherence to these validated methods is essential for ensuring the quality and consistency of this important chemical intermediate in any research or development setting.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 1260017-17-1|this compound|BLD Pharm [bldpharm.com]
- 3. This compound 95% | CAS: 1260017-17-1 | AChemBlock [achemblock.com]
- 4. 4-bromo-6-chloro-2,3-dihydro-1H-inden-1-one | C9H6BrClO | CID 71757374 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound, 6-Bromo-4-chloro-2,3-dihydro-1-oxo-1H-indene, CasNo.1260017-17-1 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]
- 6. researchgate.net [researchgate.net]
- 7. GC-MS analysis of eight aminoindanes using three derivatization reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
- 10. C2H4BrCl BrCH2CH2Cl 1-bromo-2-chloroethane 1-bromo-1-chloroethane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 1-bromo-2-chloroethane 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. C2H4BrCl BrCH2CH2Cl C-13 nmr spectrum of 1-bromo-2-chloroethane 1-bromo-1-chloroethane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of 1-bromo-2-chloroethane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for the NMR Spectroscopy of 6-bromo-4-chloro-1-indanone Derivatives
Introduction: The Strategic Importance of Halogenated Indanones in Drug Discovery
The 1-indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activity.[1][2] Its rigid bicyclic framework provides a well-defined three-dimensional orientation for appended functional groups, making it an ideal starting point for the rational design of therapeutic agents. The introduction of halogen atoms, such as in the 6-bromo-4-chloro-1-indanone core, profoundly influences the molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. These derivatives are key intermediates in the synthesis of novel drugs targeting conditions from neurological disorders to cancer.[3][4]
Given the subtle structural variations that can lead to dramatic changes in efficacy and safety, unambiguous characterization is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive technique for the structural elucidation of these small organic molecules.[5][6][7] This guide provides a comprehensive overview of the principles, detailed experimental protocols, and data interpretation strategies for the NMR analysis of 6-bromo-4-chloro-1-indanone and its derivatives, tailored for researchers in synthetic chemistry and drug development.
Part 1: Foundational Principles of NMR for 6-bromo-4-chloro-1-indanone
The NMR spectrum of a 6-bromo-4-chloro-1-indanone derivative is dictated by its unique electronic and structural features. Understanding these features is crucial for accurate spectral interpretation.
Molecular Structure and Atom Numbering
For clarity in spectral assignment, a standardized numbering system is essential. The following diagram illustrates the core structure of 6-bromo-4-chloro-1-indanone.
References
- 1. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Annulations involving 1-indanones to access fused- and spiro frameworks - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06635A [pubs.rsc.org]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. omicsonline.org [omicsonline.org]
- 7. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Application Note: High-Resolution Mass Spectrometry Analysis of 6-bromo-4-chloro-2,3-dihydro-1H-inden-1-one
Abstract
This application note presents a detailed protocol for the analysis of 6-bromo-4-chloro-2,3-dihydro-1H-inden-1-one, a halogenated indanone derivative, using Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS). The unique isotopic signature arising from the presence of both bromine and chlorine atoms provides a distinctive analytical challenge and opportunity. This guide offers insights into the expected isotopic patterns, proposes a fragmentation pathway, and provides a comprehensive LC-MS/MS methodology for the accurate identification and characterization of this compound. The protocols and data presented herein are intended to serve as a valuable resource for researchers in pharmaceutical development, chemical synthesis, and metabolomics.
Introduction
This compound is a synthetic organic compound with a molecular formula of C₉H₆BrClO and a monoisotopic mass of 243.92906 Da.[1] As a halogenated derivative of 2,3-dihydro-1H-inden-1-one, it serves as a potential building block in the synthesis of more complex molecules, particularly in the realm of pharmaceutical and agrochemical research. The presence of two different halogen atoms, bromine and chlorine, imparts specific chemical properties and a highly characteristic isotopic pattern in mass spectrometry, which is a key focus of this application note.
The accurate mass measurement and structural elucidation of such compounds are critical for reaction monitoring, purity assessment, and metabolite identification studies. Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the sensitive and selective detection provided by mass spectrometry.[2] This guide will detail the application of LC-HRMS for the comprehensive analysis of this compound.
Isotopic Profile and Mass Spectral Characteristics
A defining feature of molecules containing both bromine and chlorine is their unique isotopic distribution pattern. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in an approximate 1:1 ratio. Chlorine also has two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), in an approximate 3:1 ratio.[3] For a molecule containing one bromine and one chlorine atom, the resulting mass spectrum will exhibit a characteristic cluster of peaks for the molecular ion (M) at M, M+2, and M+4.
The theoretical isotopic distribution for the molecular ion of this compound ([C₉H₆⁷⁹Br³⁵Cl¹⁶O]⁺) is centered at an m/z of approximately 243.93. The M+2 peak, resulting from the presence of either ⁸¹Br or ³⁷Cl, will be the most abundant. The M+4 peak arises from the presence of both ⁸¹Br and ³⁷Cl. The expected intensity ratio of the M:M+2:M+4 peaks is approximately 3:4:1.[3] This distinctive pattern is a powerful tool for the selective detection and identification of this compound in complex matrices.[4][5]
Table 1: Theoretical Isotopic Distribution for the Molecular Ion of this compound
| Ion | m/z (Monoisotopic) | Relative Abundance (%) | Isotopic Composition |
| [M]⁺ | 243.9291 | 77.6 | C₉H₆⁷⁹Br³⁵ClO |
| [M+2]⁺ | 245.9270 | 100.0 | C₉H₆⁸¹Br³⁵ClO / C₉H₆⁷⁹Br³⁷ClO |
| [M+4]⁺ | 247.9248 | 24.8 | C₉H₆⁸¹Br³⁷ClO |
Note: The relative abundances are calculated based on the natural isotopic abundances of Br and Cl.
Proposed Fragmentation Pathway
Understanding the fragmentation behavior of this compound is crucial for its structural confirmation, particularly in tandem mass spectrometry (MS/MS) experiments. The fragmentation is influenced by the stability of the resulting ions and the relative strengths of the chemical bonds.[6] For this molecule, fragmentation is expected to be initiated at the weaker bonds, such as the carbon-halogen bonds, and adjacent to the carbonyl group (α-cleavage).[7][8]
A proposed fragmentation pathway under positive ion electron ionization (EI) or collision-induced dissociation (CID) is as follows:
-
Loss of a Bromine Radical (•Br): The C-Br bond is generally weaker than the C-Cl bond, leading to an initial loss of a bromine radical to form a stable acylium ion.
-
Loss of a Chlorine Radical (•Cl): Subsequent or alternative fragmentation can involve the loss of a chlorine radical.
-
Loss of Carbon Monoxide (CO): Following the initial halogen loss, the resulting acylium ion can lose a neutral molecule of carbon monoxide.
-
Loss of Hydrogen Halides (HBr or HCl): The expulsion of HBr or HCl is another common fragmentation pathway for halogenated compounds.[9]
The following diagram illustrates the proposed fragmentation pathway:
Caption: Proposed fragmentation pathway for this compound.
Experimental Protocol: LC-MS/MS Analysis
This section provides a detailed protocol for the analysis of this compound using a Liquid Chromatography system coupled to a Triple Quadrupole Mass Spectrometer.
Materials and Reagents
-
LC-MS grade acetonitrile (ACN)
-
LC-MS grade methanol (MeOH)
-
LC-MS grade water
-
Formic acid (FA), LC-MS grade
Sample Preparation
-
Prepare a 1 mg/mL stock solution of the reference standard in methanol.
-
Perform serial dilutions of the stock solution with 50:50 (v/v) acetonitrile:water to prepare working standards at concentrations of 100, 10, 1, and 0.1 µg/mL.
-
Filter the final solutions through a 0.22 µm PTFE syringe filter before injection.
Liquid Chromatography Conditions
A reversed-phase separation is suitable for this compound.
| Parameter | Value |
| LC System | Agilent 1290 Infinity II LC or equivalent[12] |
| Column | Agilent InfinityLab Poroshell 120 HPH-C18, 2.1 x 100 mm, 2.7 µm or equivalent[12] |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B in 8 minutes, hold at 95% B for 2 minutes, return to 5% B in 0.1 minutes, and equilibrate for 2.9 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions
The following parameters are a starting point and may require optimization based on the specific instrument used.
| Parameter | Value |
| MS System | Agilent 6470A Triple Quadrupole LC/MS or equivalent[12] |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Gas Temperature | 300 °C |
| Gas Flow | 5 L/min |
| Nebulizer | 45 psi |
| Sheath Gas Temp | 350 °C |
| Sheath Gas Flow | 11 L/min |
| Capillary Voltage | 3500 V |
| Nozzle Voltage | 500 V |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions
For quantitative analysis, specific MRM transitions should be optimized. The precursor ion will be the molecular ion cluster. The product ions will be the characteristic fragments.
| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |
| 245.9 (M+2) | 167.0 | 20 |
| 245.9 (M+2) | 139.0 | 35 |
| 243.9 (M) | 165.0 | 20 |
Note: Collision energies should be optimized for the specific instrument.
Data Analysis and Interpretation
The acquired data should be processed using the instrument's software. The following steps are recommended:
-
Chromatogram Review: Examine the total ion chromatogram (TIC) for the peak corresponding to the analyte.
-
Mass Spectrum Verification: Extract the mass spectrum of the peak and verify the characteristic M, M+2, and M+4 isotopic pattern.
-
Fragmentation Confirmation: In MS/MS mode, confirm the presence of the expected fragment ions.
-
Quantitation: For quantitative analysis, generate a calibration curve from the reference standards and determine the concentration of the analyte in unknown samples.
The following diagram illustrates the overall analytical workflow:
Caption: Overall workflow for the LC-MS/MS analysis of this compound.
Conclusion
This application note provides a comprehensive guide for the mass spectrometry analysis of this compound. The distinct isotopic signature and predictable fragmentation patterns make LC-HRMS an ideal technique for the unambiguous identification and quantification of this compound. The detailed protocol presented here can be adapted for various research applications, including quality control of synthetic products and in vitro or in vivo drug metabolism studies.
References
- 1. 4-bromo-6-chloro-2,3-dihydro-1H-inden-1-one | C9H6BrClO | CID 71757374 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 3. C2H4BrCl BrCH2CH2Cl mass spectrum of 1-bromo-2-chloroethane 1-bromo-1-chloroethane fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-chloroethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 9. researchgate.net [researchgate.net]
- 10. This compound 95% | CAS: 1260017-17-1 | AChemBlock [achemblock.com]
- 11. 1260017-17-1|this compound|BLD Pharm [bldpharm.com]
- 12. agilent.com [agilent.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 6-bromo-4-chloro-1-indanone
Introduction
6-bromo-4-chloro-1-indanone is a halogenated indanone derivative that serves as a crucial building block in the synthesis of various biologically active molecules and pharmaceutical intermediates. The precise arrangement of its halogen substituents makes it a valuable synthon for introducing specific functionalities in complex molecular architectures. Given its role in multi-step syntheses, achieving high purity of this intermediate is paramount to ensure the success of subsequent reactions and the quality of the final active pharmaceutical ingredient (API).
This application note details a robust and scalable preparative HPLC method for the purification of 6-bromo-4-chloro-1-indanone from common synthetic impurities.
Physicochemical Properties of 6-bromo-4-chloro-1-indanone
A thorough understanding of the analyte's properties is the foundation of a logical HPLC method development.
Table 1: Physicochemical Properties of 6-bromo-4-chloro-1-indanone
| Property | Value | Source |
| Chemical Structure | ||
| Molecular Formula | C₉H₆BrClO | [1][2] |
| Molecular Weight | 245.5 g/mol | [1][2] |
| Appearance | Expected to be a solid at room temperature. | General knowledge of similar small molecules. |
| Polarity | Moderately polar, suitable for reversed-phase chromatography. | Inferred from structure. |
| Solubility | Soluble in organic solvents like acetonitrile, methanol, and DMSO. | General knowledge of similar compounds. |
| UV Absorbance | The aromatic ketone chromophore is expected to exhibit strong UV absorbance, likely between 220-300 nm, making UV detection highly suitable. | Inferred from structure and similar compounds. |
Principles of Reversed-Phase HPLC Purification
Reversed-phase HPLC (RP-HPLC) is the method of choice for purifying small to moderately polar organic molecules like 6-bromo-4-chloro-1-indanone.[3] The principle lies in the partitioning of the analyte between a polar mobile phase and a non-polar (hydrophobic) stationary phase.[4]
In this system:
-
Stationary Phase: A silica support is chemically modified with long alkyl chains, most commonly C18 (octadecylsilyl), creating a hydrophobic surface.[5]
-
Mobile Phase: A mixture of a polar solvent (e.g., water) and a less polar organic solvent (e.g., acetonitrile) is used.
-
Separation: Components in the crude mixture are separated based on their hydrophobicity. Less polar (more hydrophobic) compounds interact more strongly with the C18 stationary phase and thus elute later, requiring a higher concentration of the organic solvent. More polar compounds have a greater affinity for the mobile phase and elute earlier.
Strategic Method Development
A systematic approach is crucial for developing an efficient and robust purification method. The following sections outline the rationale behind the key experimental choices.
Column Selection
The choice of the stationary phase is a critical first step. For small molecules like 6-bromo-4-chloro-1-indanone, a C18 column is the standard and most effective choice.[5] The C18 stationary phase provides sufficient hydrophobic retention for this class of compounds, allowing for effective separation from both more polar and less polar impurities.[6] For preparative applications, columns with larger internal diameters (e.g., ≥20 mm) and particle sizes (e.g., 5-10 µm) are used to accommodate higher sample loads.[7][8]
Mobile Phase Selection and Optimization
-
Solvents: A combination of Acetonitrile (ACN) and Water is selected. ACN is a preferred organic modifier due to its low viscosity, which results in lower backpressure, and its UV transparency at wavelengths used for detecting aromatic compounds.
-
Additive (Modifier): The addition of a small concentration (typically 0.1%) of Trifluoroacetic Acid (TFA) to the mobile phase is highly recommended.[9] TFA serves multiple purposes:
-
pH Control: It maintains a low pH (around 2), which suppresses the ionization of any residual silanol groups on the silica-based stationary phase. This minimizes undesirable secondary interactions that can lead to peak tailing.
-
Improved Peak Shape: By ensuring a consistent ionic environment, TFA often leads to sharper, more symmetrical peaks, which improves resolution and the quality of the purification.[10]
-
Gradient Elution Development
A gradient elution, where the concentration of the organic solvent (ACN) is increased over time, is the most effective strategy for separating a mixture with components of varying polarities.
The development process follows a logical sequence:
-
Scouting Gradient (Analytical Scale): An initial fast, wide gradient (e.g., 5% to 95% ACN over 10-15 minutes) is run on a smaller analytical HPLC system. This helps to determine the approximate retention time of the target compound and the complexity of the crude mixture.[11]
-
Focused Gradient (Preparative Scale): Based on the scouting run, a shallower, more focused gradient is designed for the preparative scale. This gradient should start with a lower %ACN than the elution concentration of the target peak and extend to a higher %ACN to ensure all impurities are eluted from the column. A good starting point is to create a shallow gradient of about 1-2% ACN per minute around the elution point of the target compound.[4]
Detailed Purification and Analysis Protocol
This protocol is designed as a self-validating system, incorporating analytical checks to confirm the success of the purification.
Materials and Equipment
-
Preparative HPLC system with a gradient pump, autosampler/manual injector, UV-Vis detector, and fraction collector.
-
Analytical HPLC system for purity analysis.
-
C18 Preparative Column (e.g., 250 x 21.2 mm, 5 µm).
-
C18 Analytical Column (e.g., 150 x 4.6 mm, 5 µm).
-
HPLC-grade Acetonitrile (ACN).
-
HPLC-grade Water.
-
Trifluoroacetic Acid (TFA), HPLC grade.
-
Crude 6-bromo-4-chloro-1-indanone sample.
-
Solvent for sample dissolution (e.g., DMSO or ACN).
-
Rotary evaporator or lyophilizer for solvent removal.
Experimental Workflow Diagram
Caption: Overall workflow for HPLC purification.
Step-by-Step Protocol
Part A: Sample and Mobile Phase Preparation
-
Sample Preparation: Dissolve the crude 6-bromo-4-chloro-1-indanone in a minimal amount of a suitable solvent (e.g., DMSO or ACN) to achieve a high concentration (e.g., 50-100 mg/mL). Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.
-
Mobile Phase Preparation:
-
Mobile Phase A (Aqueous): Add 1 mL of TFA to 1 L of HPLC-grade water (0.1% v/v).
-
Mobile Phase B (Organic): Add 1 mL of TFA to 1 L of HPLC-grade Acetonitrile (0.1% v/v).
-
Degas both mobile phases using sonication or vacuum filtration.
-
Part B: Preparative HPLC Run
-
System Setup: Install the C18 preparative column.
-
Equilibration: Equilibrate the column with the initial mobile phase conditions (e.g., 95% A / 5% B) for at least 5-10 column volumes, or until a stable baseline is achieved.
-
Injection: Inject the prepared sample onto the column.
-
Elution and Detection: Run the optimized preparative gradient (see table below for an example). Monitor the column effluent at a suitable wavelength (e.g., 254 nm).
-
Fraction Collection: Collect the eluting peaks into separate fractions. Automated fraction collectors can be programmed to collect based on peak detection (threshold or slope).[12]
Table 2: Example Preparative HPLC Method Parameters
| Parameter | Setting | Rationale |
| Column | C18, 250 x 21.2 mm, 5 µm | Standard for preparative small molecule purification.[8] |
| Mobile Phase A | 0.1% TFA in Water | Aqueous phase with modifier for peak shape.[9] |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Organic phase with modifier. |
| Flow Rate | 20 mL/min | Appropriate for the column dimension. |
| Gradient | 40% to 70% B over 30 min | Focused gradient based on prior analytical scouting. |
| Detection | UV at 254 nm | Aromatic ketones strongly absorb at this wavelength. |
| Injection Volume | 1-5 mL | Dependent on sample concentration and column loading capacity. |
Part C: Post-Purification Analysis and Work-up
-
Fraction Analysis: Analyze a small aliquot from each collected fraction using a rapid analytical HPLC method to determine which fractions contain the pure target compound.
-
Pooling: Combine the fractions that meet the desired purity specification (e.g., >98%).
-
Solvent Removal: Remove the ACN and water from the pooled fractions using a rotary evaporator. The remaining TFA can be co-evaporated with a suitable solvent or removed via lyophilization (freeze-drying).
-
Final Quality Control: Obtain the final mass and run a final analytical HPLC to confirm the purity of the isolated solid. Further characterization (e.g., MS, NMR) can be performed to confirm the chemical identity.
Data Presentation and Expected Results
An analytical HPLC chromatogram of the crude material might show multiple peaks, including the main product and several impurities. After purification, the chromatogram of the pooled fractions should show a single, sharp peak corresponding to 6-bromo-4-chloro-1-indanone.
Table 3: Purity Analysis Before and After Purification
| Sample | Retention Time (min) | Purity by Area % |
| Crude Material | 8.52 | 85.3% |
| Purified Product | 8.51 | >99.0% |
Troubleshooting
| Problem | Potential Cause | Solution |
| Peak Tailing | Secondary interactions with silanols. | Ensure 0.1% TFA is present in both mobile phases. |
| Poor Resolution | Gradient is too steep. | Decrease the gradient slope (%B/min) around the elution time of the target. |
| Peak Fronting | Column overload. | Reduce the injection amount/volume. |
| High Backpressure | Column or system blockage. | Filter the sample; flush the system and column. |
Method Development Logic Diagram
Caption: Decision workflow for HPLC method development.
References
- 1. Page loading... [guidechem.com]
- 2. 6-BROMO-4-CHLORO-2,3-DIHYDRO-1H-INDEN-1-ONE | CymitQuimica [cymitquimica.com]
- 3. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. How to Choose the Suitable C18 HPLC Column - Hawach [hawachhplccolumn.com]
- 6. glsciencesinc.com [glsciencesinc.com]
- 7. uhplcs.com [uhplcs.com]
- 8. Hypersil GOLD™ PREP C18 HPLC Columns 250 mm | Request for Quote | Thermo Scientific™ [thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. Why is trifluoroacetic acid (TFA) used in reverse-phase chromatography for protein purification? | AAT Bioquest [aatbio.com]
- 11. m.youtube.com [m.youtube.com]
- 12. gilson.com [gilson.com]
6-Bromo-4-chloro-2,3-dihydro-1H-inden-1-one: A Comprehensive Technical Guide for Researchers
This document provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and potential applications of the research chemical 6-bromo-4-chloro-2,3-dihydro-1H-inden-1-one. This guide is designed to offer not just procedural steps, but also the scientific rationale behind the methodologies, ensuring both technical accuracy and practical utility.
Introduction to a Versatile Scaffold
This compound belongs to the indanone class of compounds, which are recognized as privileged structures in medicinal chemistry. The indanone framework, a fusion of a benzene ring and a cyclopentanone ring, serves as a versatile scaffold for the development of a wide array of biologically active molecules.[1] Halogenated indanones, in particular, are valuable intermediates in drug discovery, offering multiple points for chemical modification to fine-tune their pharmacological properties.[1] The presence of both bromine and chlorine atoms on the aromatic ring of this specific compound opens up possibilities for selective functionalization, making it a valuable building block for creating diverse chemical libraries.
Physicochemical Properties and Safety Data
A thorough understanding of the physicochemical properties and safety considerations is paramount before commencing any experimental work.
| Property | Value | Source |
| CAS Number | 1260017-17-1 | [2] |
| Molecular Formula | C₉H₆BrClO | [2] |
| Molecular Weight | 245.50 g/mol | [3] |
| Appearance | White to off-white solid (predicted) | General knowledge |
| Purity | Typically >95% (commercially available) | [2] |
Safety and Handling:
General Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
In case of contact, rinse the affected area with copious amounts of water and seek medical attention if irritation persists.
-
Store in a tightly sealed container in a cool, dry place.
Synthesis Protocol: Intramolecular Friedel-Crafts Acylation
The most logical and established method for the synthesis of 1-indanones is through an intramolecular Friedel-Crafts acylation of a corresponding 3-arylpropanoic acid.[1] For the synthesis of this compound, the commercially available precursor is 3-(3-bromo-5-chlorophenyl)propanoic acid.
Detailed Step-by-Step Protocol:
Step 1: Formation of the Acyl Chloride
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-(3-bromo-5-chlorophenyl)propanoic acid (1.0 eq).
-
Add an excess of thionyl chloride (SOCl₂) (typically 2-3 eq) and a catalytic amount of dimethylformamide (DMF).
-
Gently heat the reaction mixture to reflux (around 70-80 °C) for 1-2 hours, or until the evolution of gas (HCl and SO₂) ceases.
-
Remove the excess thionyl chloride under reduced pressure to obtain the crude 3-(3-bromo-5-chlorophenyl)propanoyl chloride. This intermediate is typically used in the next step without further purification.
Causality: The conversion of the carboxylic acid to the more reactive acyl chloride is necessary to facilitate the subsequent intramolecular electrophilic aromatic substitution (Friedel-Crafts acylation).
Step 2: Intramolecular Friedel-Crafts Acylation
-
Cool the crude acyl chloride in an ice bath and dissolve it in a dry, inert solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
In a separate flask, prepare a suspension of anhydrous aluminum chloride (AlCl₃) (1.1-1.2 eq) in the same dry solvent.
-
Slowly add the solution of the acyl chloride to the AlCl₃ suspension at 0 °C with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (monitor by TLC).
-
The reaction is complete when the starting material is no longer visible by TLC.
Causality: The Lewis acid, AlCl₃, coordinates to the carbonyl oxygen of the acyl chloride, generating a highly electrophilic acylium ion. This powerful electrophile then attacks the electron-rich aromatic ring intramolecularly to form the six-membered ring intermediate, which upon rearomatization, yields the indanone.[4]
Step 3: Work-up and Purification
-
Carefully pour the reaction mixture onto crushed ice to quench the reaction and decompose the aluminum chloride complex.
-
Separate the organic layer and extract the aqueous layer with the same solvent (e.g., DCM).
-
Combine the organic layers, wash with a saturated solution of sodium bicarbonate (to neutralize any remaining acid), then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.
Characterization and Spectroscopic Data (Predicted)
As experimental spectroscopic data for this specific compound is not widely published, the following are predicted values based on the analysis of structurally similar compounds.[5][6]
¹H NMR (Proton Nuclear Magnetic Resonance):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.6-7.8 | d | 1H | Aromatic H (H-5 or H-7) |
| ~7.4-7.6 | d | 1H | Aromatic H (H-5 or H-7) |
| ~3.0-3.2 | t | 2H | -CH₂- (Position 3) |
| ~2.6-2.8 | t | 2H | -CH₂- (Position 2) |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
| Chemical Shift (δ, ppm) | Assignment |
| ~205-208 | C=O (Position 1) |
| ~150-155 | Aromatic C (quaternary) |
| ~135-140 | Aromatic C (quaternary) |
| ~130-135 | Aromatic C-Cl |
| ~125-130 | Aromatic C-H |
| ~120-125 | Aromatic C-Br |
| ~115-120 | Aromatic C-H |
| ~36-38 | -CH₂- (Position 3) |
| ~25-27 | -CH₂- (Position 2) |
Mass Spectrometry (MS):
The mass spectrum is expected to show a characteristic isotopic pattern for a molecule containing one bromine and one chlorine atom. The molecular ion peak (M⁺) should be observed at m/z 244 and 246 (for ⁷⁹Br and ⁸¹Br isotopes) with a relative intensity of approximately 1:1. An M+2 peak corresponding to the ³⁷Cl isotope will also be present. Common fragmentation patterns for ketones would involve the loss of CO (m/z 28) and cleavage of the cyclopentanone ring.[7][8]
Infrared (IR) Spectroscopy:
| Wavenumber (cm⁻¹) | Assignment |
| ~3100-3000 | Aromatic C-H stretch |
| ~2950-2850 | Aliphatic C-H stretch |
| ~1710-1690 | C=O stretch (conjugated ketone) |
| ~1600-1450 | Aromatic C=C stretch |
| ~800-700 | C-Cl stretch |
| ~600-500 | C-Br stretch |
Potential Research Applications
While specific biological activities of this compound are not yet reported, the indanone scaffold is a well-established pharmacophore with a broad range of therapeutic applications.[1] This compound can serve as a key intermediate for the synthesis of more complex molecules with potential activities in the following areas:
1. Anticancer Drug Discovery:
Many substituted indanones have demonstrated potent anticancer activity.[9][10] The bromo and chloro substituents on this molecule can be utilized for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce diverse aryl or alkyl groups, leading to the generation of novel compounds for screening against various cancer cell lines.
2. Neuroprotective Agents:
Indanone derivatives have also been investigated for their potential in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease.[11][12][13] The structural modifications enabled by the halogen atoms on this compound could lead to the discovery of novel neuroprotective agents.
3. Anti-inflammatory and Antimicrobial Agents:
The indanone core is present in various compounds with anti-inflammatory and antimicrobial properties. This research chemical provides a starting point for the synthesis of new derivatives to be evaluated in these therapeutic areas.
Experimental Protocol: Suzuki Cross-Coupling Reaction
The bromine atom at the 6-position is more reactive than the chlorine atom at the 4-position in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization. The following is a general protocol for a Suzuki cross-coupling reaction.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water, toluene/water)
Procedure:
-
In a Schlenk flask, combine this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), the palladium catalyst (0.01-0.05 eq), and the base (2.0-3.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system.
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC).
-
Cool the reaction to room temperature and perform an aqueous work-up.
-
Purify the product by column chromatography.
Conclusion
This compound is a promising research chemical with significant potential as a building block in drug discovery and materials science. Its synthesis via a well-established intramolecular Friedel-Crafts acylation is feasible, and its di-halogenated structure allows for selective functionalization to create a diverse range of novel compounds. While specific biological data for this compound is currently limited, the known activities of the indanone scaffold suggest that its derivatives are worthy of investigation as potential anticancer, neuroprotective, and anti-inflammatory agents. This guide provides a solid foundation for researchers to safely handle, synthesize, and explore the applications of this versatile molecule.
References
- 1. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound 95% | CAS: 1260017-17-1 | AChemBlock [achemblock.com]
- 3. 4-bromo-6-chloro-2,3-dihydro-1H-inden-1-one | C9H6BrClO | CID 71757374 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 5. rsc.org [rsc.org]
- 6. rsc.org [rsc.org]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. youtube.com [youtube.com]
- 9. mdpi.com [mdpi.com]
- 10. Pro-Apoptotic Activity of 1-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-2-one, an Intracellular Inhibitor of PIM-1 Kinase in Acute Lymphoblastic Leukemia and Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bromoalkaloids protect primary cortical neurons from induced oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. MAO-B Inhibitor (2E)-3-(4-Bromophenyl)-1-(1H-indol-3-yl) prop-2-en-1-one as a Neuroprotective Agent Against Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of a Neuroprotective Chemical, (S)-N-(3-(3,6-Dibromo-9H-carbazol-9-yl)-2-fluoropropyl)-6-methoxypyridin-2-amine [(−)-P7C3-S243], with Improved Druglike Properties - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Utility of 6-Bromo-4-chloro-1-indanone in Modern Organic Synthesis: Application Notes and Protocols
Introduction: Unveiling a Versatile Scaffold for Complex Molecule Synthesis
In the landscape of medicinal chemistry and materials science, the 1-indanone core represents a privileged scaffold, forming the structural basis of numerous natural products and synthetic bioactive molecules.[1][2][3] The strategic introduction of halogen substituents onto this framework dramatically enhances its synthetic utility, providing chemical handles for a variety of cross-coupling and functionalization reactions. 6-Bromo-4-chloro-1-indanone is a prime exemplar of such a functionalized building block, offering chemists a platform for the regio- and chemoselective elaboration into more complex molecular architectures. This guide provides an in-depth exploration of the applications of 6-bromo-4-chloro-1-indanone, complete with detailed experimental protocols and the underlying chemical principles that govern its reactivity. The insights presented herein are tailored for researchers, scientists, and drug development professionals seeking to leverage this versatile intermediate in their synthetic endeavors.
Core Applications in Medicinal Chemistry: A Gateway to Kinase Inhibitors and Bioactive Heterocycles
The presence of two distinct halogen atoms—a bromine at the 6-position and a chlorine at the 4-position—along with a reactive ketone and an α-methylene group, positions 6-bromo-4-chloro-1-indanone as a highly valuable precursor in drug discovery. Its applications are particularly prominent in the synthesis of kinase inhibitors and fused heterocyclic systems.
Precursor for Substituted Phenyl Scaffolds in Kinase Inhibitors
Kinase inhibitors are a cornerstone of modern targeted cancer therapy.[4][5] Many of these small molecules feature a substituted aromatic core designed to interact with specific residues in the kinase active site. 6-Bromo-4-chloro-1-indanone serves as an excellent starting point for the synthesis of such cores. The differential reactivity of the C-Br and C-Cl bonds in palladium-catalyzed cross-coupling reactions is the linchpin of its synthetic utility. Generally, the reactivity of aryl halides in these reactions follows the order I > Br > Cl.[6] This allows for the selective functionalization of the C-Br bond at the 6-position while leaving the C-Cl bond at the 4-position intact for subsequent transformations.
A prime example of the importance of related scaffolds is in the synthesis of macrocyclic kinase inhibitors like Lorlatinib, an ALK and ROS1 inhibitor.[7][8] While specific routes may vary, the core structure necessitates a precisely substituted aromatic fragment. 6-Bromo-4-chloro-1-indanone provides a framework that can be elaborated through sequential cross-coupling reactions to generate the required substitution patterns for potent kinase inhibition.
Experimental Protocols and Methodologies
The following section details key experimental protocols for the transformation of 6-bromo-4-chloro-1-indanone and its analogs. The causality behind the choice of reagents and conditions is explained to provide a deeper understanding of the reaction mechanisms.
Protocol 1: Selective Suzuki-Miyaura Coupling at the C-6 Position
This protocol describes a general method for the selective arylation at the C-6 bromine of 6-bromo-4-chloro-1-indanone, a reaction that leverages the higher reactivity of the C-Br bond over the C-Cl bond in palladium-catalyzed cross-coupling.[6]
Reaction Scheme:
References
- 1. Annulations involving 1-indanones to access fused- and spiro frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 6-bromo-4-chloro-2,3-dihydro-1H-inden-1-one
Introduction
The synthesis of 6-bromo-4-chloro-2,3-dihydro-1H-inden-1-one is a critical step in the development of various pharmaceutical intermediates. The most common route to this and other indanones is the intramolecular Friedel-Crafts acylation of a 3-arylpropionic acid or its corresponding acyl chloride.[1][2] However, researchers frequently encounter challenges with low yields, primarily due to the electronic properties of the substituted aromatic ring. The presence of two electron-withdrawing halogens (bromine and chlorine) deactivates the ring, making the key cyclization step difficult.[3][4]
This guide provides in-depth troubleshooting advice, frequently asked questions, and optimized protocols to help researchers overcome common obstacles and significantly improve the yield and purity of this compound.
Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Question 1: My reaction yield is very low, or I'm only recovering the starting material. What are the primary causes?
This is the most frequent challenge, and it typically stems from one or more of the following factors related to the core Friedel-Crafts acylation mechanism.
-
A. Aromatic Ring Deactivation: The benzene ring on your precursor, 3-(3-bromo-5-chlorophenyl)propanoic acid, is substituted with two halogens. These groups are electron-withdrawing via induction, which reduces the nucleophilicity of the aromatic ring.[3][5] This deactivation increases the activation energy of the electrophilic aromatic substitution, making the reaction sluggish or preventing it from proceeding under standard conditions.[6]
-
B. Catalyst Inactivity or Inappropriate Choice: The choice and handling of the acid catalyst are paramount.
-
Lewis Acids (e.g., AlCl₃): Aluminum chloride is extremely sensitive to moisture. Any water in your solvent, reagents, or glassware will hydrolyze and deactivate the catalyst, halting the reaction.[6][7]
-
Brønsted Acids (e.g., PPA, H₂SO₄): While less sensitive to trace moisture, polyphosphoric acid (PPA) requires high temperatures to be effective, which can lead to charring or side reactions if not properly controlled.
-
Solution: For AlCl₃-mediated reactions, ensure strictly anhydrous conditions by flame-drying glassware, using anhydrous solvents, and performing the reaction under an inert atmosphere (e.g., nitrogen or argon).[7] If anhydrous conditions are difficult to maintain, consider using polyphosphoric acid (PPA) or methanesulfonic acid, which are often more robust for this type of cyclization.[8]
-
-
C. Insufficient Catalyst Loading: Friedel-Crafts acylation is often not truly "catalytic." The product, an aryl ketone, is a Lewis base and can form a stable complex with the Lewis acid catalyst (like AlCl₃).[3][6] This complex sequesters the catalyst, removing it from the reaction cycle.
-
Solution: A stoichiometric amount (or even a slight excess, typically 1.1 to 1.5 equivalents) of the Lewis acid is required relative to the starting material to drive the reaction to completion.[8]
-
-
D. Suboptimal Reaction Temperature: The reaction may have a high activation energy barrier that is not overcome at room temperature. Conversely, excessively high temperatures can promote decomposition or polymerization.[3]
-
Solution: Monitor the reaction closely using Thin Layer Chromatography (TLC). If no product is observed at room temperature, gradually increase the heat. For PPA-catalyzed reactions, temperatures are often in the range of 80-120°C. For AlCl₃ reactions, it is common to start at 0°C during addition and then allow the reaction to warm to room temperature or be gently heated.[8]
-
Question 2: I'm observing significant byproduct formation and my final product is impure. What are the likely side reactions?
Impurity formation complicates purification and reduces the overall yield. The primary culprits are intermolecular reactions and product degradation.
-
A. Intermolecular Acylation (Polymerization): If the concentration of the starting material is too high, the acylating agent of one molecule can react with the aromatic ring of another molecule. This leads to the formation of high molecular weight polymers instead of the desired intramolecular cyclization.
-
Solution: Running the reaction under high-dilution conditions can favor the desired intramolecular pathway.[7] This involves using a larger volume of solvent to keep the concentration of the reactant low.
-
-
B. Product Instability/Degradation: The indanone product itself may not be stable under the harsh acidic conditions and high temperatures for extended periods. This can lead to charring or the formation of unidentified byproducts.
-
Solution: Monitor the reaction progress by TLC. Once the starting material is consumed, work up the reaction promptly. Avoid unnecessarily long reaction times or excessive temperatures.[7]
-
Question 3: How can I effectively purify the crude this compound?
Proper purification is essential to obtain a high-quality final product. A multi-step approach is typically most effective.
-
A. Reaction Quenching and Workup: The first step is to carefully neutralize the strong acid catalyst. For AlCl₃ reactions, this is done by slowly pouring the reaction mixture onto crushed ice, often with the addition of concentrated HCl to keep aluminum salts dissolved. For PPA, dilution with ice water will precipitate the crude product. The crude product is then extracted into an organic solvent (e.g., ethyl acetate, dichloromethane).
-
B. Recrystallization: This is a powerful technique for purifying solid organic compounds.[9]
-
Solution: Perform a solvent screen to find a suitable solvent or solvent system. An ideal solvent will dissolve the compound when hot but not when cold.[9] Common choices include ethanol, methanol, or a toluene/heptane mixture. A detailed protocol is provided below.
-
-
C. Column Chromatography: If recrystallization fails to remove all impurities, silica gel column chromatography is the next logical step.
-
Solution: Use a solvent system with appropriate polarity (e.g., a mixture of hexanes and ethyl acetate) to separate the desired product from more polar or less polar impurities. TLC can be used to determine the optimal solvent ratio.
-
Frequently Asked Questions (FAQs)
FAQ 1: Which is a better starting material: 3-(3-bromo-5-chlorophenyl)propanoic acid or its acyl chloride?
Both are viable, but they are suited to different catalytic systems.
-
3-Arylpropanoic Acids: These are often preferred for their stability and ease of handling. They are typically cyclized using strong Brønsted acids like PPA or superacids, which act as both the catalyst and a dehydrating agent.[1] This creates a one-step process from the acid.
-
3-Arylpropanoyl Chlorides: Acyl chlorides are significantly more reactive than their corresponding carboxylic acids. This increased reactivity makes them ideal for use with Lewis acid catalysts like AlCl₃, especially when dealing with a deactivated aromatic ring.[10] However, this route requires an additional synthetic step to convert the carboxylic acid to the acyl chloride (e.g., using thionyl chloride or oxalyl chloride).
FAQ 2: How critical are anhydrous conditions?
For reactions involving moisture-sensitive Lewis acids like AlCl₃, anhydrous conditions are absolutely critical . Failure to exclude water is one of the most common reasons for reaction failure.[7] Water reacts exothermically with AlCl₃ to form aluminum hydroxides and HCl, rendering the catalyst inactive.
Practical Tips for Anhydrous Conditions:
-
Flame-dry all glassware under vacuum or in a stream of inert gas and cool under an inert atmosphere.
-
Use freshly opened anhydrous solvents or solvents dried over appropriate drying agents (e.g., molecular sieves).
-
Use a fresh, high-purity bottle of the Lewis acid catalyst.
-
Conduct all transfers and the reaction itself under a positive pressure of an inert gas like nitrogen or argon.
FAQ 3: What is the general mechanism for this intramolecular acylation?
The reaction proceeds via a well-established electrophilic aromatic substitution mechanism.
-
Generation of the Electrophile: The Lewis acid (e.g., AlCl₃) coordinates to the carbonyl oxygen of the acyl chloride, making the carbonyl carbon highly electrophilic. This complex can then lose an [AlCl₄]⁻ group to form a resonance-stabilized acylium ion.
-
Nucleophilic Attack: The deactivated π-system of the aromatic ring acts as a nucleophile, attacking the electrophilic acylium ion. This forms a resonance-stabilized carbocation intermediate known as a sigma complex or Wheland intermediate.
-
Rearomatization: A base (such as [AlCl₄]⁻) removes a proton from the sp³-hybridized carbon of the sigma complex, restoring the aromaticity of the ring and yielding the final indanone product complexed with the Lewis acid.
-
Workup: Addition of water breaks down the product-catalyst complex to release the final product.
Data & Visualizations
Table 1: Comparison of Typical Reaction Conditions
| Parameter | Method A: PPA Cyclization | Method B: AlCl₃ Cyclization | Rationale & Key Considerations |
| Starting Material | 3-(3-bromo-5-chlorophenyl)propanoic acid | 3-(3-bromo-5-chlorophenyl)propanoyl chloride | Acyl chloride is more reactive, suitable for the deactivated ring.[10] |
| Catalyst | Polyphosphoric Acid (PPA) | Aluminum Chloride (AlCl₃) | PPA is a robust Brønsted acid; AlCl₃ is a powerful but moisture-sensitive Lewis acid.[7][8] |
| Catalyst Stoichiometry | Used as solvent/reagent | >1.1 equivalents | AlCl₃ forms a complex with the product ketone, requiring stoichiometric amounts.[3] |
| Solvent | None (PPA is the medium) | Anhydrous Dichloromethane or 1,2-Dichloroethane | Inert, anhydrous solvent is crucial to prevent catalyst deactivation. |
| Temperature | 80 - 120 °C | 0 °C to 40 °C | PPA requires higher temperatures; AlCl₃ reaction is often started cold and allowed to warm. |
| Typical Yield | Moderate | Moderate to Good | Method B often gives higher yields if executed correctly, but Method A is more operationally simple. |
| Key Challenge | Potential for charring at high temps | Strict requirement for anhydrous conditions | Each method has a critical parameter that must be controlled for success. |
Diagrams
Caption: Troubleshooting decision tree for low yield issues.
Caption: Mechanism of intramolecular Friedel-Crafts acylation.
Optimized Experimental Protocols
Safety Precaution: These reactions involve strong acids and potentially corrosive reagents. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and acid-resistant gloves.
Protocol 1: Synthesis via AlCl₃-mediated Cyclization (Higher Yield Potential)
This protocol involves a two-step process starting from the carboxylic acid.
Step A: Synthesis of 3-(3-bromo-5-chlorophenyl)propanoyl chloride
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add 3-(3-bromo-5-chlorophenyl)propanoic acid (1.0 eq).
-
Add anhydrous dichloromethane (DCM, approx. 5 mL per gram of acid).
-
Add oxalyl chloride (1.5 eq) dropwise at room temperature, followed by a catalytic amount of anhydrous N,N-dimethylformamide (DMF, 1-2 drops).
-
Stir the mixture at room temperature for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution.
-
Remove the solvent and excess oxalyl chloride under reduced pressure. The resulting crude acyl chloride is a yellow oil and should be used immediately in the next step without further purification.
Step B: Intramolecular Friedel-Crafts Acylation
-
In a separate, larger flame-dried flask under nitrogen, suspend anhydrous aluminum chloride (AlCl₃, 1.2 eq) in anhydrous 1,2-dichloroethane (DCE, approx. 10 mL per gram of AlCl₃).
-
Cool the suspension to 0°C using an ice bath.
-
Dissolve the crude acyl chloride from Step A in a small amount of anhydrous DCE.
-
Add the acyl chloride solution dropwise to the stirred AlCl₃ suspension over 30 minutes, ensuring the internal temperature does not rise above 5°C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 40-50°C for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction back to 0°C and quench it by carefully and slowly pouring it onto a stirred mixture of crushed ice and concentrated HCl.
-
Separate the organic layer. Extract the aqueous layer twice with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
Protocol 2: Purification by Recrystallization
-
Dissolution: Transfer the crude solid product into an Erlenmeyer flask. Add the minimum amount of a suitable hot solvent (e.g., ethanol or toluene) to just dissolve the solid completely.[9]
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod or adding a single seed crystal of pure product.
-
Isolation: Once crystallization appears complete, cool the flask in an ice bath for at least 30 minutes to maximize the yield.
-
Filtration: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the collected crystals with a small amount of ice-cold solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
References
- 1. Non-Conventional Methodologies in the Synthesis of 1-Indanones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 6-bromo-4-chloro-1-indanone
References
- 1. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. 4-Bromo-1-indanone synthesis - chemicalbook [chemicalbook.com]
- 7. Friedel–Crafts Acylation [sigmaaldrich.com]
- 8. Friedel-Crafts Acylation [organic-chemistry.org]
Technical Support Center: Purification of 6-bromo-4-chloro-2,3-dihydro-1H-inden-1-one
Welcome to the technical support center for the purification of 6-bromo-4-chloro-2,3-dihydro-1H-inden-1-one (CAS 1260017-17-1). This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with purifying this halogenated indanone. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure you can achieve the desired purity for your downstream applications.
Introduction to Purification Challenges
This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its purification, however, can be non-trivial due to the potential for co-eluting impurities, thermal instability, and the presence of regioisomers. The purity of this compound is often cited as 95% or higher in commercial sources, indicating that achieving high purity is a common objective.[1][2] This guide will walk you through proven methodologies to overcome these hurdles.
Core Properties of this compound
A solid understanding of the physicochemical properties of the target compound is the foundation of any successful purification strategy.
| Property | Value | Source |
| Molecular Formula | C₉H₆BrClO | [3] |
| Molecular Weight | 245.5 g/mol | [2] |
| Appearance | White to light yellow crystalline solid | [4][5] |
| Purity (Typical) | ≥95% | [1] |
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of this compound and provides actionable solutions.
Issue 1: Presence of Unreacted Starting Materials or Byproducts
Symptoms:
-
Multiple spots on a Thin-Layer Chromatography (TLC) plate.
-
Unexpected peaks in ¹H or ¹³C NMR spectra.
-
Lower than expected melting point with a broad range.[6]
Causality: Incomplete reactions or side reactions during the synthesis can lead to a mixture of the desired product with starting materials or structurally similar byproducts. For instance, in Friedel-Crafts cyclizations, regioisomers can be formed.[6]
Solutions:
Method 1: Column Chromatography
Column chromatography is a highly effective technique for separating compounds with different polarities.[5]
Step-by-Step Protocol:
-
TLC Analysis (Method Development):
-
Objective: To determine the optimal solvent system for separation.
-
Procedure:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a TLC plate.
-
Develop the plate in various solvent systems. A good starting point is a mixture of a non-polar solvent (like hexane or heptane) and a moderately polar solvent (like ethyl acetate or dichloromethane).
-
Visualize the spots under UV light. The goal is to achieve a retention factor (Rf) of 0.2-0.4 for the target compound, with good separation from impurities.[7]
-
-
-
Column Packing:
-
Objective: To create a uniform stationary phase for optimal separation.
-
Procedure:
-
Choose the appropriate amount of silica gel based on the amount of crude product (typically a 30:1 to 100:1 ratio of silica to crude material by weight).
-
Prepare a slurry of the silica gel in the initial, least polar eluting solvent.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring there are no air bubbles or cracks.[7]
-
-
-
Sample Loading:
-
Objective: To apply the sample to the column in a concentrated band.
-
Procedure (Dry Loading is often preferred for better resolution):
-
Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel to the solution.
-
Evaporate the solvent under reduced pressure to obtain a free-flowing powder.
-
Carefully add this powder to the top of the packed column.[7]
-
-
-
Elution and Fraction Collection:
-
Objective: To separate and collect the pure compound.
-
Procedure:
-
Begin elution with the solvent system determined by TLC.
-
If separation is difficult, a gradient elution can be employed, gradually increasing the polarity of the solvent system.[7]
-
Collect fractions and monitor their composition by TLC.
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to obtain the purified this compound.
-
-
DOT Diagram: Column Chromatography Workflow
Caption: Workflow for purification by column chromatography.
Method 2: Recrystallization
Recrystallization is an effective technique for purifying crystalline solids from soluble impurities.[5]
Step-by-Step Protocol:
-
Solvent Screening:
-
Objective: To find a solvent (or solvent pair) in which the compound is highly soluble at elevated temperatures and poorly soluble at room temperature or below.
-
Procedure:
-
Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene, or mixtures like ethanol/water).
-
The ideal solvent will dissolve the compound when hot but yield crystals upon cooling.
-
-
-
Dissolution:
-
Objective: To create a saturated solution of the compound at an elevated temperature.
-
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent until the solid just dissolves.[8]
-
-
-
Hot Filtration (if necessary):
-
Objective: To remove any insoluble impurities.
-
Procedure:
-
If insoluble material is present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.
-
-
-
Crystallization:
-
Objective: To allow the pure compound to crystallize out of the solution.
-
Procedure:
-
Allow the hot, clear solution to cool slowly to room temperature. Rapid cooling can trap impurities.[8]
-
Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
-
-
Isolation and Drying:
-
Objective: To collect and dry the purified crystals.
-
Procedure:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.
-
Dry the crystals in a vacuum oven or desiccator to remove residual solvent.
-
-
DOT Diagram: Recrystallization Decision Tree
Caption: Decision-making process for recrystallization.
Issue 2: Product Discoloration (Yellow to Brown)
Symptom:
-
The isolated product is not a white or light-yellow solid, but rather has a darker yellow or brownish hue.
Causality: Discoloration can be due to the presence of minor, highly colored impurities or degradation of the product. Halogenated ketones can be sensitive to light and heat.
Solutions:
-
Activated Carbon Treatment: During recrystallization, after dissolving the crude product in the hot solvent, a small amount of activated carbon can be added to adsorb colored impurities. The carbon is then removed by hot filtration.
-
Minimize Heat Exposure: When performing distillations or using a rotary evaporator, use the lowest possible temperature and pressure to minimize thermal degradation.
-
Purification under Inert Atmosphere: If the compound is sensitive to oxidation, performing purification steps under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.
Frequently Asked Questions (FAQs)
Q1: My compound is not separating from an impurity during column chromatography, even with a gradient elution. What should I do?
A1: If a standard silica gel column is not providing adequate separation, consider the following:
-
Change the Stationary Phase: Consider using a different stationary phase, such as alumina (basic or neutral) or a reverse-phase silica gel (C18), depending on the nature of the impurity.
-
Alternative Solvent Systems: Explore different solvent combinations. For example, if you are using a hexane/ethyl acetate system, try a dichloromethane/methanol system or a toluene-based system. Small changes in solvent composition can significantly impact selectivity.
-
Preparative HPLC: For very challenging separations, preparative High-Performance Liquid Chromatography (HPLC) can offer superior resolution.[4]
Q2: I have a low yield after recrystallization. How can I improve it?
A2: Low yield in recrystallization is a common issue. Here are some troubleshooting steps:
-
Use Minimal Solvent: Adding too much solvent is a frequent cause of low recovery. Ensure you are using the minimum amount of hot solvent required to dissolve your compound.[8]
-
Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of larger, purer crystals.
-
Concentrate the Mother Liquor: The mother liquor (the solution remaining after crystallization) may still contain a significant amount of your product. Concentrating the mother liquor and cooling it again may yield a second crop of crystals. Note that this second crop may be less pure than the first.
-
Solvent Choice: The chosen solvent may be too good at dissolving your compound even at low temperatures. Re-evaluate your solvent choice.
Q3: How can I assess the purity of my final product?
A3: A combination of analytical techniques should be used to confirm the purity of your this compound:
-
NMR Spectroscopy (¹H and ¹³C): This will confirm the structure and identify any proton or carbon-containing impurities.
-
Mass Spectrometry (MS): This will confirm the molecular weight of your compound. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can also separate and identify volatile impurities.[5]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive technique for quantifying purity and detecting non-volatile impurities.
-
Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of high purity. Impurities will typically depress and broaden the melting range.[6]
References
- 1. This compound 95% | CAS: 1260017-17-1 | AChemBlock [achemblock.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. This compound | 1260017-17-1 [sigmaaldrich.com]
- 4. This compound, 6-Bromo-4-chloro-2,3-dihydro-1-oxo-1H-indene, CasNo.1260017-17-1 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 6-Bromo-4-chloro-2,3-dihydro-1H-inden-1-one
Here is the technical support center with troubleshooting guides and FAQs for optimizing reaction parameters for 6-bromo-4-chloro-2,3-dihydro-1H-inden-1-one.
This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of this compound. The primary synthetic route involves an intramolecular Friedel-Crafts acylation of a 3-(3-bromo-5-chlorophenyl)propanoic acid derivative. This transformation, while powerful, presents unique challenges due to the presence of two deactivating halogen substituents on the aromatic ring. This document provides in-depth troubleshooting, answers to frequently asked questions, and optimized protocols to enhance yield, purity, and reproducibility.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, focusing on the causality behind each problem and providing actionable solutions.
Question 1: My reaction shows very low or no conversion to the desired this compound. What are the most probable causes?
Answer: This is a common issue, often attributable to several key factors related to the electrophilic aromatic substitution mechanism of the Friedel-Crafts reaction.
-
Cause A: Inactive or Insufficient Catalyst. The choice and activity of the acid catalyst are paramount.[1] The two halogen substituents (bromo- and chloro-) strongly deactivate the aromatic ring, making the intramolecular cyclization difficult.[2]
-
Solution:
-
Verify Catalyst Activity: Use a freshly opened or properly stored container of your Lewis acid (e.g., Aluminum chloride, AlCl₃). Many Lewis acids are highly hygroscopic and lose activity upon exposure to atmospheric moisture.[1]
-
Increase Catalyst Stoichiometry: Friedel-Crafts acylations often require stoichiometric amounts of the catalyst, not catalytic amounts.[2] The catalyst complexes with the carbonyl group of the newly formed indanone, effectively sequestering it. A molar equivalent of 1.1 to 1.5 of AlCl₃ relative to the starting material is a common starting point.[2]
-
Switch to a Stronger Catalyst: If AlCl₃ is ineffective, consider more potent catalytic systems. Superacids like triflic acid (TfOH) or solid acids like Polyphosphoric Acid (PPA) are excellent alternatives for cyclizing deactivated substrates.[1][3]
-
-
-
Cause B: Moisture Contamination. This is a critical point of failure. Lewis acids such as AlCl₃ react exothermically with water, leading to hydrolysis and complete deactivation of the catalyst.[1]
-
Solution:
-
Ensure Anhydrous Conditions: Dry all glassware in an oven (e.g., at 120°C overnight) and cool under an inert atmosphere (Nitrogen or Argon).
-
Use Anhydrous Solvents: Use freshly distilled or commercially available anhydrous grade solvents.
-
Inert Atmosphere: Run the entire reaction, including reagent transfers, under a positive pressure of an inert gas.
-
-
-
Cause C: Suboptimal Reaction Temperature. The reaction may lack sufficient thermal energy to overcome the activation barrier, or excessive heat could promote side reactions and decomposition.[2]
-
Solution:
-
Controlled Temperature Profile: For AlCl₃-catalyzed reactions, it is standard practice to add the catalyst at a low temperature (0 °C) to control the initial exotherm and then allow the reaction to slowly warm to room temperature or be gently heated to drive it to completion.[2]
-
Monitor Progress: Use Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to monitor the reaction's progress at different temperatures to identify the optimal conditions for your specific substrate.
-
-
Question 2: My TLC/GC-MS analysis shows the formation of multiple products and impurities. How can I improve the reaction's selectivity?
Answer: The formation of side products typically arises from intermolecular reactions or, in some cases, undesired cyclization pathways.
-
Cause A: Intermolecular Polymerization. At high concentrations, the acylium ion intermediate can react with another molecule of the starting material rather than cyclizing intramolecularly, leading to polymeric byproducts.
-
Solution:
-
High Dilution: Run the reaction at a lower concentration (e.g., 0.1 M or less). This favors the intramolecular pathway by reducing the probability of intermolecular collisions.
-
Slow Addition: If using the acyl chloride precursor, add it slowly via a syringe pump to the catalyst-solvent slurry to maintain a low instantaneous concentration of the reactive species.
-
-
-
Cause B: Regioisomer Formation. While the substitution pattern of 6-bromo-4-chloro-indenone is directed by the precursor, incomplete conversion or side reactions can complicate purification. Controlling regioselectivity is a known challenge in similar Friedel-Crafts reactions.[1]
-
Solution:
-
Solvent Choice: The choice of solvent can influence product distribution. In some indanone syntheses, nitromethane has been shown to provide optimal selectivity.[4]
-
Temperature Control: Lower temperatures often favor the kinetic product, while higher temperatures may favor the thermodynamic product.[1] Experimenting with the temperature profile is crucial.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the best starting material: 3-(3-bromo-5-chlorophenyl)propanoic acid or its acyl chloride?
A1: Both are viable. The acyl chloride is generally more reactive and can be used with Lewis acids like AlCl₃ at lower temperatures. However, it requires an extra synthetic step to prepare from the carboxylic acid (e.g., using thionyl chloride or oxalyl chloride). The carboxylic acid can be cyclized directly using strong Brønsted acids like PPA or TfOH, which can be more convenient as a one-pot procedure.[2]
Q2: Can I use iron(III) chloride (FeCl₃) instead of aluminum chloride (AlCl₃)?
A2: Yes, FeCl₃ is another Lewis acid used for Friedel-Crafts reactions.[1] It is generally considered a milder catalyst than AlCl₃. For a deactivated substrate like this one, it may be less effective and require higher temperatures, but it can be a cost-effective alternative to investigate.
Q3: How do I effectively neutralize the reaction during workup?
A3: The workup for a Friedel-Crafts reaction must be handled carefully. The reaction mixture should be quenched by slowly and carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. This hydrolyzes the aluminum complexes and helps to break up any emulsions. The product can then be extracted with a suitable organic solvent like dichloromethane or ethyl acetate.
Q4: What is the best method for purifying the final product?
A4: The crude product can typically be purified by recrystallization from a suitable solvent system (e.g., ethanol, or a hexane/ethyl acetate mixture) or by column chromatography on silica gel. The choice depends on the nature of the impurities. Since the expected product is a solid, recrystallization is often the most efficient method for removing minor impurities.[4]
Reaction Parameter Optimization
The following table summarizes the key parameters and their expected impact on the synthesis of this compound.
| Parameter | Options | Impact on Yield & Purity | Rationale & Considerations |
| Catalyst | AlCl₃, FeCl₃, PPA, TfOH | High Impact. Stronger catalysts (PPA, TfOH) are often required for deactivated rings.[1][3] | AlCl₃ is a standard but highly moisture-sensitive.[1] PPA and TfOH act as both catalyst and solvent at higher temperatures. |
| Solvent | Dichloromethane (DCM), Dichloroethane (DCE), Carbon Disulfide (CS₂), Nitromethane | Medium Impact. Affects solubility and catalyst activity. | DCM and DCE are common for AlCl₃ reactions. Nitromethane can sometimes improve regioselectivity.[4] Avoid protic or Lewis basic solvents (e.g., alcohols, ethers). |
| Temperature | 0 °C to Reflux | High Impact. Controls reaction rate versus decomposition. | Low-temperature start (0 °C) is crucial for controlling the initial exotherm with AlCl₃. Higher temperatures may be needed for PPA/TfOH.[2] |
| Concentration | 0.05 M - 0.5 M | Medium Impact. High concentration can lead to intermolecular side reactions. | High dilution favors the desired intramolecular cyclization. |
| Atmosphere | Air vs. Inert (N₂ or Ar) | High Impact. Crucial for preventing catalyst deactivation. | An inert atmosphere is mandatory when using moisture-sensitive catalysts like AlCl₃.[1] |
Experimental Protocols
Protocol 1: Cyclization of 3-(3-bromo-5-chlorophenyl)propionyl chloride using AlCl₃
This protocol is a two-step procedure starting from the corresponding carboxylic acid.
Step A: Synthesis of Acyl Chloride
-
In a round-bottom flask under an inert atmosphere, suspend 3-(3-bromo-5-chlorophenyl)propanoic acid (1.0 eq) in anhydrous dichloromethane (DCM).
-
Add oxalyl chloride (1.5 eq) dropwise at room temperature. Add one drop of anhydrous DMF as a catalyst.
-
Stir the reaction at room temperature until gas evolution ceases (typically 1-2 hours).
-
Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude acyl chloride, which is used immediately in the next step.
Step B: Intramolecular Friedel-Crafts Acylation
-
In a separate, oven-dried, three-neck flask equipped with a stirrer and under an inert atmosphere, suspend anhydrous aluminum chloride (1.3 eq) in anhydrous DCM.
-
Cool the slurry to 0 °C in an ice bath.
-
Dissolve the crude acyl chloride from Step A in anhydrous DCM and add it dropwise to the AlCl₃ slurry over 30 minutes, keeping the internal temperature below 5 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for one hour, then slowly warm to room temperature and stir for 12-24 hours. Monitor progress by TLC.
-
Workup: Carefully pour the reaction mixture onto a stirred mixture of crushed ice and concentrated HCl.
-
Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Direct Cyclization of 3-(3-bromo-5-chlorophenyl)propanoic acid using PPA
This protocol outlines a direct, one-pot cyclization.
-
Setup: Place polyphosphoric acid (PPA) (approx. 10x the weight of the carboxylic acid) in a round-bottom flask equipped with a mechanical stirrer and a thermometer.
-
Heating: Heat the PPA to 80-90 °C with stirring.
-
Addition: Add the 3-(3-bromo-5-chlorophenyl)propanoic acid (1.0 eq) portion-wise to the hot PPA, ensuring the temperature does not rise excessively.
-
Reaction: Stir the mixture vigorously at 80-100 °C for 2-4 hours. Monitor the reaction by quenching a small aliquot in water, extracting with ethyl acetate, and analyzing by TLC.
-
Workup: Cool the reaction mixture to about 60 °C and carefully pour it onto a large amount of crushed ice with vigorous stirring. This will precipitate the crude product.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with water until the filtrate is neutral.
-
Purification: Dry the crude solid and purify by recrystallization from a suitable solvent (e.g., ethanol).
Visual Workflow: Troubleshooting Low Yield
The following diagram provides a logical workflow for diagnosing and solving the common problem of low or no product yield.
Caption: Troubleshooting decision tree for low-yield Friedel-Crafts reactions.
References
Technical Support Center: Solutions for 6-Bromo-4-Chloro-1-Indanone Degradation
Welcome to the Technical Support Center for 6-bromo-4-chloro-1-indanone. This resource is designed for researchers, scientists, and professionals in drug development who utilize this versatile chemical intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability and degradation of 6-bromo-4-chloro-1-indanone solutions. Our goal is to equip you with the scientific understanding and practical steps necessary to ensure the integrity of your experiments.
Introduction: Understanding the Stability of 6-Bromo-4-Chloro-1-Indanone
6-Bromo-4-chloro-1-indanone is a halogenated indanone derivative frequently employed in organic synthesis. As with many α-haloketones, its reactivity, which makes it a valuable synthetic building block, also contributes to its potential for degradation. The electron-withdrawing nature of the carbonyl group enhances the electrophilicity of the α-carbon, making it susceptible to nucleophilic attack and other degradation pathways. This guide will walk you through common stability issues and provide solutions to mitigate them.
Frequently Asked Questions (FAQs)
Q1: My 6-bromo-4-chloro-1-indanone solution has turned yellow/brown. What is the cause?
A change in color from a colorless or pale-yellow solution to a more intense yellow or brown hue is a common indicator of degradation. This is often due to the formation of unsaturated chromophoric byproducts resulting from dehydrohalogenation (loss of HBr or HCl) or other decomposition pathways. Exposure to light, elevated temperatures, or the presence of basic impurities can accelerate this process.
Q2: What are the primary factors that can cause the degradation of 6-bromo-4-chloro-1-indanone in solution?
The stability of 6-bromo-4-chloro-1-indanone solutions is influenced by several factors:
-
pH: Both strongly acidic and strongly basic conditions can promote degradation. Basic conditions can lead to elimination reactions or Favorskii rearrangement, while acidic conditions can catalyze hydrolysis or other rearrangements.
-
Solvent: The choice of solvent is critical. Protic solvents, especially under non-neutral pH, can participate in solvolysis reactions. Aprotic solvents are generally preferred for storage.
-
Temperature: Higher temperatures accelerate the rate of degradation reactions. For long-term storage, refrigeration is recommended.
-
Light: Exposure to UV light can induce photochemical degradation, often through free-radical mechanisms. Solutions should be stored in amber vials or protected from light.
-
Presence of Nucleophiles/Bases: Contaminants or co-reagents that are nucleophilic or basic can react with the α-haloketone, leading to substitution or elimination products.
Q3: What are the recommended storage conditions for solutions of 6-bromo-4-chloro-1-indanone?
For optimal stability, solutions of 6-bromo-4-chloro-1-indanone should be stored:
-
In a tightly sealed container to prevent solvent evaporation and exposure to atmospheric moisture.
-
At a low temperature (2-8 °C).
-
Protected from light by using amber glass vials or by wrapping the container in aluminum foil.
-
In a high-purity, dry, aprotic solvent.
Q4: How can I check the purity of my 6-bromo-4-chloro-1-indanone solution?
The purity of your solution can be assessed using standard analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): This is a highly effective method for quantifying the parent compound and detecting degradation products. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with a small amount of acid like TFA or formic acid for better peak shape) is a good starting point for method development.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to identify volatile impurities and degradation products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can provide a quick assessment of purity by comparing the integrals of characteristic peaks of 6-bromo-4-chloro-1-indanone to those of any impurity peaks.
Troubleshooting Guides
Issue 1: Rapid Degradation of a Freshly Prepared Solution
Symptoms:
-
A freshly prepared, colorless solution of 6-bromo-4-chloro-1-indanone quickly develops a yellow or brown tint.
-
Analysis by HPLC shows a rapid decrease in the main peak area with the appearance of new peaks.
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Contaminated Solvent | Residual water, acids, or bases in the solvent can catalyze degradation. | 1. Use a fresh bottle of high-purity, anhydrous solvent. 2. If necessary, distill the solvent over a suitable drying agent before use. |
| Reactive Solvent | The solvent itself may be reacting with the compound (e.g., protic solvents like methanol or ethanol). | 1. Switch to a less reactive, aprotic solvent such as acetonitrile, tetrahydrofuran (THF), or dichloromethane (DCM). |
| Contaminated Glassware | Residual basic or acidic contaminants on the glassware can initiate degradation. | 1. Thoroughly clean all glassware, followed by an acid wash (e.g., 1M HCl), a rinse with deionized water, and then a final rinse with a high-purity solvent. 2. Dry the glassware in an oven before use to remove any residual moisture. |
| Presence of Incompatible Reagents | The solution may contain other reagents that are incompatible with α-haloketones. | 1. Review the Safety Data Sheet (SDS) for incompatible materials, which typically include strong oxidizing agents, strong bases, and strong acids.[1] 2. Ensure that any other components in the solution are compatible. |
Issue 2: Inconsistent Results in a Reaction Using a 6-Bromo-4-Chloro-1-Indanone Solution
Symptoms:
-
Variable reaction yields or product profiles when using different batches of the same stock solution.
-
Formation of unexpected byproducts.
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Degradation During Storage | The stock solution may be degrading over time, leading to a lower effective concentration of the starting material. | 1. Prepare fresh solutions of 6-bromo-4-chloro-1-indanone for each experiment or for use within a short timeframe. 2. If a stock solution must be stored, perform a quick purity check (e.g., by TLC or HPLC) before each use. 3. Store stock solutions under the recommended conditions (refrigerated, protected from light). |
| Photodegradation | Exposure of the solution to ambient or UV light during the experiment can lead to the formation of reactive intermediates and byproducts. | 1. Conduct the reaction in a vessel protected from light (e.g., an amber flask or a flask wrapped in foil). 2. Minimize the exposure of the stock solution to light. |
| Thermal Degradation | The reaction temperature may be too high, causing decomposition of the starting material or product. | 1. If possible, run the reaction at a lower temperature. 2. Perform a stability study of the 6-bromo-4-chloro-1-indanone solution at the reaction temperature to assess its thermal lability under the reaction conditions. |
Experimental Protocols
Protocol 1: General Procedure for Preparing a Stable Stock Solution
-
Glassware Preparation: Ensure all glassware is scrupulously clean and dry. A final rinse with the chosen solvent is recommended.
-
Solvent Selection: Choose a high-purity, anhydrous, aprotic solvent (e.g., acetonitrile, THF, DCM).
-
Weighing: Weigh the required amount of solid 6-bromo-4-chloro-1-indanone in a clean, dry vessel.
-
Dissolution: Add the solvent to the solid and dissolve completely, using gentle agitation if necessary.
-
Storage: Immediately transfer the solution to a clean, dry amber glass vial with a PTFE-lined cap.
-
Labeling: Clearly label the vial with the compound name, concentration, solvent, and date of preparation.
-
Refrigeration: Store the vial in a refrigerator at 2-8 °C.
Protocol 2: Monitoring Solution Stability by HPLC
This protocol provides a starting point for developing a stability-indicating HPLC method.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of mobile phase A (water with 0.1% trifluoroacetic acid) and mobile phase B (acetonitrile with 0.1% trifluoroacetic acid). A typical gradient might be:
-
0-2 min: 50% B
-
2-15 min: 50% to 95% B
-
15-17 min: 95% B
-
17-18 min: 95% to 50% B
-
18-20 min: 50% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Procedure: a. Prepare a solution of 6-bromo-4-chloro-1-indanone at a known concentration (e.g., 1 mg/mL) in the solvent of interest. b. Inject a sample of the freshly prepared solution to obtain the initial chromatogram (t=0). c. Store the solution under the desired conditions (e.g., room temperature, refrigerated, exposed to light, etc.). d. At specified time points (e.g., 1, 3, 7, 14 days), inject another sample of the solution. e. Compare the chromatograms over time, monitoring for a decrease in the area of the main peak and the appearance of new peaks corresponding to degradation products.
Visualizing Degradation Pathways and Workflows
Potential Degradation Pathways
The following diagram illustrates potential degradation pathways for 6-bromo-4-chloro-1-indanone based on general chemical principles of α-haloketones.
Caption: Potential degradation pathways for 6-bromo-4-chloro-1-indanone.
Troubleshooting Workflow
This workflow provides a systematic approach to diagnosing and resolving issues with the degradation of 6-bromo-4-chloro-1-indanone solutions.
Caption: A systematic workflow for troubleshooting solution degradation.
References
Technical Support Center: Solubility Challenges with 6-Bromo-4-chloro-2,3-dihydro-1H-inden-1-one
Welcome to the technical support center for 6-bromo-4-chloro-2,3-dihydro-1H-inden-1-one (CAS No. 1260017-17-1). This resource is designed for researchers, scientists, and drug development professionals to navigate the solubility challenges associated with this compound. Here, we provide in-depth troubleshooting guides and frequently asked questions to support your experimental success.
Introduction
This compound is a halogenated ketone with a molecular formula of C₉H₆BrClO and a molecular weight of 245.5 g/mol .[1][2] Its structure, characterized by the presence of both bromine and chlorine atoms on an indenone core, contributes to its limited solubility in many common solvents. Understanding and overcoming these solubility issues is critical for its application in organic synthesis and pharmaceutical research. This guide offers practical, experience-driven advice to effectively manage and troubleshoot the solubility of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
Based on its chemical structure, this compound is a relatively non-polar molecule. This suggests a higher solubility in organic solvents compared to aqueous solutions. While specific quantitative solubility data is not widely published, its halogenated and aromatic nature indicates that it will likely dissolve in a range of common organic solvents.
Q2: Which organic solvents are recommended for dissolving this compound?
A good starting point for solvent screening includes common laboratory solvents. Given its structure, chlorinated solvents, ethers, and some polar aprotic solvents are likely to be effective. It is always advisable to perform a small-scale solubility test to determine the optimal solvent for your specific application.
Q3: Is this compound soluble in water?
Due to its hydrophobic nature, this compound is expected to have very low solubility in water. For applications requiring an aqueous medium, the use of co-solvents or other solubility enhancement techniques will likely be necessary.[3]
Q4: How does temperature affect the solubility of this compound?
For most solid solutes, solubility increases with temperature.[4] This principle can be leveraged to dissolve the compound in a minimal amount of a suitable solvent at an elevated temperature. However, it is important to be aware that for some compounds, the dissolution process can be exothermic, leading to a decrease in solubility with increasing temperature.[5] Experimental determination is the most reliable way to assess the temperature-solubility relationship for this specific compound.
Troubleshooting Guide
This section provides a structured approach to resolving common solubility issues encountered during experiments with this compound.
Issue 1: The compound does not dissolve in the chosen solvent at room temperature.
Causality: The insolubility is likely due to an unfavorable interaction between the solute and the solvent at ambient temperature. The energy required to break the crystal lattice of the solid is greater than the energy released upon solvation.
Troubleshooting Steps:
-
Heating: Gently warm the mixture. Many organic compounds exhibit significantly higher solubility at elevated temperatures.[6] Use a water bath or heating mantle and monitor the dissolution.
-
Sonication: Apply ultrasonic agitation. Sonication can help to break down solid agglomerates and increase the surface area available for solvation.
-
Solvent Screening: If heating and sonication are ineffective, a different solvent is required. Test the solubility in a range of solvents with varying polarities. A systematic approach to solvent selection is recommended.
-
Co-solvency: If a single solvent is not effective, a mixture of solvents, known as a co-solvent system, can be employed.[7] This technique can modify the overall polarity of the solvent to better match that of the solute.
Issue 2: The compound precipitates out of solution unexpectedly.
Causality: This often occurs when a saturated or near-saturated solution experiences a change in conditions, such as a decrease in temperature or the addition of an anti-solvent.
Troubleshooting Steps:
-
Temperature Control: Ensure the temperature of the solution is maintained, especially if the compound was dissolved at an elevated temperature.
-
Avoid Anti-solvents: Be mindful of adding any substance that is a poor solvent for the compound, as this can induce precipitation.
-
Re-dissolution: If precipitation occurs, try reheating the solution to re-dissolve the compound. If necessary, a small amount of additional solvent can be added.
Issue 3: A supersaturated solution is formed, and crystallization is difficult to induce.
Causality: A supersaturated solution contains more dissolved solute than can be held at equilibrium. The absence of nucleation sites can prevent the initiation of crystallization.
Troubleshooting Steps:
-
Seed Crystals: Introduce a small crystal of the pure compound to the solution. This provides a template for crystal growth.
-
Scratching the Glassware: Gently scratching the inside of the flask with a glass rod can create microscopic imperfections that serve as nucleation sites.[8]
-
Cooling: Slowly cool the solution. A gradual decrease in temperature can promote the formation of well-defined crystals.
Experimental Protocols
Protocol 1: Determining the Approximate Solubility of this compound
This protocol outlines a gravimetric method to estimate the solubility of the compound in a given solvent.[9]
Materials:
-
This compound
-
Selected solvent
-
Vials with caps
-
Stir plate and stir bars
-
Analytical balance
-
Filtration apparatus (e.g., syringe filter)
-
Oven or vacuum desiccator
Procedure:
-
Add a known excess amount of the compound to a vial containing a measured volume of the solvent.
-
Stir the mixture vigorously at a constant temperature for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.[10]
-
After equilibration, allow any undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant, ensuring no solid particles are included. Filtration may be necessary.
-
Transfer the clear solution to a pre-weighed container.
-
Evaporate the solvent completely in an oven or under vacuum.
-
Weigh the container with the dried residue.
-
Calculate the solubility based on the mass of the dissolved solid and the volume of the solvent used.
Protocol 2: Recrystallization for Purification
Recrystallization is a common technique to purify solid compounds, which relies on solubility differences at varying temperatures.[11]
Materials:
-
Crude this compound
-
Optimal recrystallization solvent (determined from solubility tests)
-
Erlenmeyer flasks
-
Heating source (hot plate or heating mantle)
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Place the crude compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent to just cover the solid.
-
Heat the mixture to boiling while stirring to dissolve the compound.
-
Add small portions of hot solvent until the compound is completely dissolved.
-
If the solution is colored, activated charcoal can be added to adsorb impurities.[8]
-
Perform a hot filtration to remove any insoluble impurities or charcoal.
-
Allow the filtrate to cool slowly to room temperature to promote crystal formation.
-
Further cooling in an ice bath can maximize the yield of crystals.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals thoroughly.
Data Presentation
Table 1: Potential Solvents for Screening
| Solvent Class | Examples | Expected Solubility |
| Chlorinated Solvents | Dichloromethane, Chloroform | High |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Moderate to High |
| Ketones | Acetone, Methyl ethyl ketone (MEK) | Moderate |
| Aromatic | Toluene, Xylene | Moderate |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Moderate to High |
| Alcohols | Methanol, Ethanol, Isopropanol | Low to Moderate |
| Non-polar | Hexane, Heptane | Low |
| Aqueous | Water | Very Low |
Visualizations
Experimental Workflow for Solubility Determination
Caption: Workflow for gravimetric solubility determination.
Troubleshooting Decision Tree for Dissolution Issues
Caption: Decision tree for addressing dissolution problems.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. This compound 95% | CAS: 1260017-17-1 | AChemBlock [achemblock.com]
- 3. wjbphs.com [wjbphs.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. researchgate.net [researchgate.net]
- 7. ijmsdr.org [ijmsdr.org]
- 8. benchchem.com [benchchem.com]
- 9. pharmajournal.net [pharmajournal.net]
- 10. lup.lub.lu.se [lup.lub.lu.se]
- 11. benchchem.com [benchchem.com]
troubleshooting 6-bromo-4-chloro-1-indanone NMR spectra interpretation
Technical Support Center: 6-Bromo-4-chloro-1-indanone NMR Analysis
From the Desk of the Senior Application Scientist
Welcome to the technical support resource for the NMR analysis of 6-bromo-4-chloro-1-indanone. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in acquiring and interpreting NMR spectra for this and structurally similar halogenated indanones. My goal is to provide not just solutions, but a deeper understanding of the underlying principles, enabling you to troubleshoot effectively and have high confidence in your structural assignments.
This document is structured as a series of frequently asked questions (FAQs) that address common issues from sample preparation to complex spectral interpretation.
Section 1: Sample Preparation & Data Acquisition
Proper sample preparation is the foundation of a high-quality NMR spectrum. Errors at this stage are the most common source of poor data and cannot be rectified by post-acquisition processing.
Q1: My baseline is noisy and my peaks are broad. What's the first thing I should check?
A1: Before suspecting complex molecular dynamics, the issue is often fundamental sample preparation. Broad peaks and a noisy baseline are classic symptoms of poor magnetic field homogeneity or low sample concentration.
-
Homogeneity Issues: Solid particles in your NMR tube will severely distort the local magnetic field, leading to broad lineshapes and poor resolution.[1] Always filter your sample solution through a small plug of glass wool in a Pasteur pipette before transferring it to the NMR tube.
-
Concentration: While ¹H NMR is sensitive, a very dilute sample will require significantly more scans to achieve an adequate signal-to-noise (S/N) ratio.[1] For 6-bromo-4-chloro-1-indanone, a concentration of 5-15 mg in 0.6-0.7 mL of deuterated solvent is a robust starting point for routine ¹H NMR.[1][2] For ¹³C NMR, a higher concentration of 20-30 mg is recommended due to the low natural abundance and sensitivity of the ¹³C nucleus.[2]
Protocol 1: Standard Sample Preparation
-
Weigh Sample: Accurately weigh 5-15 mg of your purified 6-bromo-4-chloro-1-indanone directly into a clean, dry vial.
-
Add Solvent: Add approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆). Ensure the solvent is from a fresh or properly stored container to minimize water contamination.[3]
-
Dissolve: Gently vortex or swirl the vial until the sample is fully dissolved. Visually inspect against a light source to ensure no solid particulates remain.
-
Filter & Transfer: Take a clean Pasteur pipette and place a small plug of glass wool into the constriction. Use this pipette to transfer the solution from the vial into a clean, unscratched NMR tube.[1]
-
Cap & Label: Cap the tube, invert it a few times to mix, and label it clearly.
Q2: My compound seems to be degrading or reacting in the NMR tube. How can I handle sensitive samples?
A2: While 6-bromo-4-chloro-1-indanone is generally stable, related indanone derivatives or synthetic intermediates can be sensitive to air or moisture.[4] If you suspect instability, employing air-sensitive techniques is crucial.
The primary goal is to prevent exposure to atmospheric oxygen and water. This is achieved by using degassed solvents and preparing the sample under an inert atmosphere (Nitrogen or Argon).[2][5] For this, a J. Young NMR tube, which has a sealable Teflon tap, is the industry standard.[5][6]
Workflow for Air-Sensitive Sample Preparation
Caption: Workflow for preparing air-sensitive NMR samples.
Q3: My ¹³C NMR spectrum is taking forever to acquire and the S/N is still poor. Can I speed this up?
A3: Yes. The long acquisition times for ¹³C NMR are due to the low natural abundance of ¹³C (1.1%) and, crucially, the long spin-lattice relaxation times (T₁) of quaternary carbons.[7] The recycle delay (d1) between scans must be long enough to allow the magnetization to return to equilibrium. For quaternary carbons, T₁ can be several seconds long, making quantitative experiments time-consuming.
To accelerate this, you can add a paramagnetic relaxation agent, such as chromium(III) acetylacetonate [Cr(acac)₃] or a gadolinium complex.[8][9] These agents dramatically shorten the T₁ relaxation times of all nuclei in the sample, allowing for a much shorter recycle delay (d1) and therefore more scans in a given amount of time.[7][10][11]
Caution: Use these agents sparingly. While they shorten T₁, they can also shorten T₂ (spin-spin relaxation time), which leads to line broadening. A very small, unweighable amount (e.g., the tip of a spatula) is usually sufficient. The goal is to shorten T₁ without significantly broadening the peaks.[9]
Section 2: ¹H NMR Spectra Interpretation
Interpreting the spectrum of 6-bromo-4-chloro-1-indanone requires careful attention to both the aliphatic and aromatic regions.
Q4: What are the expected chemical shifts and multiplicities for the protons?
A4: The structure dictates three distinct proton environments: two methylene groups in the five-membered ring and two protons on the aromatic ring.
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Justification |
| H-2 (α to C=O) | ~ 3.2 - 3.4 | Triplet (t) | J ≈ 6-7 Hz | Protons are adjacent to the electron-withdrawing carbonyl group and coupled to the two H-3 protons.[12] |
| H-3 (Benzylic) | ~ 2.7 - 2.9 | Triplet (t) | J ≈ 6-7 Hz | Protons are benzylic and coupled to the two H-2 protons.[13] |
| H-5 | ~ 7.8 - 8.0 | Doublet (d) | J ≈ 2-3 Hz (meta) | This proton is ortho to the electron-withdrawing carbonyl group and meta to the H-7 proton. Deshielding from the C=O group shifts it downfield.[14] |
| H-7 | ~ 7.6 - 7.7 | Doublet (d) | J ≈ 2-3 Hz (meta) | This proton is ortho to the Chlorine atom and meta to the H-5 proton. |
Note: These are predicted values based on typical ranges for indanones and substituted aromatics. Actual values may vary slightly depending on the solvent and concentration.[3][12][15]
Q5: The aromatic region shows two doublets, but the splitting is very small. Is this correct?
A5: Yes, this is expected. The two aromatic protons (H-5 and H-7) are separated by four bonds. This is known as a meta-coupling (⁴J). The magnitude of meta-coupling in aromatic systems is typically small, around 2-3 Hz.[16][17] This contrasts with ortho-coupling (³J), which is typically larger (7-10 Hz).[16] Since there are no adjacent protons, you will not observe the larger ortho-splitting.
Q6: How can I definitively assign which aromatic proton is which (H-5 vs. H-7)?
A6: While single-proton ¹H NMR makes assignment challenging, the primary differentiating factor is the deshielding effect of the carbonyl group. The proton at the H-5 position is ortho to the C=O group and will experience a stronger deshielding effect compared to H-7.[14][18] Therefore, the doublet at the lower field (higher ppm value) should be assigned to H-5.
For unambiguous assignment, more advanced 2D NMR experiments are required:
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over 2 or 3 bonds. You would expect to see a correlation from the H-5 proton to the carbonyl carbon (C-1), but the H-7 proton would be too far away to show this correlation.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows correlations between protons that are close in space. You would expect to see an NOE correlation between the benzylic H-3 protons and the H-4 proton. While 6-bromo-4-chloro-1-indanone has no H-4, in related structures this would be a key assignment tool. For this specific molecule, a weak NOE between H-7 and the H-3 protons might be observable.
Decision Tree for Aromatic Proton Assignment
Caption: Logic for assigning ¹H NMR signals of aromatic protons.
Section 3: ¹³C NMR Spectra Interpretation & Impurity Analysis
Q7: What are the expected chemical shifts for the carbons in 6-bromo-4-chloro-1-indanone?
A7: The proton-decoupled ¹³C NMR spectrum should show 9 distinct signals, as there is no molecular symmetry.
| Carbon Assignment | Predicted δ (ppm) | Justification |
| C-1 (C=O) | ~ 205 - 208 | Typical chemical shift for a ketone carbonyl in a five-membered ring.[12][19] |
| C-7a | ~ 152 - 155 | Aromatic quaternary carbon attached to the carbonyl group. |
| C-3a | ~ 139 - 142 | Aromatic quaternary carbon, junction of the two rings. |
| C-4 (C-Cl) | ~ 133 - 136 | Aromatic carbon directly attached to chlorine.[19] |
| C-6 (C-Br) | ~ 125 - 128 | Aromatic carbon directly attached to bromine. The "heavy atom effect" of bromine shifts it slightly upfield compared to the C-Cl carbon. |
| C-5 | ~ 129 - 132 | Aromatic CH carbon. |
| C-7 | ~ 122 - 125 | Aromatic CH carbon. |
| C-2 (CH₂) | ~ 36 - 38 | Aliphatic carbon alpha to the carbonyl group.[12] |
| C-3 (CH₂) | ~ 25 - 27 | Aliphatic benzylic carbon.[12] |
Note: These are predicted values. The use of DEPT (Distortionless Enhancement by Polarization Transfer) or APT (Attached Proton Test) experiments is highly recommended to differentiate between C, CH, CH₂, and CH₃ carbons.[20]
Q8: I see extra peaks in my spectrum that don't match the product. What could they be?
A8: Extraneous peaks typically arise from solvents used during the reaction or purification, or from unreacted starting materials.
Table of Common Impurities
| Impurity | ¹H NMR (CDCl₃) δ (ppm) | ¹³C NMR (CDCl₃) δ (ppm) | Notes |
| Dichloromethane | 5.30 (s) | 53.8 | Common extraction solvent. |
| Ethyl Acetate | 2.05 (s, CH₃), 4.12 (q, CH₂), 1.26 (t, CH₃) | 21.1, 60.5, 14.2, 171.1 | Very common chromatography and extraction solvent that can be difficult to remove.[3] |
| Acetone | 2.17 (s) | 30.6, 206.7 | Used for cleaning glassware; can appear if tubes are not dried properly.[3] |
| Toluene | 2.36 (s), 7.17-7.29 (m) | 21.5, 125.5, 128.4, 129.2, 137.9 | Common reaction solvent. |
| Water | ~1.56 (s, broad) | N/A | Varies significantly with solvent and concentration. Can be confirmed by a D₂O shake.[3] |
| 4-Chloro-1-indanone | ~7.7 (d), ~7.5 (dd), ~7.3 (d) | Multiple | Potential starting material or byproduct. |
Reference data for common solvents compiled from authoritative sources.[21]
A "D₂O shake" is a simple and definitive test for identifying exchangeable protons like water (or O-H, N-H protons). Add a single drop of D₂O to your NMR sample, shake vigorously, and re-acquire the spectrum. The water peak will significantly diminish or disappear entirely.[3]
References
- 1. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 2. organomation.com [organomation.com]
- 3. Troubleshooting [chem.rochester.edu]
- 4. Annulations involving 1-indanones to access fused- and spiro frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 6. Tips and Tricks for the Lab: Air-Sensitive Techniques (4) - ChemistryViews [chemistryviews.org]
- 7. Use of paramagnetic systems to speed-up NMR data acquisition and for structural and dynamic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Paramagnetic Relaxation Agents for Enhancing Temporal Resolution and Sensitivity in Multinuclear FlowNMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. youtube.com [youtube.com]
- 15. web.pdx.edu [web.pdx.edu]
- 16. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 17. The Duke NMR Center Coupling constants [sites.duke.edu]
- 18. researchgate.net [researchgate.net]
- 19. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 20. bhu.ac.in [bhu.ac.in]
- 21. kgroup.du.edu [kgroup.du.edu]
Technical Support Center: Scaling Up the Synthesis of 6-bromo-4-chloro-1-indanone
Welcome to the comprehensive technical support guide for the scaled-up synthesis of 6-bromo-4-chloro-1-indanone. This resource is meticulously designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and a detailed experimental protocol. Our focus is on ensuring scientific integrity, providing actionable insights, and empowering you to overcome common challenges in this multi-step synthesis.
The synthesis of 6-bromo-4-chloro-1-indanone, a key intermediate in the production of various pharmaceutically active compounds, including the ALK inhibitor lorlatinib, involves a two-step process: a Friedel-Crafts acylation followed by an intramolecular cyclization.[1] While theoretically straightforward, scaling up this synthesis presents unique challenges that require careful control of reaction parameters. This guide will walk you through these intricacies, providing both theoretical understanding and practical solutions.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments in a question-and-answer format, focusing on the causality behind the problems and providing clear, actionable solutions.
Issue 1: Low Yield in the Friedel-Crafts Acylation of 1-bromo-3-chlorobenzene with Succinic Anhydride
-
Question: My Friedel-Crafts acylation reaction is resulting in a significantly lower than expected yield of 3-(5-bromo-3-chlorobenzoyl)propanoic acid. What are the likely causes and how can I rectify this?
-
Answer: Low yields in Friedel-Crafts acylations are a common challenge, often attributable to several factors related to reactants, catalyst, and reaction conditions.[2]
-
Catalyst Inactivity: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is extremely sensitive to moisture. Any water in your solvent, glassware, or reagents will react with and deactivate the catalyst. It is crucial to maintain strictly anhydrous (dry) conditions throughout the setup and reaction.[3]
-
Solution: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and freshly opened or newly purchased anhydrous aluminum chloride.
-
-
Insufficient Catalyst: In Friedel-Crafts acylation, the ketone product can form a stable complex with the Lewis acid catalyst, effectively sequestering it from the reaction. Therefore, a stoichiometric amount, or even a slight excess, of the catalyst is often necessary.
-
Solution: For every mole of succinic anhydride, use at least two moles of aluminum chloride to account for complexation with both the anhydride and the resulting keto-acid.
-
-
Sub-optimal Reaction Temperature: The reaction temperature significantly influences the yield. While some reactions proceed at room temperature, others may require heating to overcome the activation energy. Conversely, excessively high temperatures can lead to side reactions and decomposition.
-
Solution: Initially, perform the reaction at a low temperature (0-5 °C) during the addition of reagents to control the initial exotherm. Then, gradually raise the temperature to a moderate level (e.g., 50-60 °C) and monitor the reaction progress by TLC or HPLC.
-
-
Poor Quality Starting Materials: The purity of 1-bromo-3-chlorobenzene and succinic anhydride is critical. Impurities can interfere with the reaction and lead to the formation of byproducts.
-
Solution: Use high-purity starting materials. If necessary, purify the 1-bromo-3-chlorobenzene by distillation.
-
-
Issue 2: Formation of Regioisomers during Friedel-Crafts Acylation
-
Question: I am observing the formation of an isomeric byproduct along with the desired 3-(5-bromo-3-chlorobenzoyl)propanoic acid. Why is this happening and how can I improve the regioselectivity?
-
Answer: The formation of regioisomers is a known issue in Friedel-Crafts reactions with substituted aromatic compounds. The directing effects of the existing substituents (bromo and chloro groups) on the aromatic ring determine the position of acylation.[2] Both bromine and chlorine are ortho-, para-directing groups. However, steric hindrance from the adjacent substituent can influence the final isomeric ratio.
-
Controlling Reaction Temperature: Lower reaction temperatures generally favor the thermodynamically more stable product and can enhance regioselectivity.
-
Solution: Maintain a consistently low temperature (e.g., 0-5 °C) during the addition of the acylating agent to the aromatic substrate-catalyst mixture.
-
-
Choice of Solvent: The polarity of the solvent can influence the reactivity of the electrophile and the transition state energies, thereby affecting the isomeric ratio.
-
Solution: Non-polar solvents like dichloromethane or 1,2-dichloroethane are commonly used. Experimenting with a slightly more polar solvent like nitrobenzene (if compatible with downstream processing) could alter the isomeric ratio, though this also introduces handling and removal challenges.
-
-
Issue 3: Incomplete Cyclization to 6-bromo-4-chloro-1-indanone
-
Question: During the intramolecular Friedel-Crafts acylation (cyclization) step using polyphosphoric acid (PPA), I am observing a significant amount of unreacted 3-(5-bromo-3-chlorobenzoyl)propanoic acid. What could be the cause?
-
Answer: Incomplete cyclization is often due to insufficient activation of the carboxylic acid or sub-optimal reaction conditions.
-
Inadequate Dehydrating Agent: Polyphosphoric acid (PPA) acts as both a catalyst and a dehydrating agent. If the PPA is old or has absorbed atmospheric moisture, its efficacy will be reduced.
-
Solution: Use fresh, high-quality PPA. For a more potent dehydrating system, consider using Eaton's reagent (phosphorus pentoxide in methanesulfonic acid).
-
-
Insufficient Temperature or Reaction Time: The intramolecular acylation requires sufficient thermal energy to overcome the activation barrier.
-
Solution: Ensure the reaction mixture is heated to an appropriate temperature (typically 80-100 °C for PPA-mediated cyclizations) and maintained for a sufficient duration. Monitor the reaction progress by TLC or HPLC to determine the optimal reaction time.
-
-
Viscosity Issues at Scale: PPA is highly viscous, and on a larger scale, inefficient stirring can lead to localized overheating or poor mixing, resulting in incomplete reaction.
-
Solution: Use a robust overhead mechanical stirrer to ensure efficient mixing of the reaction mass.
-
-
Issue 4: Product Purification Challenges
-
Question: I am struggling to purify the final 6-bromo-4-chloro-1-indanone product. It appears oily or discolored, and recrystallization is proving difficult.
-
Answer: Purification of indanones can be challenging due to their relatively low melting points and the presence of persistent impurities.
-
Residual PPA: Polyphosphoric acid can be difficult to remove completely during workup and can contaminate the product.
-
Solution: After quenching the reaction with ice water, ensure the pH is adjusted to be slightly basic to neutralize all acidic residues. Thoroughly wash the organic extracts with water and brine.
-
-
Formation of Colored Impurities: Side reactions at elevated temperatures can lead to the formation of colored byproducts.
-
Solution: Consider treating the crude product solution in an organic solvent with activated carbon to remove colored impurities before recrystallization.
-
-
Recrystallization Solvent Selection: The choice of solvent is critical for effective purification by recrystallization.
-
Solution: A solvent system of ethanol and water is often effective for indanones. Dissolve the crude product in a minimal amount of hot ethanol and then slowly add water until turbidity persists. Allow the solution to cool slowly to promote the formation of well-defined crystals.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the typical two-step synthetic route for 6-bromo-4-chloro-1-indanone?
-
A1: The most common route involves the Friedel-Crafts acylation of 1-bromo-3-chlorobenzene with succinic anhydride in the presence of a Lewis acid like aluminum chloride to form 3-(5-bromo-3-chlorobenzoyl)propanoic acid. This intermediate is then cyclized via an intramolecular Friedel-Crafts reaction, typically using a strong acid like polyphosphoric acid, to yield 6-bromo-4-chloro-1-indanone.[4][5]
-
-
Q2: Are there any alternative reagents to polyphosphoric acid for the cyclization step?
-
A2: Yes, other strong acids and dehydrating agents can be used. Eaton's reagent (a solution of phosphorus pentoxide in methanesulfonic acid) is a powerful alternative. Thionyl chloride can be used to convert the carboxylic acid to the acid chloride, which can then be cyclized using a Lewis acid like aluminum chloride.[4]
-
-
Q3: What are the primary safety concerns when scaling up this synthesis?
-
A3: The primary safety concerns include:
-
Handling large quantities of corrosive and water-reactive aluminum chloride.
-
The exothermic nature of the Friedel-Crafts acylation, which requires careful temperature control to prevent runaway reactions.
-
The evolution of HCl gas during the reaction, which necessitates a well-ventilated fume hood and appropriate scrubbing or trapping systems.
-
Working with hot, viscous polyphosphoric acid.
-
-
-
Q4: How can I monitor the progress of each reaction step?
-
A4: Thin-layer chromatography (TLC) is a convenient method for monitoring the consumption of starting materials and the formation of the product. For more quantitative analysis and to check for the formation of isomers, High-Performance Liquid Chromatography (HPLC) is recommended.
-
Quantitative Data Summary
| Parameter | Friedel-Crafts Acylation | Intramolecular Cyclization |
| Key Reagents | 1-bromo-3-chlorobenzene, Succinic Anhydride, AlCl₃ | 3-(5-bromo-3-chlorobenzoyl)propanoic acid, PPA |
| Molar Ratio | 1-bromo-3-chlorobenzene:Succinic Anhydride:AlCl₃ ≈ 1:1.1:2.2 | Intermediate:PPA (w/w) ≈ 1:10 |
| Solvent | Dichloromethane or 1,2-Dichloroethane | None (PPA acts as solvent) |
| Temperature | 0-5 °C (addition), then 50-60 °C | 80-100 °C |
| Reaction Time | 2-4 hours | 1-3 hours |
| Typical Yield | 70-85% | 85-95% |
Detailed Experimental Protocol
This protocol is a synthesized procedure based on established methods for analogous compounds and should be optimized for your specific laboratory conditions and scale.
Step 1: Synthesis of 3-(5-bromo-3-chlorobenzoyl)propanoic acid
-
Preparation: Under an inert atmosphere (nitrogen or argon), charge a suitably sized, dry, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (for HCl) with anhydrous aluminum chloride (2.2 equivalents).
-
Solvent Addition: Add anhydrous 1,2-dichloroethane (approximately 5 mL per gram of succinic anhydride) to the flask and cool the suspension to 0-5 °C in an ice-water bath.
-
Reagent Addition: In a separate flask, dissolve succinic anhydride (1.1 equivalents) and 1-bromo-3-chlorobenzene (1.0 equivalent) in anhydrous 1,2-dichloroethane.
-
Reaction: Slowly add the solution of succinic anhydride and 1-bromo-3-chlorobenzene to the stirred suspension of aluminum chloride via the dropping funnel, maintaining the internal temperature between 0-10 °C.
-
Heating: After the addition is complete, slowly warm the reaction mixture to 50-60 °C and maintain this temperature for 2-4 hours, monitoring the reaction progress by TLC or HPLC.
-
Quenching: Cool the reaction mixture to room temperature and then slowly and carefully pour it onto crushed ice with vigorous stirring.
-
Work-up: Separate the organic layer. Extract the aqueous layer with dichloromethane. Combine the organic layers and wash sequentially with 2M HCl, water, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-(5-bromo-3-chlorobenzoyl)propanoic acid, which can be used in the next step without further purification or can be recrystallized from a suitable solvent system if necessary.
Step 2: Synthesis of 6-bromo-4-chloro-1-indanone
-
Preparation: In a flask equipped with a mechanical stirrer and a thermometer, add polyphosphoric acid (approximately 10 times the weight of the starting keto-acid).
-
Reagent Addition: Heat the PPA to 60-70 °C and then add the crude 3-(5-bromo-3-chlorobenzoyl)propanoic acid from the previous step in portions, ensuring the temperature does not rise excessively.
-
Reaction: After the addition is complete, heat the reaction mixture to 80-100 °C and stir for 1-3 hours. Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Quenching: Cool the reaction mixture to below 60 °C and then carefully pour it onto a large amount of crushed ice with vigorous stirring.
-
Extraction: Extract the resulting aqueous suspension with a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Washing: Wash the combined organic extracts with water, saturated sodium bicarbonate solution (to remove any acidic residue), and finally with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from an ethanol/water mixture to yield 6-bromo-4-chloro-1-indanone as a solid.
Visualizations
Caption: Overall synthetic scheme for 6-bromo-4-chloro-1-indanone.
Caption: A simplified troubleshooting decision tree for addressing low yield.
References
- 1. Preparation method of key intermediate of lorlatinib - Eureka | Patsnap [eureka.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. Mechanochemical Friedel–Crafts acylations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Halogenated Indanones for Advanced Synthesis and Drug Discovery
For researchers, medicinal chemists, and professionals in drug development, the selection of building blocks is a critical decision that dictates the efficiency of synthetic routes and the ultimate biological activity of target molecules. Among the myriad of scaffolds available, halogenated 1-indanones have emerged as versatile intermediates, prized for their utility in constructing complex molecular architectures and their prevalence in pharmacologically active compounds.[1][2][3]
This guide provides an in-depth technical comparison of 6-bromo-4-chloro-1-indanone with other key halogenated indanones. We will delve into their synthesis, spectral properties, and comparative reactivity, supported by experimental data and detailed protocols to inform your selection process and accelerate your research endeavors.
The Strategic Importance of Halogenated Indanones
The 1-indanone core is a privileged structure in medicinal chemistry, forming the backbone of numerous bioactive compounds with applications ranging from neuroprotective agents to anticancer and anti-inflammatory drugs.[1][3][4] The introduction of halogen atoms onto the indanone scaffold provides several strategic advantages:
-
Modulation of Physicochemical Properties: Halogens, through their varying electronegativity and size, can significantly alter a molecule's lipophilicity, polarity, and metabolic stability, which in turn affects its bioavailability and pharmacokinetic profile.
-
Vectors for Further Functionalization: The carbon-halogen bond serves as a versatile handle for a wide array of cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira), enabling the introduction of diverse substituents and the construction of complex molecular libraries.
-
Enhanced Biological Activity: Halogen bonding and other specific interactions can lead to improved binding affinity with biological targets, enhancing the potency of drug candidates.
This guide will focus on a comparative analysis of 6-bromo-4-chloro-1-indanone against other di- and mono-halogenated analogs, providing a framework for understanding how the position and nature of the halogen substituents influence the molecule's synthetic utility and potential biological applications.
Synthesis of Halogenated Indanones: A Mechanistic Perspective
The most prevalent and robust method for the synthesis of 1-indanones is the intramolecular Friedel-Crafts cyclization of 3-arylpropanoic acids or their corresponding acyl chlorides.[5] This electrophilic aromatic substitution reaction is typically mediated by a strong Lewis acid, such as aluminum chloride (AlCl₃), or a protic acid like polyphosphoric acid (PPA) or methanesulfonic acid (MSA).
The choice of cyclization precursor and reaction conditions is critical for achieving high yields and regioselectivity, especially with polysubstituted aromatic rings. The electronic nature of the substituents on the aromatic ring significantly influences the ease of cyclization; electron-donating groups facilitate the reaction, while electron-withdrawing groups can hinder it.
Proposed Synthesis of 6-Bromo-4-chloro-1-indanone
Experimental Protocol: Proposed Synthesis of 6-bromo-4-chloro-1-indanone
Materials:
-
3-(4-bromo-2-chlorophenyl)propanoic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Hexanes
-
Ethyl acetate
Procedure:
-
Acyl Chloride Formation: To a solution of 3-(4-bromo-2-chlorophenyl)propanoic acid (1.0 eq) in anhydrous DCM, add oxalyl chloride (1.5 eq) and a catalytic amount of DMF at 0 °C. Allow the reaction to warm to room temperature and stir for 2 hours, or until gas evolution ceases. The solvent and excess reagent are removed under reduced pressure to yield the crude 3-(4-bromo-2-chlorophenyl)propanoyl chloride, which is used in the next step without further purification.
-
Intramolecular Friedel-Crafts Cyclization: A suspension of anhydrous AlCl₃ (1.2 eq) in anhydrous DCM is cooled to 0 °C. A solution of the crude acyl chloride from the previous step in anhydrous DCM is added dropwise, maintaining the temperature below 5 °C. The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 3-4 hours.
-
Work-up and Purification: The reaction is quenched by pouring it slowly onto crushed ice and 1 M HCl. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine, then dried over anhydrous Na₂SO₄. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel (eluting with a gradient of hexanes/ethyl acetate) to afford 6-bromo-4-chloro-1-indanone.
Comparative Analysis of Halogenated Indanones
To provide a clear comparison, we will examine 6-bromo-4-chloro-1-indanone alongside three other relevant halogenated indanones: 5-bromo-1-indanone , 4-chloro-1-indanone , and 4,6-dichloro-1-indanone .
| Compound | Structure | Molecular Weight | CAS Number |
| 6-Bromo-4-chloro-1-indanone | 245.50 | 1260017-17-1[2] | |
| 5-Bromo-1-indanone | 211.06 | 34598-49-7[6] | |
| 4-Chloro-1-indanone | 166.60 | 15115-59-0 | |
| 4,6-Dichloro-1-indanone | 201.05 | 41729-30-0 |
Spectral Data Comparison
While experimental spectral data for 6-bromo-4-chloro-1-indanone is not widely published, we can predict its characteristic signals based on the analysis of related compounds.
| Compound | ¹H NMR (δ ppm, CDCl₃) | ¹³C NMR (δ ppm, CDCl₃) | IR (cm⁻¹) |
| 6-Bromo-4-chloro-1-indanone | Predicted: ~7.6 (d, 1H), ~7.5 (d, 1H), ~3.2 (t, 2H), ~2.7 (t, 2H) | Predicted: ~200 (C=O), aromatic signals, ~36 (CH₂), ~26 (CH₂) | Predicted: ~1710 (C=O), aromatic C-H, C-Cl, C-Br |
| 5-Bromo-1-indanone | 7.62 (d, 1H), 7.55 (dd, 1H), 7.38 (s, 1H), 3.12 (t, 2H), 2.70 (t, 2H) | 205.8, 155.1, 137.9, 131.2, 129.3, 126.9, 124.0, 36.5, 25.9 | 1705 (C=O), 1590, 1470 |
| 4-Chloro-1-indanone | 7.68 (d, 1H), 7.45 (t, 1H), 7.25 (d, 1H), 3.15 (t, 2H), 2.75 (t, 2H) | 206.2, 153.0, 139.4, 134.5, 129.3, 122.4, 36.4, 25.3[7] | 1707 (C=O), 1598, 1428[7] |
| 4,6-Dichloro-1-indanone | 7.59 (s, 1H), 7.31 (s, 1H), 3.18 (t, 2H), 2.78 (t, 2H) | 204.3, 153.2, 140.1, 137.2, 130.1, 128.9, 123.1, 36.2, 25.1 | 1715 (C=O), 1595, 1420 |
Note: Predicted values for 6-bromo-4-chloro-1-indanone are based on additive principles and comparison with similar structures. Actual experimental data should be obtained for confirmation.
Performance in Synthetic Applications: A Reactivity Comparison
The utility of these halogenated indanones as synthetic intermediates is largely defined by the reactivity of their carbon-halogen bonds in cross-coupling reactions. The general order of reactivity for aryl halides in palladium-catalyzed cross-coupling is I > Br > Cl > F. This trend is primarily governed by the bond dissociation energies of the carbon-halogen bond, with the weaker C-Br bond being more readily cleaved in the oxidative addition step.
6-Bromo-4-chloro-1-indanone presents an interesting case for chemoselectivity. The C-Br bond at the 6-position is expected to be significantly more reactive than the C-Cl bond at the 4-position in palladium-catalyzed cross-coupling reactions. This differential reactivity allows for sequential functionalization, where a substituent can be selectively introduced at the 6-position while leaving the 4-position available for a subsequent transformation under more forcing conditions.
Comparative Reactivity in Suzuki-Miyaura Coupling:
| Substrate | Relative Reactivity | Expected Outcome |
| 6-Bromo-4-chloro-1-indanone | C-Br >> C-Cl | Selective coupling at the 6-position under standard conditions. |
| 5-Bromo-1-indanone | High | Readily undergoes coupling at the 5-position. |
| 4-Chloro-1-indanone | Moderate | Requires more active catalysts and/or harsher conditions for coupling. |
| 4,6-Dichloro-1-indanone | Low | Both C-Cl bonds are less reactive; selective coupling would be challenging. |
Experimental Protocol: Comparative Suzuki-Miyaura Coupling
Materials:
-
Halogenated indanone (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Triphenylphosphine (PPh₃, 8 mol%) or a more advanced ligand like SPhos for chloro-substrates
-
Potassium carbonate (K₂CO₃, 2.0 eq)
-
Toluene/Water (4:1)
Procedure:
-
To a reaction vessel, add the halogenated indanone, arylboronic acid, Pd(OAc)₂, ligand, and K₂CO₃.
-
Degas the vessel by evacuating and backfilling with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed toluene/water solvent mixture.
-
Heat the reaction mixture to 90-100 °C and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Biological Activity: Structure-Activity Relationship Insights
While specific biological data for 6-bromo-4-chloro-1-indanone is scarce, studies on related halogenated 2-benzylidene-1-indanone derivatives have shown that the position and nature of the halogen on the indanone ring can significantly impact their anti-inflammatory activity. For instance, the presence of electron-withdrawing groups like halogens on the indanone moiety has been shown to be important for the inhibition of reactive oxygen species (ROS) production.[1]
The differential reactivity of the C-Br and C-Cl bonds in 6-bromo-4-chloro-1-indanone makes it an excellent scaffold for generating a library of compounds for structure-activity relationship (SAR) studies. Selective functionalization at the 6-position followed by modification at the 4-position would allow for a systematic exploration of the chemical space around the indanone core.
Conclusion
6-bromo-4-chloro-1-indanone stands out as a highly valuable and versatile building block for several reasons:
-
Dual Halogenation: It offers two distinct points for functionalization.
-
Chemoselectivity: The differential reactivity of the C-Br and C-Cl bonds allows for controlled, sequential modifications.
-
Scaffold for Drug Discovery: It provides a rigid core that can be elaborated to explore structure-activity relationships for various biological targets.
In comparison to its mono-halogenated and di-chloro counterparts, 6-bromo-4-chloro-1-indanone offers a superior strategic advantage for the synthesis of complex molecules due to its inherent chemoselectivity. While the synthesis of this specific di-halogenated indanone may require careful optimization, its potential for streamlined and divergent synthesis of novel compounds makes it a compelling choice for researchers at the forefront of organic synthesis and drug discovery.
References
- 1. Design, synthesis, and structure-activity relationship study of halogen containing 2-benzylidene-1-indanone derivatives for inhibition of LPS-stimulated ROS production in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 6-chloro-1-indanone synthesis | Sigma-Aldrich [sigmaaldrich.com]
- 3. Annulations involving 1-indanones to access fused- and spiro frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-(4-Bromo-2-chlorophenyl)propanoic acid | 1261725-56-7 | LAC72556 [biosynth.com]
- 5. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-Bromo-1-indanone synthesis - chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Efficacy of 6-Bromo-4-Chloro-1-Indanone Derivatives
This guide offers a comprehensive analysis of the biological potential of 6-bromo-4-chloro-1-indanone derivatives. For researchers, scientists, and drug development professionals, the 1-indanone core represents a "privileged scaffold," a framework that has repeatedly yielded pharmacologically active compounds.[1][2] The introduction of halogen atoms, specifically bromine and chlorine, is a well-established medicinal chemistry strategy to modulate a molecule's pharmacokinetic and pharmacodynamic properties. This guide synthesizes the current understanding of related indanone compounds, provides a comparative framework against established derivatives, and details the experimental methodologies required to explore this promising, yet under-investigated, chemical space.
While direct and extensive biological efficacy data for the specific 6-bromo-4-chloro-1-indanone substitution pattern is emerging, this document builds a predictive and comparative case based on closely related analogs and the broader indanone class.
The 1-Indanone Scaffold: Synthesis and Rationale for Halogenation
The 1-indanone structure is a fused bicyclic system consisting of a benzene ring and a cyclopentanone ring. It is considered a rigid analog of chalcones, which are known for a wide array of biological activities.[3] This structural rigidity can be advantageous in drug design, as it reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity.
The synthesis of the 1-indanone core is typically achieved through intramolecular Friedel-Crafts acylation of 3-arylpropionic acids.[4] Subsequent modifications, such as halogenation, can be performed on the aromatic ring. The selective bromination of 4-chloro-1-indanone has been documented, indicating that the synthesis of the target 6-bromo-4-chloro-1-indanone scaffold is chemically feasible.[5]
Why Bromine and Chlorine? The inclusion of halogens at the 4- and 6-positions is a deliberate design choice aimed at:
-
Modulating Lipophilicity: Halogens increase the molecule's lipid solubility, which can enhance membrane permeability and cellular uptake.
-
Establishing Binding Interactions: Halogen atoms can participate in halogen bonding, a non-covalent interaction with protein targets that can improve binding affinity and selectivity.
-
Blocking Metabolic Sites: Placing metabolically stable halogen atoms at key positions can prevent oxidative metabolism by cytochrome P450 enzymes, thereby increasing the compound's half-life.
Below is a generalized synthetic pathway for producing substituted 1-indanone derivatives.
Caption: Generalized synthetic route to functionalized 6-bromo-4-chloro-1-indanone derivatives.
Comparative Efficacy of 1-Indanone Derivatives
While we await specific data on 6-bromo-4-chloro derivatives, we can benchmark their potential against other well-characterized indanone analogs in key therapeutic areas like oncology and inflammation.
Anticancer Activity
1-Indanone derivatives have demonstrated potent cytotoxicity against a range of human cancer cell lines.[6] The mechanism often involves the disruption of critical cellular processes, such as tubulin polymerization or the inhibition of signaling pathways like NF-κB.[6][7] Thiazolyl hydrazone derivatives of 1-indanone, in particular, have shown impressive sub-micromolar efficacy.[7][8]
Table 1: Comparative Anticancer Activity of Representative 1-Indanone Derivatives
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|---|
| ITH-6 | Thiazolyl Hydrazone | HT-29 (Colon) | 0.44 | [6][7] |
| ITH-6 | Thiazolyl Hydrazone | COLO 205 (Colon) | 0.98 | [6][7] |
| ITH-6 | Thiazolyl Hydrazone | KM 12 (Colon) | 0.41 | [6][7] |
| Compound 9j | 2-Benzylidene-1-indanone | MCF-7 (Breast) | 0.01 | [6] |
| Compound 9j | 2-Benzylidene-1-indanone | HCT-116 (Colon) | 0.088 | [6] |
| Compound 9f | Spiroisoxazoline | MCF-7 (Breast) | 0.03 |[9] |
This table serves as a benchmark. Future studies on 6-bromo-4-chloro-1-indanone derivatives should be evaluated against these or similar standards.
Anti-inflammatory Activity
Inflammation is a key driver of numerous diseases. Several 2-benzylidene-1-indanone derivatives have been synthesized and shown to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in lipopolysaccharide (LPS)-stimulated macrophages.[10][11] An indanone derivative isolated from the plant Fernandoa adenophylla also demonstrated significant dose-dependent anti-inflammatory effects.[12]
Table 2: Comparative Anti-inflammatory Activity of Representative 1-Indanone Derivatives
| Compound ID | Derivative Class | Assay | Result (% Inhibition @ 10 µM) | Reference |
|---|---|---|---|---|
| Compound 4d | 2-Benzylidene-1-indanone | TNF-α Inhibition (LPS-stimulated RAW 264.7) | 83.73% | [10][11] |
| Compound 4d | 2-Benzylidene-1-indanone | IL-6 Inhibition (LPS-stimulated RAW 264.7) | 69.28% | [10][11] |
| Compound 8f | 2-Benzylidene-1-indanone | TNF-α Inhibition (LPS-stimulated MPMs) | >80% (Qualitative) | [11] |
| Compound 8f | 2-Benzylidene-1-indanone | IL-6 Inhibition (LPS-stimulated MPMs) | >80% (Qualitative) | [11] |
| Natural Indanone | Indanone | Heat-induced Hemolysis | 72.82% (@ 100 µM) |[12] |
Potential Mechanisms and Structure-Activity Relationships (SAR)
The biological activity of indanone derivatives is highly dependent on the nature and position of their substituents.[13] For the 6-bromo-4-chloro scaffold, we can hypothesize several SAR trends:
-
The α,β-Unsaturated System: For arylidene indanones, the exocyclic double bond creates a rigid, planar system that is crucial for activity, acting as a Michael acceptor and interacting with nucleophilic residues (e.g., cysteine) in target proteins.[13]
-
Aromatic Ring Substituents: The substituents on the pendant aryl ring (introduced via aldol condensation) dramatically influence potency.
-
The Role of Halogens: As discussed, the 4-chloro and 6-bromo groups are expected to enhance cell permeability and provide additional binding interactions. The electron-withdrawing nature of these halogens could also modulate the reactivity of the indanone core.
Many indanone derivatives exert their anticancer and anti-inflammatory effects by modulating the NF-κB signaling pathway .[7][8] This pathway is a master regulator of genes involved in inflammation, cell survival, and proliferation.
Caption: Hypothesized inhibition of the NF-κB signaling pathway by an indanone derivative.
Essential Experimental Protocols
To empirically determine the biological efficacy of novel 6-bromo-4-chloro-1-indanone derivatives, standardized and reproducible assays are critical. The following protocols are foundational for initial screening.
Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol determines a compound's ability to reduce the viability of cancer cells. It is a colorimetric assay based on the reduction of yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) to purple formazan crystals by metabolically active cells.
Causality: The amount of formazan produced is directly proportional to the number of viable cells. A potent anticancer compound will lead to a significant reduction in formazan production compared to untreated cells.
Methodology:
-
Cell Seeding: Plate human cancer cells (e.g., MCF-7, HT-29) in a 96-well plate at a density of 5,000-10,000 cells/well. Allow cells to adhere overnight at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the 6-bromo-4-chloro-1-indanone derivatives (e.g., 0.01 to 100 µM) in the appropriate cell culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells.
-
Controls (Self-Validation):
-
Vehicle Control: Treat cells with the highest concentration of the compound's solvent (e.g., 0.1% DMSO). This establishes the baseline for 100% cell viability.
-
Positive Control: Treat cells with a known anticancer drug (e.g., Doxorubicin) to validate assay sensitivity.
-
Blank Control: Include wells with medium but no cells to measure background absorbance.
-
-
Incubation: Incubate the plate for 48 or 72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells will form purple formazan crystals.[6]
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
References
- 1. researchgate.net [researchgate.net]
- 2. Recent developments in biological activities of indanones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Frontiers | Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study [frontiersin.org]
- 8. Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis and biological evaluation of novel indanone containing spiroisoxazoline derivatives with selective COX-2 inhibition as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scienceopen.com [scienceopen.com]
- 11. Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anti-inflammatory and anti-diabetic properties of indanone derivative isolated from Fernandoa adenophylla in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Arylidene indanone scaffold: medicinal chemistry and structure–activity relationship view - RSC Advances (RSC Publishing) DOI:10.1039/C6RA28613E [pubs.rsc.org]
A Comparative Guide to the Validation of Analytical Methods for 6-bromo-4-chloro-2,3-dihydro-1H-inden-1-one
This guide provides a comprehensive framework for the development and validation of analytical methods for the pharmaceutical intermediate, 6-bromo-4-chloro-2,3-dihydro-1H-inden-1-one. As a critical component in various synthetic pathways, ensuring the purity, potency, and quality of this intermediate is paramount. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical guidance rooted in scientific principles and regulatory expectations. The methodologies and validation strategies discussed herein are grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines, particularly ICH Q2(R2).[1][2][3]
The selection of an analytical technique is contingent upon the intended purpose of the analysis, whether it be for identification, purity assessment, or quantitative assay. This guide will compare the suitability of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the analysis of this compound, and will detail the validation parameters required to ensure the methods are fit for purpose.
Physicochemical Properties and Method Selection Rationale
This compound is a halogenated indanone derivative with a molecular weight of approximately 245.5 g/mol . Its structure suggests a moderate polarity and a chromophore that should allow for UV detection. The compound's volatility will be a key determinant in choosing between HPLC and GC. Given its relatively complex structure, HPLC is often the method of choice for non-volatile or thermally labile compounds, while GC is suitable for volatile and thermally stable compounds.
High-Performance Liquid Chromatography (HPLC): A Versatile Approach
HPLC is a powerful technique for the separation, identification, and quantification of non-volatile and thermally labile compounds. For this compound, a reversed-phase HPLC (RP-HPLC) method is the most logical starting point due to the compound's moderate polarity.
Causality behind Experimental Choices:
-
Column: A C18 column is the workhorse of reversed-phase chromatography and provides excellent retention and separation for a wide range of moderately polar compounds.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) allows for the fine-tuning of retention times. The organic modifier disrupts the hydrophobic interactions between the analyte and the stationary phase, leading to elution.
-
Detector: A UV detector is ideal as the aromatic ring and carbonyl group in the molecule are expected to absorb UV light, providing a sensitive and linear response.
Gas Chromatography (GC): An Alternative for Volatile Analytes
GC is a highly efficient separation technique for volatile and thermally stable compounds. If this compound exhibits sufficient volatility and thermal stability, GC can offer high resolution and sensitivity.
Causality behind Experimental Choices:
-
Column: A low to mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane, is a good starting point for the separation of halogenated aromatic compounds.[4]
-
Injector and Detector: A split/splitless injector is standard for capillary GC. A Flame Ionization Detector (FID) is a robust and universally responsive detector for organic compounds. For higher sensitivity and selectivity, especially for halogenated compounds, an Electron Capture Detector (ECD) would be an excellent choice.
-
Temperature Program: A temperature gradient is typically employed to ensure the elution of the analyte in a reasonable time with good peak shape.
Method Development and Validation Workflow
The development and validation of an analytical method is a systematic process to ensure that the method is suitable for its intended purpose.[5] The following diagram illustrates the typical workflow.
References
A Comparative Guide to the Properties of 6-Bromo-4-chloro-1-indanone for Pharmaceutical Research
In the landscape of medicinal chemistry and drug development, 1-indanone scaffolds are recognized as privileged structures, forming the core of numerous natural products and pharmaceutically active molecules.[1][2][3] Their versatile reactivity allows for the construction of complex fused and spirocyclic frameworks, making them invaluable starting materials in synthetic pipelines.[2][4] This guide provides an in-depth technical comparison of 6-bromo-4-chloro-1-indanone, a key halogenated intermediate, against structurally similar alternatives. The objective is to equip researchers, scientists, and drug development professionals with the necessary data to make informed decisions in experimental design and synthesis planning.
This document delves into the physicochemical properties, spectral signatures, and synthetic considerations for 6-bromo-4-chloro-1-indanone. By presenting objective, side-by-side comparisons with other halogenated 1-indanones, we aim to clarify the nuanced differences that impact reactivity, yield, and suitability for specific downstream applications. All data is supported by experimental protocols and authoritative references to ensure scientific integrity.
Physicochemical Properties: A Quantitative Overview
The physical and chemical characteristics of a synthetic intermediate are foundational to its application. Properties such as molecular weight, melting point, and boiling point dictate handling, purification, and reaction conditions. 6-Bromo-4-chloro-1-indanone is a solid at room temperature, and its properties are detailed below.
| Property | 6-Bromo-4-chloro-1-indanone |
| CAS Number | 1260017-17-1[5][6][7] |
| Molecular Formula | C₉H₆BrClO[8] |
| Molecular Weight | 245.5 g/mol [7][8] |
| Boiling Point | 337.6 ± 42.0 °C at 760 mmHg[7] |
| Appearance | Solid |
| IUPAC Name | 6-bromo-4-chloro-1-indanone[7] |
Caption: Chemical structure of 6-bromo-4-chloro-1-indanone.
Comparative Analysis of Halogenated 1-Indanone Alternatives
The specific placement and nature of halogen substituents on the 1-indanone ring significantly influence the molecule's electronic properties and reactivity in subsequent synthetic steps, such as cross-coupling or nucleophilic substitution reactions. Below is a comparison of 6-bromo-4-chloro-1-indanone with other commercially available, structurally related alternatives.
| Feature | 6-Bromo-4-chloro-1-indanone | 4-Bromo-6-chloro-1-indanone | 6-Bromo-1-indanone | 6-Chloro-1-indanone |
| CAS Number | 1260017-17-1[5][6][7] | 1260017-94-4[8] | 14548-39-1 | 14548-38-0[9] |
| Molecular Formula | C₉H₆BrClO[8] | C₉H₆BrClO[8] | C₉H₇BrO | C₉H₇ClO[9] |
| Molecular Weight | 245.5 g/mol [7][8] | 245.5 g/mol [8] | 211.06 g/mol [10] | 166.6 g/mol [9] |
| Melting Point | Not available | Not available | 97% Purity | 71-79 °C[9] |
| Boiling Point | 337.6 ± 42.0 °C[7] | Not available | Not available | 110 °C (0.01 Torr)[9] |
| Key Distinction | Dihalogenated; provides two distinct sites for potential functionalization. | Isomer of the primary compound; positional difference of halogens affects aromatic ring electronics. | Monohalogenated; simpler substitution pattern. | Monohalogenated; lighter alternative to the bromo- derivative. |
Expert Insight: The choice between these alternatives is driven by the synthetic strategy. For instance, a Suzuki or Buchwald-Hartwig coupling might preferentially occur at the bromine-substituted position over the chlorine, offering regioselective control. The isomeric 4-bromo-6-chloro-1-indanone provides a different electronic environment on the aromatic ring, which could influence the acidity of the α-protons on the cyclopentanone ring or the regioselectivity of electrophilic aromatic substitution.
Spectral Data Analysis for Structural Verification
Accurate structural confirmation is paramount in chemical synthesis. Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are routine techniques for this purpose. While a complete dataset for 6-bromo-4-chloro-1-indanone is not publicly available, we can infer expected spectral characteristics based on data from closely related analogs like 2-bromo-4-chloro-1-indanone.[11]
| Spectroscopic Data | Expected Values for 6-Bromo-4-chloro-1-indanone (Inferred) | Data for 2-Bromo-4-chloro-1-indanone[11] |
| ¹H NMR (CDCl₃, δ, ppm) | Aromatic protons expected in the 7.5-8.0 ppm range. Aliphatic protons (CH₂) expected around 2.7 and 3.2 ppm. | 7.77 (d, 1H), 7.68 (d, 1H), 7.43 (dd, 1H), 4.68 (dd, 1H, CHBr), 3.84 (dd, 1H, CH₂), 3.43 (dd, 1H, CH₂) |
| ¹³C NMR (CDCl₃, δ, ppm) | Carbonyl carbon (C=O) ~205 ppm. Aromatic carbons between 120-155 ppm. Aliphatic carbons ~25 and ~36 ppm. | 191.92 (C=O), 144.82, 136.41, 132.19, 130.98, 130.51, 124.77 (Aromatic C), 55.37, 51.17 |
| Mass Spec. (m/z) | Molecular ion peak showing characteristic isotopic pattern for Br and Cl at ~244, 246, 248. | 248, 246, 244 (M⁺), 165 (base peak)[11] |
| IR (KBr, cm⁻¹) | Strong C=O stretch ~1700-1725 cm⁻¹. Aromatic C=C stretch ~1600 cm⁻¹. C-Br and C-Cl stretches in the fingerprint region. | 1724 (C=O), 1597 (Aromatic C=C)[11] |
Synthesis and Experimental Protocols
Halogenated 1-indanones are typically synthesized via intramolecular Friedel-Crafts cyclization of a corresponding 3-arylpropionic acid or its acid chloride derivative.[1][3][11] This robust method allows for the preparation of a wide variety of substituted indanones.
Caption: Typical workflow for 1-indanone synthesis via Friedel-Crafts acylation.
Experimental Protocol 1: General Method for Spectroscopic Analysis
This protocol outlines a self-validating system for the characterization of synthesized indanone analogs.
1. Sample Preparation:
-
NMR: Dissolve 5-10 mg of the purified indanone sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
MS: Prepare a dilute solution (e.g., 1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile for electrospray ionization (ESI) or use a direct insertion probe for electron ionization (EI).[12]
-
IR: For solid samples, prepare a KBr pellet by grinding 1-2 mg of the sample with 100-200 mg of dry KBr and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.[12]
2. Data Acquisition:
-
¹H & ¹³C NMR: Acquire spectra on a 400 MHz or higher spectrometer. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Mass Spectrometry: For EI-MS, use a standard electron energy of 70 eV. For ESI-MS, optimize spray and cone voltages to maximize the molecular ion signal and minimize fragmentation. The presence of bromine and chlorine isotopes provides an immediate check on the elemental composition.[13]
-
FTIR: Record the spectrum from 4000 to 400 cm⁻¹. The presence of a strong carbonyl peak around 1710 cm⁻¹ is a key diagnostic marker.[12]
3. Data Validation:
-
Cross-reference the data. The molecular weight from MS must match the molecular formula confirmed by NMR integration (for protons) and carbon count. The functional groups identified in IR (e.g., C=O) must correspond to signals in the ¹³C NMR spectrum.
Experimental Protocol 2: Synthesis of 2-Bromo-4-chloro-1-indanone
This protocol, adapted from Jasouri et al. (2010), demonstrates a key transformation of a halogenated indanone, showcasing its reactivity.[11] It serves as a model for reactions that could be applied to 6-bromo-4-chloro-1-indanone.
1. Materials:
-
4-chloro-1-indanone
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide
-
Carbon tetrachloride (CCl₄)
2. Procedure:
-
A mixture of 4-chloro-1-indanone (1.66 g, 10 mmol), N-bromosuccinimide (1.78 g, 10 mmol), and a catalytic amount of benzoyl peroxide (0.05 g) in carbon tetrachloride (50 mL) is prepared.
-
The mixture is refluxed for 30 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After cooling, the succinimide byproduct is removed by filtration.
-
The filtrate is washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., light petroleum or benzene) to yield 2-bromo-4-chloro-1-indanone.[11]
Trustworthiness: This protocol includes clear steps for reaction, workup, and purification. The use of a well-defined starting material and reagent (NBS) for α-bromination is a standard and reliable transformation. The success of the reaction is easily validated by spectroscopic analysis of the product, which will show a distinct shift in the signals corresponding to the cyclopentanone ring protons and carbons.
Caption: Decision workflow for selecting the appropriate halogenated indanone.
Conclusion
6-Bromo-4-chloro-1-indanone is a highly valuable and versatile building block for pharmaceutical synthesis. Its di-halogenated nature offers multiple, distinct handles for sophisticated molecular elaboration, providing a strategic advantage over its mono-halogenated counterparts. This guide has provided a comparative analysis of its physicochemical and spectral properties alongside key alternatives. The inclusion of detailed experimental protocols serves as a practical resource for researchers, enabling the reliable characterization and application of these important intermediates. By understanding the subtle yet critical differences between these reagents, scientists can optimize their synthetic routes, improve yields, and accelerate the discovery of new therapeutic agents.
References
- 1. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Annulations involving 1-indanones to access fused- and spiro frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Annulations involving 1-indanones to access fused- and spiro frameworks - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06635A [pubs.rsc.org]
- 5. 1260017-17-1|6-Bromo-4-chloro-2,3-dihydro-1H-inden-1-one|BLD Pharm [bldpharm.com]
- 6. This compound | 1260017-17-1 | KAC01717 [biosynth.com]
- 7. This compound | 1260017-17-1 [sigmaaldrich.com]
- 8. Page loading... [guidechem.com]
- 9. 6-Chloro-1-indanone CAS#: 14548-38-0 [m.chemicalbook.com]
- 10. 6-Bromo-1-indanone [oakwoodchemical.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
A Technical Guide to 6-Bromo-4-chloro-2,3-dihydro-1H-inden-1-one: A Comparative Analysis for Drug Discovery
For the attention of researchers, scientists, and professionals in drug development, this guide provides a comprehensive analysis of 6-bromo-4-chloro-2,3-dihydro-1H-inden-1-one. Due to the limited volume of peer-reviewed studies directly investigating this specific compound, this guide establishes a comparative framework. By examining related substituted 1-indanones, we aim to infer the potential synthetic routes, chemical characteristics, and biological activities of this molecule, thereby highlighting its potential and suggesting avenues for future research.
Introduction to the 1-Indanone Scaffold
The 1-indanone core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of biologically active compounds. These molecules have demonstrated a broad spectrum of therapeutic applications, including antiviral, anti-inflammatory, analgesic, antimalarial, antibacterial, and anticancer properties.[1] Furthermore, derivatives of 1-indanone are being explored for the treatment of neurodegenerative diseases.[1] The versatility of the 1-indanone ring system, which allows for substitution at various positions, provides a rich platform for the design and synthesis of novel therapeutic agents.
Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1260017-17-1 | --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Formula | C₉H₆BrClO | --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Weight | 245.50 g/mol | --INVALID-LINK--, --INVALID-LINK-- |
| Appearance | White powder | --INVALID-LINK-- |
| Purity | Typically ≥95% | --INVALID-LINK--, --INVALID-LINK-- |
Synthesis Strategies: A Comparative Approach
Direct, peer-reviewed synthetic protocols for this compound are not currently published. However, the synthesis of halogenated 1-indanones is a well-established area of organic chemistry. We can infer a probable synthetic route by examining the synthesis of a closely related analogue, 4-chloro-1-indanone, and its subsequent bromination.
A plausible synthetic pathway would likely involve a Friedel-Crafts acylation or a similar cyclization reaction. For instance, the synthesis of 4-chloro-1-indanone has been achieved in four steps starting from 2-chlorobenzaldehyde.[2]
A key step in the synthesis of the target molecule would be the selective bromination of a 4-chloro-1-indanone precursor. Research on the bromination of 4-chloro-1-indanone has shown that the reaction can occur on the cyclopentanone ring, leading to mono- and dibromo derivatives.[2] Achieving regioselective bromination on the aromatic ring at the 6-position would require careful selection of brominating agents and reaction conditions to favor aromatic substitution over alpha-bromination of the ketone.
Caption: Comparative synthetic pathways for a known related indanone and proposed routes for this compound.
Potential Biological Activity: Inferences from Analogs
While the biological activity of this compound has not been reported, the broader class of halogenated indanones and related heterocyclic compounds exhibit a range of interesting pharmacological properties.
Antibacterial Activity: Nitrogen-containing heterocyclic compounds, which can be synthesized from indanone precursors, have shown promising antibacterial activity.[3] For example, derivatives of carbazole, synthesized through a Fischer indole synthesis approach, have been evaluated for their antibacterial properties.[3] The presence of bromine and chlorine atoms in the target molecule could potentially enhance its antimicrobial properties, a common feature observed in many antimicrobial agents.
Anticancer and Other Activities: The 1-indanone scaffold is a key component in compounds with potential anticancer activity.[1] The specific substitution pattern of halogens on the aromatic ring of this compound could lead to novel interactions with biological targets. Furthermore, related structures like benzothiadiazine derivatives, which also feature a halogenated aromatic ring, are known for their antimicrobial activity.[4]
Experimental Protocols: A Roadmap for Future Investigation
To rigorously characterize this compound and evaluate its potential, the following experimental workflow is proposed.
Caption: A proposed experimental workflow for the synthesis, characterization, and biological evaluation of this compound.
Step-by-Step Methodologies:
Synthesis:
-
Precursor Synthesis: Synthesize a suitable precursor such as 3-(4-bromo-2-chlorophenyl)propanoic acid.
-
Cyclization: Perform an intramolecular Friedel-Crafts acylation using a Lewis acid catalyst (e.g., AlCl₃) or a strong protic acid (e.g., polyphosphoric acid) to form the 1-indanone ring.
-
Purification: Purify the crude product using column chromatography on silica gel, followed by recrystallization to obtain the pure this compound.
Structural Characterization:
-
NMR Spectroscopy: Record ¹H and ¹³C NMR spectra to confirm the chemical structure and connectivity of the atoms.
-
Mass Spectrometry: Obtain high-resolution mass spectrometry (HRMS) data to confirm the elemental composition.
-
Infrared Spectroscopy: Use IR spectroscopy to identify the characteristic carbonyl stretch of the indanone.
-
X-ray Crystallography: If suitable crystals can be grown, perform single-crystal X-ray diffraction to unambiguously determine the three-dimensional structure.
Biological Screening:
-
Antimicrobial Assays: Screen the compound against a panel of Gram-positive and Gram-negative bacteria using methods like broth microdilution to determine the minimum inhibitory concentration (MIC).
-
Anticancer Assays: Evaluate the cytotoxic effects of the compound on various cancer cell lines using assays such as the MTT assay.
Conclusion and Future Directions
This compound represents an under-investigated molecule within the pharmacologically significant class of 1-indanones. While direct peer-reviewed data is scarce, a comparative analysis with related compounds suggests that it is a synthetically accessible molecule with potential for interesting biological activity. The presence of two different halogens on the aromatic ring offers a unique substitution pattern that could lead to novel structure-activity relationships.
Future research should focus on the development of a robust synthetic route, full structural and physicochemical characterization, and comprehensive biological screening. Such studies will be crucial in determining the true potential of this compound as a lead compound in drug discovery programs.
References
- 1. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and antibacterial activities of novel 1-bromo-2-(6-bromo-1,2,3,4-tetrahydro-9H-carbazol-1-yl) ethanone and 1-bromo-2-(5-bromo-1,2,3-trihydrocyclopenta[b]indole-1-yl) ethanone. [ijnc.ir]
- 4. 3-(6-Bromo-4-oxo-4H-chromen-3-yl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dione - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 6-bromo-4-chloro-2,3-dihydro-1H-inden-1-one: A Guide for Laboratory Professionals
For Immediate Release: In the fast-paced environment of scientific research and pharmaceutical development, the safe management and disposal of chemical reagents are paramount. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 6-bromo-4-chloro-2,3-dihydro-1H-inden-1-one, ensuring the safety of laboratory personnel and adherence to environmental regulations. As a Senior Application Scientist, this document is crafted to provide not just instructions, but a deeper understanding of the principles behind these essential safety procedures.
Hazard Assessment and Chemical Profile
Understanding the chemical nature of this compound is the foundation of its safe handling and disposal. As a halogenated organic compound, it requires specific disposal pathways to prevent environmental contamination and potential health risks.
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, compounds with similar structures are classified with the following hazards:
-
Skin Irritation: Causes skin irritation.[1]
-
Eye Irritation: Causes serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1]
These classifications necessitate the use of appropriate Personal Protective Equipment (PPE) and careful handling to avoid exposure.
Table 1: Chemical and Hazard Summary
| Property | Value | Source |
| Chemical Name | This compound | - |
| Molecular Formula | C₉H₆BrClO | [2] |
| CAS Number | 1260017-17-1 | [2] |
| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [1] |
| GHS Precautionary Statements | P261, P264, P280, P302+P352, P304+P340, P305+P351+P338, P501 | [1] |
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is not merely a suggestion but a critical procedure governed by safety and regulatory standards. The following protocol provides a clear, actionable workflow.
Caption: Disposal workflow for this compound.
Step 1: Personal Protective Equipment (PPE) Before handling the chemical, ensure you are wearing the appropriate PPE:
-
Safety Goggles: To protect against eye irritation.
-
Chemical-Resistant Gloves: Nitrile or neoprene gloves are recommended.
-
Laboratory Coat: To prevent skin contact.
-
Work in a Ventilated Area: Use a fume hood to avoid inhalation of any dust or vapors.[3]
Step 2: Waste Segregation It is crucial to segregate halogenated organic waste from non-halogenated streams.[4] This is because the disposal methods, often high-temperature incineration, differ for these categories. Co-mingling can lead to regulatory non-compliance and create hazardous chemical reactions.
Step 3: Container Selection and Labeling
-
Choose a suitable container: Use a clean, dry, and chemically resistant container with a secure screw-top lid. Glass or high-density polyethylene (HDPE) containers are generally appropriate.
-
Properly label the container: Before adding any waste, affix a "Hazardous Waste" label. Clearly write "Halogenated Organic Waste" and the full chemical name: "this compound." If other halogenated wastes are collected in the same container, all constituents must be listed.
Step 4: Waste Collection
-
Carefully transfer the waste into the labeled container, minimizing the generation of dust or splashes.
-
If the compound is in a solution, ensure the solvent is also a halogenated waste stream. Do not mix with non-halogenated solvents.
Step 5: Storage
-
Keep the waste container securely closed when not in use.
-
Store the container in a designated and well-ventilated satellite accumulation area, away from incompatible materials such as strong oxidizing agents, bases, or acids.[4]
Step 6: Final Disposal
-
Do not dispose of this chemical down the drain or in the regular trash.
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup.[4]
-
Provide the EHS representative with the complete and accurate information from the waste container label.
Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Control and Contain: If the spill is small and you are trained to do so, contain the spill using a chemical spill kit with an absorbent appropriate for organic compounds. Avoid raising dust.
-
Clean-Up:
-
Wear appropriate PPE, including a respirator if necessary.
-
For a solid spill, carefully sweep or scoop the material into a labeled hazardous waste container.
-
For a liquid spill, cover with an inert absorbent material (e.g., vermiculite, sand) and then scoop the absorbed material into the waste container.
-
-
Decontaminate: Decontaminate the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Report: Report the spill to your EHS department.
Conclusion: A Culture of Safety
The proper disposal of this compound is a cornerstone of responsible laboratory practice. By understanding the hazards, adhering to the outlined procedures, and fostering a culture of safety, we can ensure the well-being of our colleagues and the protection of our environment. This guide serves as a critical resource for researchers, scientists, and drug development professionals, reinforcing the commitment to safety that underpins scientific advancement.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
